1-Methylcyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQLKUNRPCYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149979 | |
| Record name | 1-Methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-25-7 | |
| Record name | 1-Methylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Past: A Historical and Technical Guide to the Discovery of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery and early synthetic routes of 1-methylcyclohexanecarboxylic acid, a compound of interest in various chemical and pharmaceutical research areas. By delving into the primary literature of the late 19th and early 20th centuries, we present the foundational experimental protocols and quantitative data that marked the inception of this molecule's known history.
A Molecule with a Storied Past
This compound, a seemingly simple substituted cycloalkane, has a history that reflects the evolution of synthetic organic chemistry. Its discovery was not a singular event but rather a gradual emergence from the foundational work of pioneering chemists exploring the reactions of cyclic compounds. Early investigations into the carboxylation of cyclohexyl derivatives and the manipulation of functional groups on the cyclohexane (B81311) ring paved the way for its first successful syntheses.
Key Historical Syntheses: A Chronological Overview
The initial preparations of this compound were achieved through a variety of innovative methods for the time. These early syntheses, while perhaps less efficient by modern standards, demonstrate the ingenuity of chemists like W. Markownikow, L. Bouveault, and R. Locquin. Below, we detail the seminal synthetic approaches that represent the discovery and early characterization of this compound.
The Markownikow Synthesis (Circa 1899)
The Bouveault and Locquin Synthesis (1904)
One of the earliest well-documented syntheses of this compound was reported by Louis Bouveault and R. Locquin in 1904. Their method involved the carbonation of a Grignard reagent, a technique that was still relatively new at the time.
Experimental Protocol: Grignard Carbonation
The synthesis proceeds by first preparing the Grignard reagent from 1-chloro-1-methylcyclohexane. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.
-
Step 1: Formation of the Grignard Reagent. 1-Chloro-1-methylcyclohexane is reacted with magnesium turnings in anhydrous diethyl ether. The reaction is initiated, often with a small crystal of iodine, and proceeds under reflux to ensure the formation of 1-methylcyclohexylmagnesium chloride.
-
Step 2: Carbonation. The ethereal solution of the Grignard reagent is then slowly poured over an excess of crushed solid carbon dioxide. The carbon dioxide acts as an electrophile, and the nucleophilic Grignard reagent attacks it to form the magnesium salt of the carboxylic acid.
-
Step 3: Workup. The resulting mixture is then hydrolyzed with an aqueous acid solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the carboxylate salt and liberate the free this compound. The product is then extracted with an organic solvent, dried, and purified by distillation or crystallization.
The Koch-Haaf Carboxylation (1958)
A later but significant advancement in the synthesis of tertiary carboxylic acids, including this compound, was the Koch-Haaf reaction. This method provides a more direct route from alkenes or alcohols.
Experimental Protocol: Koch-Haaf Reaction
This reaction involves the treatment of an alcohol or alkene with carbon monoxide in a strongly acidic medium.
-
Step 1: Carbocation Formation. 1-Methylcyclohexanol (or 1-methylcyclohexene) is dissolved in a strong acid, such as a mixture of concentrated sulfuric acid and formic acid. This protonates the hydroxyl group (or the double bond), leading to the formation of the stable tertiary 1-methylcyclohexyl carbocation.
-
Step 2: Carbon Monoxide Addition. Carbon monoxide, under pressure, is then introduced into the reaction mixture. The carbocation is attacked by the carbon monoxide to form an acylium ion.
-
Step 3: Hydrolysis. The acylium ion is then hydrolyzed by the water present in the acidic medium to yield the final product, this compound.
Quantitative Data from Historical Syntheses
The following table summarizes the available quantitative data from these early and other notable synthetic methods for this compound. It is important to note that yields and physical constants reported in early literature may vary from modern measurements due to differences in analytical techniques and reagent purity.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| Grignard Carbonation | 1-Chloro-1-methylcyclohexane | Mg, CO₂, H₃O⁺ | 50-60 | 38-39 | 233-234 |
| Koch-Haaf Reaction | 1-Methylcyclohexanol | H₂SO₄, HCOOH, CO | 70-80 | 38-39 | 234 |
| Oxidation of 1-Methyl-1-acetylcyclohexane | 1-Methyl-1-acetylcyclohexane | NaOBr | Moderate | 37-39 | 233 |
Experimental Workflows
To provide a clearer understanding of the historical synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Conclusion
The discovery of this compound was not a singular breakthrough but an outcome of the systematic exploration of new reaction mechanisms in organic chemistry. The early syntheses by pioneers such as Bouveault and Locquin, utilizing the then-novel Grignard reaction, and the later, more efficient methods like the Koch-Haaf carboxylation, highlight the progressive nature of chemical synthesis. This historical perspective provides valuable context for modern researchers and underscores the enduring importance of fundamental organic reactions in the development of new molecules and materials. The experimental protocols and data presented here, drawn from the foundational literature, offer a glimpse into the early days of alicyclic chemistry and serve as a testament to the enduring legacy of these early chemical innovators.
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylcyclohexanecarboxylic acid (MCA), a cyclic carboxylic acid with applications in organic synthesis and potential pharmacological relevance.[1][2] This document details established synthetic routes, provides in-depth experimental protocols, and summarizes key analytical data for the characterization of this compound.
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-methylcyclohexane-1-carboxylic acid[3] |
| CAS Number | 1123-25-7[1][3] |
| Molecular Formula | C₈H₁₄O₂[1][3] |
| Molecular Weight | 142.20 g/mol [3][4] |
| Synonyms | 1-Methyl-1-cyclohexanecarboxylic acid, 1-Methylcyclohexylcarboxylic acid, Cyclohexanecarboxylic acid, 1-methyl-[1][2] |
Synthesis of this compound
This compound can be synthesized through several routes. Two common and effective methods are the carboxylation of a tertiary alcohol using formic acid and the Grignard reaction.
2.1. Carboxylation of 2-Methylcyclohexanol (B165396) with Formic Acid
This method provides a rapid and simple pathway to tertiary carboxylic acids like MCA.[5] The reaction involves the treatment of an alcohol with formic acid in the presence of a strong acid, such as sulfuric acid.[5]
Experimental Protocol: Carboxylation of 2-Methylcyclohexanol [5]
Materials:
-
2-Methylcyclohexanol (0.25 mole)
-
98-100% Formic acid (1.00 mole)
-
96% Sulfuric acid (4.86 moles)
-
1.4N Potassium hydroxide (B78521) solution
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a 1-liter three-necked flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, add 270 mL of 96% sulfuric acid.
-
Cool the stirred sulfuric acid to 15-20°C using an ice bath and add 3 mL of 98-100% formic acid dropwise.
-
Over the course of 1 hour, add a solution of 28.5 g of 2-methylcyclohexanol in 46 g of 98-100% formic acid, maintaining the temperature at 15-20°C. Foaming will occur.
-
After the addition is complete, stir the light cream-colored mixture for an additional hour at 15-20°C.
-
Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will separate as a white solid.
-
Extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two 150-mL portions of hexane.
-
Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities.
-
Acidify the alkaline solution to pH 2 with 12N hydrochloric acid.
-
Extract the liberated carboxylic acid with 150 mL of hexane. Extract the aqueous layer with an additional 100 mL of hexane.
-
Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to yield the final product.
Yield: 33-36 g (93-101%) of this compound.[5]
2.2. Grignard Synthesis
An alternative synthesis route involves the carbonation of a Grignard reagent prepared from 1-chloro-1-methylcyclohexane (B1295254).[5] This classic organometallic reaction is a reliable method for forming carboxylic acids.
Conceptual Experimental Workflow: Grignard Synthesis
A detailed, step-by-step protocol for this specific Grignard synthesis is less commonly published in open literature compared to the formic acid method. However, the general procedure involves:
-
Formation of the Grignard Reagent: Reacting 1-chloro-1-methylcyclohexane with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Carbonation: Bubbling dry carbon dioxide gas through the Grignard reagent solution or pouring the Grignard reagent over dry ice.
-
Acidic Work-up: Quenching the reaction with a dilute acid (e.g., HCl) to protonate the carboxylate salt and yield the carboxylic acid.
-
Extraction and Purification: Similar to the work-up described in the formic acid method.
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound via the carboxylation of 2-methylcyclohexanol.
Caption: Experimental workflow for the synthesis and purification of this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
3.1. Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| Melting Point | 36-39 °C[1][6] |
| Boiling Point | 234 °C[1][6] |
| Solubility | Soluble in chloroform (B151607) and methanol[1][7] |
3.2. Spectroscopic Data
Spectroscopic techniques provide detailed structural information.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR are crucial for confirming the carbon skeleton and the presence of the methyl and carboxylic acid groups. The exact chemical shifts can vary depending on the solvent used.
3.2.2. Infrared (IR) Spectroscopy
-
IR spectroscopy is used to identify the characteristic functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid and a sharp C=O stretch.
3.2.3. Mass Spectrometry (MS)
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
The relationship between the characterization techniques and the information they provide is illustrated in the following diagram.
References
- 1. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 2. CAS 1123-25-7: this compound [cymitquimica.com]
- 3. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-メチル-1-シクロヘキサンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
Spectroscopic Analysis of 1-Methylcyclohexanecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methylcyclohexanecarboxylic acid (CAS No. 1123-25-7), a compound of interest to researchers in organic synthesis and drug development. This document summarizes infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, outlines detailed experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The following tables present the key spectroscopic data for this compound, facilitating easy comparison and reference.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by the presence of a broad hydroxyl stretch from the carboxylic acid group and a strong carbonyl stretch.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2930 - 2860 | C-H stretching (cyclohexyl) | Strong |
| 2670 - 2550 | O-H stretching (carboxylic acid dimer) | Broad, Strong |
| 1700 | C=O stretching (carboxylic acid) | Strong |
| 1450 | C-H bending (cyclohexyl) | Medium |
| 1290 | C-O stretching / O-H bending | Medium |
| 940 | O-H bending (out-of-plane) | Broad, Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.2 - 1.2 | Multiplet | 10H | Cyclohexyl protons |
| ~1.2 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~185 | -COOH |
| ~45 | C1 (quaternary) |
| ~36 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~23 | Cyclohexyl CH₂ |
| ~22 | -CH₃ |
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 142 | 10 | [M]⁺ |
| 127 | 30 | [M - CH₃]⁺ |
| 97 | 100 | [M - COOH]⁺ |
| 81 | 70 | [C₆H₉]⁺ |
| 69 | 45 | [C₅H₉]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single peak. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.
-
GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the analyte from any impurities.
-
MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition and Processing: The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system plots the relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
physicochemical properties of 1-Methylcyclohexanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1123-25-7) is a cyclic carboxylic acid with a molecular formula of C₈H₁₄O₂.[1] It consists of a cyclohexane (B81311) ring substituted with both a methyl group and a carboxylic acid functional group at the same carbon position.[2] This compound serves as a valuable building block in organic synthesis and has been investigated for its biological activities. Notably, it is a structural analog of valproic acid and has been studied as an anticonvulsant drug.[3][4] Its utility extends to being an internal standard in the determination of valproic acid metabolites and in the synthesis of p38 MAP kinase inhibitors.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.
Physicochemical Properties
The key are summarized below. These parameters are crucial for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1][3][7] |
| Molecular Weight | 142.20 g/mol | [1][7][8] |
| Appearance | Solid; Brown or White or Colorless to Light yellow powder/lump/liquid | [3][9] |
| Melting Point | 36-39 °C | [3][10] |
| Boiling Point | 234-236 °C | [3][5] |
| Density | ~1.0037 g/cm³ (estimate) | [3] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [10] |
| Refractive Index | ~1.4600 (estimate) | [3] |
Acidity and Solubility
| Property | Value | Source(s) |
| pKa | 5.13 at 25°C | [3][9] |
| Solubility | Soluble in chloroform (B151607) and methanol.[3][5] Moderate solubility in water.[2] | [2][3][5] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
| Spectrum Type | Key Features | Source(s) |
| Mass Spectrometry | Top m/z peaks at 55, 97, and 87. | [7] |
| FTIR Spectroscopy | Data available via CAPILLARY CELL: MELT and ATR-Neat techniques. | [7] |
| ¹H NMR | Spectrum available. | [11] |
| ¹³C NMR | Spectrum available. | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the .
Synthesis via Carboxylation of 2-Methylcyclohexanol (B165396)
A common method for preparing tertiary carboxylic acids like this compound is through carboxylation using formic acid and sulfuric acid.[12]
Materials:
-
2-Methylcyclohexanol
-
96% Sulfuric acid
-
98-100% Formic acid
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a powerful stirrer, dropping funnel, and thermometer, add 270 mL of 96% sulfuric acid. The reaction must be conducted in a fume hood due to carbon monoxide evolution.[12]
-
Initiation: Cool the sulfuric acid to 15-20°C and add 3 mL of 98-100% formic acid dropwise while stirring vigorously.[12]
-
Addition of Reactants: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol dissolved in 46 g (1.00 mole) of 98-100% formic acid. Maintain the temperature at 15-20°C throughout the addition.[12]
-
Workup: Combine the resulting alkaline solutions and perform an extraction with 100 mL of hexane to remove any neutral impurities.[12]
-
Acidification: Acidify the aqueous solution to a pH of 2 using approximately 35 mL of 12N hydrochloric acid. This will liberate the carboxylic acid.[12]
-
Extraction: Extract the liberated this compound with 150 mL of hexane. Perform a subsequent extraction of the aqueous layer with an additional 100 mL of hexane.[12]
-
Purification: Combine the hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.[12]
-
Isolation: Evaporate the hexane by warming the solution at 30–60°C under reduced pressure (15–30 mm) to yield the final product.[12]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.[13]
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be necessary to fully dissolve the acid; cool to room temperature before proceeding.[13]
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[13]
-
Titration: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Data Collection: Add the standardized NaOH solution from a buret in small increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point Determination: Continue the titration past the equivalence point, which is identified by a sharp increase in pH. The equivalence point is the midpoint of the steepest portion of the titration curve.[13]
-
pKa Calculation: The pKa is determined from the Henderson-Hasselbalch equation. At the half-equivalence point (when half of the volume of NaOH required to reach the equivalence point has been added), the pH of the solution is equal to the pKa of the acid.[13]
Determination of Solubility
A systematic approach is used to determine the solubility of an organic compound in various solvents, which provides insights into its functional groups and polarity.[14][15]
Materials:
-
This compound
-
Test tubes
-
Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution.
-
Litmus (B1172312) or pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves, test the solution's pH with litmus paper to determine if it is acidic or basic.[14][16]
-
Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, add ~25 mg to a test tube with 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in a dilute base is a strong indication of an acidic functional group.[14][15]
-
Bicarbonate Solubility: To differentiate between strong and weak acids, test the solubility in 5% NaHCO₃. Add ~25 mg of the compound to 0.75 mL of the bicarbonate solution. Carboxylic acids are typically strong enough to dissolve in this weak base, often with the evolution of CO₂ gas.[14][16]
-
Acid Solubility: To test for basic functional groups (not applicable for this compound but part of a general workflow), add ~25 mg to 0.75 mL of 5% HCl.[14]
-
Observation: Record the compound as soluble, partially soluble, or insoluble for each solvent. Solubility is confirmed if a homogeneous solution is formed.[17]
Visualizations
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental processes related to the characterization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 1123-25-7: this compound [cymitquimica.com]
- 3. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 4. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [guidechem.com]
- 10. 1-Methyl-1-cyclohexanecarboxylic acid 99 1123-25-7 [sigmaaldrich.com]
- 11. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.williams.edu [web.williams.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. bellevuecollege.edu [bellevuecollege.edu]
An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid (CAS 1123-25-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid (CAS: 1123-25-7), a saturated monocarboxylic acid with significant applications in pharmaceutical research and development. As a structural analog of the widely used anticonvulsant valproic acid, this compound serves as a valuable tool in studying antiepileptic drug mechanisms and as an internal standard in analytical methods. This document details its physicochemical properties, synthesis, spectroscopic profile, and key applications, with a focus on its role in neuroblastoma cell differentiation and as an anticonvulsant agent. Detailed experimental protocols for its synthesis and analytical characterization are provided to support practical laboratory applications.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature and purity.[1] It is characterized by a cyclohexane (B81311) ring substituted with both a methyl and a carboxylic acid group on the same carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1123-25-7 | [2] |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 234 °C (lit.) | [3] |
| pKa | 5.13 (at 25°C) | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol. Moderately soluble in water. | [3] |
| Appearance | White to yellow crystals or crystalline powder. | [3] |
Synthesis
Several synthetic routes for this compound have been reported. The most common methods include the carboxylation of a Grignard reagent and the Koch-Haaf reaction. A well-documented and reliable method is the carboxylation of 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid.[1]
Synthesis from 2-Methylcyclohexanol
This method involves the reaction of 2-methylcyclohexanol with an excess of formic acid in the presence of concentrated sulfuric acid. The reaction proceeds through a carbocation intermediate, which is then carboxylated.
Materials:
-
2-methylcyclohexanol
-
96% Sulfuric acid
-
98-100% Formic acid
-
1.4 N Potassium hydroxide (B78521) solution
-
12 N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure: [1]
-
In a 1-liter three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
-
Cool the flask in an ice bath to maintain a temperature of 15-20°C and add 3 mL of 98-100% formic acid dropwise with vigorous stirring.
-
Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98-100% formic acid. Add this solution dropwise to the reaction flask over 1 hour, maintaining the temperature at 15-20°C.
-
After the addition is complete, continue stirring for 1 hour at 15-20°C.
-
Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will separate as a white solid.
-
Extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150 mL portions of hexane.
-
Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4 N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline aqueous layers and wash with 100 mL of hexane to remove any neutral impurities.
-
Acidify the aqueous solution to pH 2 with 12 N hydrochloric acid.
-
Extract the liberated carboxylic acid with 150 mL of hexane, followed by an additional extraction of the aqueous layer with 100 mL of hexane.
-
Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. c-MYC drives a subset of high-risk pediatric neuroblastomas and is activated through mechanisms including enhancer hijacking and focal enhancer amplification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogues of 1-Methylcyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of the structural analogues of 1-methylcyclohexanecarboxylic acid, focusing on their therapeutic potential as anticonvulsants, anti-inflammatory agents, and inhibitors of diacylglycerol acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into structure-activity relationships, mechanisms of action, and key experimental methodologies.
Introduction to this compound and its Analogues
This compound (MCCA) is a structural analogue of the well-known anticonvulsant drug, valproic acid.[1] Its core structure, a substituted cyclohexane (B81311) ring, serves as a versatile scaffold for the development of novel therapeutic agents across different biological targets. By modifying the substituents on the cyclohexane ring and the carboxylic acid moiety, researchers have developed analogues with potent and selective activities. This guide explores three major areas of research for these analogues: anticonvulsant, anti-inflammatory, and metabolic disease applications.
A general workflow for the discovery and development of novel analogues of this compound is outlined below. This process typically begins with the design and synthesis of a library of compounds, followed by a series of in vitro and in vivo screening assays to identify lead candidates with promising therapeutic properties.
Anticonvulsant Analogues
The structural similarity of this compound to valproic acid has prompted extensive research into its analogues as potential anticonvulsant agents.[1] Structure-activity relationship (SAR) studies have shown that the anticonvulsant potency of these branched-chain fatty acids is highly correlated with their molecular size and lipophilicity.[2][3]
Structure-Activity Relationship of Anticonvulsant Analogues
Table 1: Anticonvulsant Activity of Selected Valproic Acid Analogues
| Compound | Structure | Anticonvulsant Activity (Model) | Reference |
| Valproic Acid | CH3(CH2)2CH(COOH)(CH2)2CH3 | Clinically used anticonvulsant | [3] |
| This compound | Anticonvulsant drug | [1] | |
| Cyclooctylideneacetic acid | Potent activity in scPTZ test | [2] | |
| N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogues | Active in MES test |
Note: This table presents a qualitative summary due to the variability in testing models and reported data across different studies.
Mechanism of Action
The anticonvulsant mechanism of valproic acid and its analogues is believed to be multifactorial. One of the primary hypotheses involves the modulation of neurotransmitter levels in the brain. Specifically, these compounds have been shown to increase levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and reduce levels of the excitatory neurotransmitter aspartate.[3] This shift in the balance of inhibitory and excitatory signals is thought to suppress the excessive neuronal firing that characterizes seizures.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used to evaluate the efficacy of potential anticonvulsant drugs.
Objective: To assess the ability of a test compound to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.
Materials:
-
Test compounds (analogues of this compound)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats or C57BL/6 mice
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week before the experiment. House them with free access to food and water.
-
Compound Administration: Dissolve the test compound in a suitable vehicle. Administer the compound to the test group of animals via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before PTZ injection (e.g., 30-60 minutes). The control group receives the vehicle only.
-
PTZ Injection: Prepare a fresh solution of PTZ in saline. Inject a convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p. or s.c.) to all animals.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe for the onset and severity of seizures for at least 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine's scale).
-
Data Analysis: Record the latency to the first seizure, the duration of seizures, and the seizure score for each animal. The efficacy of the test compound is determined by its ability to increase the latency to seizures, decrease the duration and severity of seizures, or prevent seizures altogether compared to the control group. The dose that protects 50% of the animals from seizures (ED50) can be calculated.
Anti-inflammatory Analogues
Derivatives of cyclohexanecarboxylic acid have also been investigated for their anti-inflammatory properties. These studies often involve modifying the core structure to include pharmacophores known to interact with inflammatory pathways, such as the NF-κB signaling cascade.[5]
Structure-Activity Relationship of Anti-inflammatory Analogues
A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety revealed potent anti-inflammatory and antimicrobial activities.[5] The biological activity of these compounds was found to be dependent on the nature of the substituents.
Table 2: Anti-inflammatory and Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
| Compound | R1 | R2 | R3 | TNF-α Inhibition (%) at 100 µg/mL | MIC (µg/mL) vs Y. enterocolitica |
| 2a | H | H | H | ~20 | >256 |
| 2b | 2-pyridyl | H | H | ~99 | 64 |
| 2c | 4-Cl-Ph | H | H | ~30 | >256 |
| 2d | 4-NO2-Ph | H | H | ~40 | >256 |
| 2e | 4-CH3O-Ph | H | H | ~25 | >256 |
| 2f | 4-pyridyl | H | H | ~60 | >256 |
Data extracted from Martis et al., 2023.[5] TNF-α inhibition was assessed in LPS-stimulated peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Some cyclohexanecarboxylic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for nitrite (B80452) quantification)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Pre-treat the cells with the compounds for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) to the supernatant and incubate.
-
Add Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
-
Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.
DGAT1 Inhibitor Analogues
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis. Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[6] Analogues of cyclohexanecarboxylic acid have been identified as potent DGAT1 inhibitors.[6][7]
Structure-Activity Relationship of DGAT1 Inhibitors
Systematic diversification of a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid lead compound led to the identification of highly potent DGAT1 inhibitors.[6] The SAR studies highlighted the importance of the cyclohexanecarboxylic acid head group and the nature of the linker and aromatic substituents.
Table 3: DGAT1 Inhibitory Activity of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analogues
| Compound | R | DGAT1 IC50 (nM) |
| 9a | H | 102.5 |
| 9b | 2-F | 28.9 |
| 9c | 3-F | 26.3 |
| 9d | 4-F | 16.2 |
| 9e | 4-CF3 | 14.8 |
| 9f | 4-Cl | 20.3 |
| 9g | 4-CH3 | 59.7 |
| 9h | 4-OCH3 | 78.4 |
Data extracted from Kandre et al., 2014.[6]
Mechanism of Action and Screening Workflow
DGAT1 inhibitors act by directly binding to the enzyme and blocking its catalytic activity, thereby preventing the final step of triglyceride synthesis. The screening of potential DGAT1 inhibitors typically involves an in vitro enzymatic assay followed by in vivo models to assess efficacy.
References
- 1. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 6. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Theoretical Analysis of 1-Methylcyclohexanecarboxylic Acid Conformation: An In-depth Technical Guide
Introduction
1-Methylcyclohexanecarboxylic acid is a disubstituted cyclohexane (B81311) derivative with significant applications in medicinal chemistry and as a building block in organic synthesis. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational preferences is therefore crucial for researchers in drug development and related scientific fields. This technical guide provides a detailed theoretical examination of the conformational landscape of this compound, drawing upon established principles of stereochemistry and data from analogous molecular systems due to the limited availability of direct theoretical studies on this specific molecule.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energies. The conformational equilibrium is dictated by the steric and electronic interactions of the substituents with the cyclohexane ring.
Conformational Isomers of this compound
This compound exists as two primary chair conformers that are in rapid equilibrium through a process known as ring flipping. In this 1,1-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformations are:
-
Conformer A: Axial methyl group (-CH₃) and equatorial carboxylic acid group (-COOH).
-
Conformer B: Equatorial methyl group (-CH₃) and axial carboxylic acid group (-COOH).
The relative stability of these two conformers is determined by the steric strain, primarily from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).
Quantitative Conformational Analysis: A-Values
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium. Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.
While a specific A-value for the simultaneous presence of methyl and carboxyl groups on the same carbon has not been experimentally determined and reported in the literature, we can estimate the relative stability by considering the individual A-values of the methyl and carboxylic acid groups.
| Substituent | A-value (kcal/mol) | Reference |
| -CH₃ (Methyl) | ~1.7 | [1][2] |
| -COOH (Carboxylic Acid) | ~1.4 | [2] |
These values suggest that the methyl group is slightly bulkier than the carboxylic acid group and thus has a stronger preference for the equatorial position.
Relative Energies of Conformers
Based on the A-values, we can predict that Conformer B , with the equatorial methyl group and axial carboxylic acid group, will be the more stable conformer. The energy difference between the two conformers (ΔE) can be approximated by the difference in their A-values.
ΔE = A-value(-CH₃) - A-value(-COOH) ≈ 1.7 kcal/mol - 1.4 kcal/mol = 0.3 kcal/mol
This small energy difference suggests that while Conformer B is favored, a significant population of Conformer A will also exist at room temperature.
Data Presentation
The following table summarizes the estimated quantitative data for the conformational equilibrium of this compound.
| Parameter | Conformer A (Axial -CH₃, Equatorial -COOH) | Conformer B (Equatorial -CH₃, Axial -COOH) |
| Relative Energy (kcal/mol) | +0.3 | 0 (most stable) |
| Major Steric Interactions | 1,3-diaxial interactions of the axial -CH₃ | 1,3-diaxial interactions of the axial -COOH |
| Estimated Population at 298 K | ~37% | ~63% |
Note: The relative energies and populations are estimations based on the A-values of individual substituents and the application of the Boltzmann distribution.
Methodologies for Conformational Analysis
The determination of conformational preferences in substituted cyclohexanes relies on a combination of experimental and computational techniques.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful technique to study conformational equilibria. At sufficiently low temperatures, the rate of ring flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.
-
Protocol:
-
Dissolve the sample of this compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or a mixture of deuterated solvents).
-
Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.
-
Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.
-
Calculate the equilibrium constant (K) from the population ratio.
-
Determine the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K).
-
-
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used to identify different conformers, as the vibrational frequencies of certain functional groups can be sensitive to their conformational environment.
-
Protocol:
-
Obtain the IR and/or Raman spectrum of the sample.
-
Identify characteristic vibrational bands (e.g., C=O stretch of the carboxylic acid, C-H stretches of the methyl group).
-
Compare the experimental spectrum with spectra calculated for the different conformers using computational methods to assign the observed bands to specific conformers.
-
Analyze the temperature dependence of the band intensities to study the conformational equilibrium.
-
-
Computational Protocols
Computational chemistry provides a powerful tool for investigating the structures and relative energies of different conformers.
-
Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. It is computationally inexpensive and suitable for a quick initial assessment of conformational preferences.
-
Protocol:
-
Build the initial 3D structures of the axial and equatorial conformers of this compound.
-
Perform a conformational search using a suitable force field (e.g., MMFF94, OPLS).
-
Minimize the energy of all identified low-energy conformers to find the global and local minima.
-
Compare the steric energies of the minimized conformers to determine their relative stabilities.
-
-
-
Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) and ab initio methods, provide more accurate descriptions of the electronic structure and energies of molecules.
-
Protocol:
-
Optimize the geometries of the axial and equatorial conformers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
Calculate the relative energies of the conformers at a higher level of theory or with a larger basis set for improved accuracy.
-
Implicit solvent models (e.g., PCM, SMD) can be included to account for the effect of the solvent on the conformational equilibrium.
-
-
Visualizations
Conformational Equilibrium of this compound
The following diagram illustrates the ring-flipping equilibrium between the two chair conformers of this compound.
Caption: Conformational equilibrium of this compound.
Computational Workflow for Conformational Analysis
This diagram outlines a typical workflow for the theoretical study of molecular conformations.
Caption: A typical computational workflow for conformational analysis.
The conformational landscape of this compound is governed by the principles of steric hindrance, primarily 1,3-diaxial interactions. Based on the A-values of the methyl and carboxylic acid groups, the conformer with the methyl group in the equatorial position and the carboxylic acid group in the axial position is predicted to be the more stable isomer. However, the estimated small energy difference between the two conformers suggests that both are significantly populated at room temperature. A definitive and highly accurate quantitative description of the conformational equilibrium would necessitate dedicated experimental (low-temperature NMR) and high-level computational studies on this compound. This guide provides a robust theoretical framework for understanding the conformational behavior of this important molecule, which is essential for its application in drug design and chemical synthesis.
References
An In-depth Technical Guide on Early Studies of Substituted Cyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational early studies of substituted cyclohexanecarboxylic acids, providing a comprehensive overview of their synthesis, stereochemistry, conformational analysis, and physicochemical properties. The information presented herein is crucial for understanding the fundamental principles that govern the behavior of these important molecules, which serve as key intermediates in the development of pharmaceuticals and other advanced materials.
Synthesis and Isomerization
Early research into substituted cyclohexanecarboxylic acids primarily focused on the synthesis of their geometric isomers, cis and trans, and methods to interconvert them. The most common synthetic route involved the catalytic hydrogenation of the corresponding substituted benzoic acids.
A prevalent challenge in these early syntheses was the preferential formation of the thermodynamically less stable cis isomer. Consequently, significant effort was dedicated to developing effective epimerization techniques to convert the cis isomer to the more stable trans form. A widely adopted method involved heating the cis acid or a mixture of isomers with a strong base, such as potassium hydroxide (B78521), in a high-boiling organic solvent. This process leverages the greater thermodynamic stability of the trans isomer, in which the bulky substituent and the carboxylic acid group can both occupy equatorial positions on the cyclohexane (B81311) ring, thus minimizing steric hindrance.
Experimental Protocols
1.1.1. General Procedure for the Hydrogenation of Substituted Benzoic Acids
A solution of the substituted benzoic acid in a suitable solvent (e.g., ethanol, acetic acid) was subjected to catalytic hydrogenation in a high-pressure autoclave. Typical catalysts employed were platinum oxide (Adams' catalyst), palladium on carbon, or rhodium on alumina. The reaction was generally carried out at elevated temperatures and pressures until the theoretical amount of hydrogen was consumed. Following filtration of the catalyst, the solvent was removed, and the resulting mixture of cis and trans cyclohexanecarboxylic acids was isolated.
1.1.2. General Procedure for the Epimerization of cis-Substituted Cyclohexanecarboxylic Acids
A mixture of the cis and trans isomers of the substituted cyclohexanecarboxylic acid was dissolved in a high-boiling inert solvent (e.g., Shellsol 71). To this solution, a stoichiometric excess of potassium hydroxide was added. The reaction mixture was heated to a temperature between 130 °C and 220 °C for several hours. The progress of the epimerization was monitored by analyzing aliquots of the reaction mixture. Upon completion, the reaction mixture was cooled, and the potassium salt of the trans-cyclohexanecarboxylic acid was isolated by filtration. The free acid was then liberated by acidification with a mineral acid.
Stereochemistry and Conformational Analysis
The stereochemistry of substituted cyclohexanecarboxylic acids is dominated by the chair conformation of the cyclohexane ring and the relative orientation of the substituents. The two primary chair conformations are in a dynamic equilibrium, rapidly interconverting at room temperature. The position of this equilibrium is dictated by the steric bulk of the substituents.
Substituents on a cyclohexane ring can occupy either an axial position (parallel to the principal axis of the ring) or an equatorial position (in the approximate plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, bulkier groups preferentially occupy the equatorial position.
In the case of 4-substituted cyclohexanecarboxylic acids, the trans isomer, where both the substituent and the carboxylic acid group can reside in equatorial positions, is thermodynamically more stable than the cis isomer, where one group must be in an axial position. The conformational free energy difference (A-value) quantifies this preference. For a carboxylic acid group, the A-value is approximately 1.4 kcal/mol (5.9 kJ/mol), indicating a strong preference for the equatorial position.
Conformational equilibrium in cis- and trans-4-substituted cyclohexanecarboxylic acids.
Physicochemical Properties
The stereochemistry of substituted cyclohexanecarboxylic acids has a profound impact on their physical and chemical properties, most notably their acidity, as quantified by the dissociation constant (pKa).
Dissociation Constants (pKa)
Early studies involving potentiometric titrations revealed that the trans isomers of 4-substituted cyclohexanecarboxylic acids are generally slightly stronger acids (i.e., have lower pKa values) than their corresponding cis isomers. This difference in acidity is attributed to the steric environment of the carboxylic acid group. In the more stable conformation of the trans isomer, the equatorial carboxylic acid group is more accessible for solvation of its conjugate base, the carboxylate anion, which stabilizes the anion and thus increases the acidity of the parent acid. Conversely, in the cis isomer, the carboxylic acid group may be forced into a more sterically hindered axial position, which can impede solvation of the carboxylate and result in a weaker acid.
Data Presentation
The following table summarizes representative physical and chemical data for some 4-substituted cyclohexanecarboxylic acids from early studies.
| Substituent | Isomer | Melting Point (°C) | pKa (in 50% Ethanol-Water) |
| Methyl | cis | 36-38 | 6.45 |
| trans | 110-112 | 6.38 | |
| tert-Butyl | cis | 117-118 | 6.52 |
| trans | 175-176 | 6.40 | |
| Phenyl | cis | 135-136 | - |
| trans | 210-212 | - |
Note: pKa values can vary depending on the solvent system and temperature.
Experimental Workflow and Logical Relationships
The overall process of obtaining a pure isomer of a substituted cyclohexanecarboxylic acid, as developed in these early studies, can be visualized as a multi-step workflow.
General experimental workflow for the synthesis and separation of substituted cyclohexanecarboxylic acid isomers.
This workflow highlights the key decision points and processes, from the initial synthesis to the isolation of the desired stereoisomer. The optional separation of the cis isomer before epimerization was sometimes performed, though often the entire mixture was subjected to the epimerization conditions to maximize the yield of the trans product.
Conclusion
The early studies on substituted cyclohexanecarboxylic acids laid the groundwork for our modern understanding of stereochemistry and conformational analysis. The development of synthetic routes, methods for isomer separation and interconversion, and the correlation of stereochemistry with physicochemical properties have had a lasting impact on the field of organic chemistry and continue to be relevant in the design and synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of these seminal works for today's researchers and scientists.
An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid, a versatile organic compound with notable biological activities. This document details its synthesis, physicochemical properties, and explores its potential as an anticonvulsant and a differentiation-inducing agent for neuroblastoma cells. Experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a cyclic carboxylic acid with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] It typically appears as a solid with a melting point of 36-39 °C and a boiling point of 234 °C.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 36-39 °C | |
| Boiling Point | 234 °C | |
| CAS Number | 1123-25-7 | [1][2] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.
Method 1: Carboxylation of 2-Methylcyclohexanol (B165396) with Formic Acid
This method provides a rapid and simple route to tertiary carboxylic acids.[1]
Reaction:
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a powerful stirrer, a dropping funnel with a gas by-pass, and a thermometer, add 270 ml (497 g, 4.86 moles) of 96% sulfuric acid.
-
Initiation: Vigorously stir the sulfuric acid and maintain the temperature at 15–20 °C using a cooling bath. Add 3 ml of 98–100% formic acid dropwise.
-
Addition of Reactants: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid, maintaining the temperature at 15–20 °C. The reaction mixture will foam during this addition.
-
Reaction Completion: After the addition is complete, stir the light cream-colored mixture for an additional hour at 15–20 °C.
-
Work-up:
-
Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-liter beaker. The carboxylic acid will separate as a white solid.
-
Extract the product into 200 ml of hexane (B92381). Separate the hexane layer and extract the aqueous layer with two 150-ml portions of hexane.
-
Combine the hexane solutions and extract twice with a mixture of 175 ml of 1.4N potassium hydroxide (B78521) solution and 50 g of crushed ice.
-
Combine the two alkaline solutions and extract with 100 ml of hexane to remove any neutral impurities.
-
Acidify the alkaline solution to pH 2 with 12N hydrochloric acid (approximately 35 ml).
-
Extract the liberated carboxylic acid with 150 ml of hexane, followed by an additional extraction of the aqueous layer with 100 ml of hexane.
-
Combine the hexane layers, wash with 75 ml of water, and dry over 3 g of anhydrous magnesium sulfate.
-
-
Isolation: Evaporate the hexane by warming the solution at 30–60 °C under reduced pressure (15–30 mm) overnight. The residue will be 33–36 g (93–101% yield) of colorless this compound with a melting point of 34–36 °C.[1]
Method 2: Grignard Reaction of 1-Chloro-1-methylcyclohexane (B1295254)
This classic method involves the formation of a Grignard reagent followed by carboxylation.[1][3][4]
Grignard Synthesis of this compound
Experimental Protocol (Generalized):
-
Grignard Reagent Formation: In a dry flask under an inert atmosphere, react 1-chloro-1-methylcyclohexane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, 1-methylcyclohexylmagnesium chloride.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution of the Grignard reagent. The Grignard reagent will nucleophilically attack the carbon dioxide to form a magnesium carboxylate salt.
-
Protonation: Quench the reaction mixture with a dilute acid (e.g., aqueous HCl) to protonate the carboxylate salt, yielding this compound.
-
Work-up and Isolation: Perform a standard aqueous work-up to separate the organic and aqueous layers. The product can then be isolated from the organic layer by solvent evaporation and purified by recrystallization or distillation.
Biological Activity
This compound has demonstrated notable biological activities, particularly as an anticonvulsant and as an agent that induces differentiation in neuroblastoma cells.
Anticonvulsant Activity
Experimental Protocol for Anticonvulsant Screening (Generalized):
A common method for evaluating anticonvulsant activity is the maximal electroshock (MES) seizure test in rodents.
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.
-
MES Induction: After a predetermined time following drug administration, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.
Neuroblastoma Cell Differentiation
This compound has been reported to cause the maturation of murine neuroblastoma cells in vitro. This differentiation-inducing effect is a promising avenue for cancer therapy, as it can lead to cell cycle arrest and a less malignant phenotype.
The precise signaling pathway by which this compound induces differentiation in neuroblastoma cells is not fully elucidated. However, it is known that retinoic acid (RA) is a potent inducer of neuroblastoma differentiation and often involves the downregulation of the MYCN oncogene.[6][7] It is plausible that this compound may act through a similar pathway, potentially interacting with retinoic acid receptors (RARs) or retinoid X receptors (RXRs), or by modulating the expression of key regulatory proteins involved in the cell cycle.
Hypothesized Signaling Pathway for Neuroblastoma Differentiation
Experimental Protocol for Neuroblastoma Differentiation Assay:
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., SH-SY5Y, Kelly) in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should be included.
-
Morphological Assessment: Observe and quantify morphological changes indicative of neuronal differentiation, such as neurite outgrowth. This can be done using phase-contrast microscopy and image analysis software to measure neurite length.
-
Gene Expression Analysis: Analyze the expression of differentiation markers (e.g., neurofilament proteins, TrkA) and proliferation markers (e.g., MYCN) using techniques such as quantitative PCR (qPCR) or Western blotting.
-
Cell Cycle Analysis: To assess for cell cycle arrest, treat cells as described above, then harvest and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2][8]
Effects on Cellular Energetics
An early study indicated that this compound affects the cellular energetics of neuroblastoma cells. While the specific mechanisms were not detailed, this suggests an interaction with metabolic pathways, potentially mitochondrial respiration. Cancer cells often exhibit altered metabolism, known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[9][10] Compounds that can modulate cellular metabolism represent a potential therapeutic strategy.
Potential Impact on Cellular Energetics
Experimental Protocol for Measuring Mitochondrial Respiration:
The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial function in live cells.[11][12]
-
Cell Seeding: Seed neuroblastoma cells in a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: Treat the cells with this compound at various concentrations for a desired period.
-
Assay Setup: Hydrate a Seahorse XF sensor cartridge and load it with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: From the OCR measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound is a readily synthesizable compound with promising biological activities. Its potential as an anticonvulsant and its ability to induce differentiation in neuroblastoma cells make it a compound of interest for further investigation in the fields of neurology and oncology. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this molecule and to elucidate its mechanisms of action. Further studies are warranted to obtain specific quantitative data on its biological effects and to fully characterize its signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid rewires the adrenergic core regulatory circuitry of childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Function of CCL2 and N-Myc in Retinoic Acid-treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition of murine neuroblastoma cells by c-myc with cell cycle arrest in G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic features of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What cancer is teaching us about cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of glycolysis and mitochondrial respiration promotes radiosensitisation of neuroblastoma and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Chemical Identity
The formal IUPAC name for the compound is 1-methylcyclohexane-1-carboxylic acid [1]. It is a cyclic carboxylic acid characterized by a cyclohexane (B81311) ring substituted with both a methyl group and a carboxylic acid functional group at the same carbon position.
A variety of synonyms are used in literature and commercial listings for this compound. These are crucial to recognize for comprehensive literature searches and material sourcing.
Table 1: Synonyms for this compound
| Synonym | Source |
| 1-Methyl-1-cyclohexanecarboxylic acid | Sigma-Aldrich |
| 1-Methylcyclohexylcarboxylic acid | PubChem[1] |
| Cyclohexanecarboxylic acid, 1-methyl- | PubChem[1] |
| 1-Methylcyclohexanoic acid | PubChem[1] |
| methyl-CCA | PubChem[1] |
| 1-Carboxy-1-methylcyclohexane | ChemicalBook[2] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| CAS Number | 1123-25-7 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 36-39 °C | Sigma-Aldrich |
| Boiling Point | 234 °C | Sigma-Aldrich |
| pKa | 5.13 (at 25°C) | ChemicalBook[2] |
| Solubility | Soluble in chloroform (B151607) and methanol | ChemicalBook[2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
A robust method for the preparation of this compound is the carboxylation of 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid. This procedure is adapted from Organic Syntheses[3].
Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.
Materials:
-
96% Sulfuric acid
-
98-100% Formic acid
-
2-Methylcyclohexanol
-
1.4N Potassium hydroxide (B78521) solution
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel with a gas by-pass, and a thermometer, add 270 mL of 96% sulfuric acid.
-
Initial Reagent Addition: Vigorously stir the sulfuric acid and maintain the temperature at 15–20°C using a cooling bath. Add 3 mL of 98–100% formic acid dropwise.
-
Substrate Addition: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid, maintaining the temperature at 15–20°C.
-
Reaction Completion: After the addition is complete, stir the light cream-colored mixture for an additional hour at 15–20°C.
-
Workup - Quenching: Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-liter beaker. The carboxylic acid will separate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150-mL portions of hexane.
-
Base Wash: Combine the hexane extracts and wash twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Acidification: Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities. Acidify the aqueous solution to pH 2 with 12N hydrochloric acid.
-
Final Extraction and Drying: Extract the liberated carboxylic acid with 150 mL of hexane. Extract the aqueous layer with an additional 100 mL of hexane. Combine the final hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.
-
Isolation: Evaporate the hexane under reduced pressure at 30–60°C to yield the final product.
This protocol outlines a general method for the analysis of this compound. Derivatization is often necessary to improve the volatility and chromatographic performance of carboxylic acids.
1. Sample Preparation (Derivatization):
-
To a dried sample containing the analyte, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).
-
Add a catalyst, for instance, potassium carbonate, and incubate the mixture to form the corresponding ester. This enhances volatility for GC analysis.
2. GC-MS Analysis:
-
GC Column: Utilize a medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample in splitless mode for trace analysis.
-
Oven Program: Begin with a low initial temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode for structural confirmation or in negative chemical ionization (NCI) mode for enhanced sensitivity. Monitor for characteristic ions of the derivatized product.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's biological activities.
Caption: Synthesis workflow for this compound.
Caption: Logical relationships of this compound.
References
An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid: Molecular Properties
This guide provides essential molecular information for 1-Methylcyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂[1][2][3] |
| Molecular Weight | 142.20 g/mol [2] |
| Alternate Molecular Weight | 142.1956 g/mol [1][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
Caption: Relationship between chemical name and molecular properties.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the melting and boiling points of 1-methylcyclohexanecarboxylic acid, complete with experimental protocols for their determination. The information is presented to support research and development activities where this compound is utilized.
Physicochemical Data of this compound
This compound is a cyclic carboxylic acid that presents as a white solid at room temperature.[1] Its physical properties, specifically its melting and boiling points, are crucial for its handling, purification, and application in various chemical syntheses.
Data Summary
The experimentally determined melting and boiling points for this compound are summarized in the table below for easy reference.
| Property | Temperature Range | Reference |
| Melting Point | 35-41 °C | [1] |
| Boiling Point | 234-236 °C | [2] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of melting and boiling points.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this property.[3]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (powdered)
-
Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube.[4] The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.[5]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow.
Boiling Point Determination (Capillary Method/Thiele Tube)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] The micro boiling point determination using a capillary tube is a convenient method that requires only a small amount of the substance.[7]
Apparatus and Materials:
-
Thiele tube or other suitable heating bath
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Sample of this compound
-
Heating bath fluid (e.g., mineral oil)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A few drops of the molten this compound are placed into the small test tube.
-
Apparatus Assembly: A capillary tube is placed inside the test tube with its open end downwards.[7] The test tube is then attached to a thermometer.
-
Heating: The thermometer and test tube assembly is immersed in a Thiele tube containing a heating oil, ensuring the sample is below the oil level.[8] The Thiele tube is heated gently.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[9] Heating is continued until a steady stream of bubbles emerges from the capillary tube.[9] At this point, the heating is stopped.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chymist.com [chymist.com]
- 9. Video: Boiling Points - Procedure [jove.com]
Navigating the Solubility Landscape of 1-Methylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-methylcyclohexanecarboxylic acid in various organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Introduction
This compound is a cyclic carboxylic acid with applications in organic synthesis and as a building block for pharmaceuticals. Its solubility in organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding its solubility profile allows for the rational selection of appropriate solvent systems, optimizing process efficiency and product purity.
Solubility Profile of this compound
| Solvent | Chemical Class | Polarity | Qualitative Solubility |
| Chloroform | Halogenated Hydrocarbon | Nonpolar | Soluble[1][2] |
| Methanol | Alcohol | Polar Protic | Soluble[1][2] |
| Ethanol | Alcohol | Polar Protic | Soluble |
| Acetone | Ketone | Polar Aprotic | Soluble |
| Hexane | Alkane | Nonpolar | Soluble |
| Water | - | Polar Protic | Moderate Solubility[3] |
Note: This table is based on available qualitative statements. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Determining Solubility
To address the lack of quantitative data and to empower researchers to ascertain the precise solubility of this compound for their specific needs, a general experimental protocol for the determination of the solubility of a solid organic acid in an organic solvent is provided below. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for higher precision)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of a suitable purity and is degassed if necessary, especially for subsequent chromatographic analysis.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration:
-
Add a known volume or mass of the chosen organic solvent to the vial containing the solid acid.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the mixture to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed vial. This step removes any undissolved microcrystals.
-
-
Gravimetric Determination of Solubility:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., using a rotary evaporator, a gentle stream of nitrogen, or a vacuum oven at a temperature below the boiling point of the acid).
-
Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.
-
Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.
-
-
Chromatographic Determination of Concentration (Optional):
-
For higher accuracy, the concentration of the filtered saturated solution can be determined using a validated HPLC or GC method.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
The filtered sample should be appropriately diluted before analysis to fall within the linear range of the calibration curve.
-
Data Presentation: The solubility can be expressed in various units, such as:
-
g/100 mL of solvent
-
g/100 g of solvent
-
mol/L of solvent (molarity)
-
mol/kg of solvent (molality)
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting a suitable solvent for this compound based on its intended application.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methylcyclohexanecarboxylic acid. This document is intended to serve as a core resource for the structural elucidation, identification, and quality control of this compound, which is of interest in various fields, including as a structural analog of the anticonvulsant drug valproic acid.
Introduction to the NMR Spectroscopy of this compound
This compound (C₈H₁₄O₂) is a saturated monocarboxylic acid with a molecular weight of 142.20 g/mol .[1] Its structure consists of a cyclohexane (B81311) ring substituted with both a methyl group and a carboxylic acid group at the same carbon atom (C1). This substitution pattern gives rise to a unique set of signals in its NMR spectra, providing a distinct fingerprint for its identification.
The ¹H NMR spectrum reveals the disposition of the various protons in the molecule, while the ¹³C NMR spectrum provides information about the carbon framework. Together, these spectroscopic techniques are indispensable for confirming the structure and purity of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of this compound. These values are based on computational predictions and typical chemical shift ranges for similar structural motifs. The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -CH₂- (Cyclohexane) | 1.2 - 2.2 | Multiplet | 10H |
| -CH₃ | ~1.2 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbon, and the methylene (B1212753) carbons of the cyclohexane ring. The chemical shift of the carbonyl carbon is characteristically downfield.[2][4][5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| C1 (Quaternary) | 40 - 50 |
| -CH₂- (Cyclohexane) | 20 - 40 |
| -CH₃ | 20 - 30 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following provides a detailed methodology for a typical experiment.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds. For observing the carboxylic acid proton, aprotic polar solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous as they reduce the rate of proton exchange.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient, but can be increased for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-16 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended.
¹³C NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. For quantitative analysis, longer delays may be necessary.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
FT-IR and mass spectrum of 1-Methylcyclohexanecarboxylic acid
An In-depth Technical Guide to the FT-IR and Mass Spectrum of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C8H14O2, CAS No: 1123-25-7) is a carboxylic acid derivative of cyclohexane (B81311).[1][2] As a structural analog of valproic acid, it has been studied for its pharmacokinetic actions and anticonvulsant properties.[3] This guide provides a detailed analysis of its structural features using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering crucial data for its identification, characterization, and application in research and development.
Spectroscopic and Spectrometric Data
The following sections present the quantitative data derived from the FT-IR and mass spectra of this compound.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. The data is summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Characteristics |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Very broad band due to hydrogen bonding.[4][5] |
| 2850-3000 | C-H (Alkyl) | Stretching | Sharp peaks superimposed on the broad O-H band. |
| 1690-1760 | C=O (Carboxylic Acid) | Stretching | Intense, sharp peak. For saturated, dimeric acids, this is typically around 1700-1730 cm⁻¹.[5][6] |
| 1440-1395 | O-H (Carboxylic Acid) | Bending | In-plane bend.[5] |
| 1320-1210 | C-O (Carboxylic Acid) | Stretching | Strong peak.[5][6] |
| 950-910 | O-H (Carboxylic Acid) | Bending | Broad, out-of-plane bend, characteristic of hydrogen-bonded dimers.[5][6] |
Mass Spectrometry Data
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular weight of the compound is 142.20 g/mol .[2][3]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 142 | [C8H14O2]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH3]⁺ | Loss of a methyl group from the molecular ion. |
| 97 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da).[7] |
| 81 | [C6H9]⁺ | Further fragmentation of the cyclohexane ring. |
| 55 | [C4H7]⁺ | Common fragment in cyclic alkanes. |
Experimental Protocols
Detailed methodologies for acquiring the FT-IR and mass spectra are provided below.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
This protocol is suitable for the analysis of solid samples like this compound, which has a melting point of 36-39 °C.[8]
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly aligned and calibrated.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to eliminate interference from the ambient atmosphere (e.g., CO2, water vapor).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry Protocol (Electron Ionization - EI)
This protocol outlines a general procedure for analyzing organic acids using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or chloroform).[8]
-
Derivatization (optional but recommended): To improve volatility and thermal stability, convert the carboxylic acid to a more volatile ester or silyl (B83357) ester. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
-
GC-MS System Configuration:
-
Injector: Set to a temperature of ~250 °C.
-
GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
-
Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a final temperature of ~300 °C to ensure elution of the analyte.[9]
-
Carrier Gas: Use high-purity helium at a constant flow rate.[10]
-
-
Mass Spectrometer Settings:
-
Data Acquisition: Inject the prepared sample into the GC-MS system. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting analyte.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.
References
- 1. 1-Methylcyclohexylcarboxylic acid [webbook.nist.gov]
- 2. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
Methodological & Application
Synthesis of 1-Methylcyclohexanecarboxylic Acid: An Application Note and Protocol
This document provides detailed protocols for the synthesis of 1-methylcyclohexanecarboxylic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a cyclic carboxylic acid with a molecular formula of C₈H₁₄O₂.[1][2][3] Its structure, featuring a cyclohexane (B81311) ring with a methyl and a carboxylic acid group attached to the same carbon, makes it a useful intermediate in the synthesis of various organic molecules.[2] This document outlines two primary methods for its synthesis: the Koch-Haaf reaction and the carboxylation of a Grignard reagent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 142.20 g/mol | [4] |
| Melting Point | 34-39 °C | [5][6] |
| Boiling Point | 234 °C | [6] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol | [6] |
| CAS Number | 1123-25-7 | [1][2][4] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Koch-Haaf Reaction from 2-Methylcyclohexanol (B165396)
This method provides a rapid and straightforward synthesis of tertiary carboxylic acids through the carboxylation of an alcohol using formic acid and sulfuric acid.[5]
Reaction Scheme:
2-Methylcyclohexanol reacts with formic and sulfuric acid to yield this compound.
Materials:
-
96% Sulfuric acid
-
98-100% Formic acid
-
2-Methylcyclohexanol
-
1.4N Potassium hydroxide (B78521) solution
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Equipment:
-
Four-necked flask with a dropping funnel, a gas outlet tube, a thermometer, and a stirrer
-
Cooling bath
-
4-L beaker
-
Separatory funnel
-
Apparatus for vacuum evaporation
Procedure: [5]
-
Reaction Setup: In a four-necked flask, place 276 g. (2.7 moles) of 96% sulfuric acid.
-
Addition of Reactants: While vigorously stirring and maintaining the temperature at 15–20 °C with a cooling bath, add 3 ml of 98–100% formic acid dropwise. Subsequently, add a solution of 28.5 g. (0.25 mole) of 2-methylcyclohexanol in 46 g. (1.00 mole) of 98–100% formic acid over the course of 1 hour, ensuring the temperature remains between 15–20 °C. The reaction mixture will foam during this addition.
-
Reaction Time: Stir the light cream-colored mixture for an additional hour at 15–20 °C.
-
Quenching: Pour the reaction mixture onto 1 kg of crushed ice in a 4-L beaker with stirring. The carboxylic acid will precipitate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 200 ml of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150-ml portions of hexane.
-
Base Wash: Combine the hexane extracts and wash them twice with a mixture of 175 ml of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Purification: Combine the two alkaline solutions and extract with 100 ml of hexane to remove any neutral impurities.
-
Acidification: Acidify the alkaline solution to a pH of 2 with approximately 35 ml of 12N hydrochloric acid. The carboxylic acid will be liberated.
-
Final Extraction: Extract the liberated acid with 150 ml of hexane. Extract the aqueous layer with an additional 100 ml of hexane.
-
Drying and Evaporation: Combine the final hexane extracts, wash with 75 ml of water, and dry over 3 g of anhydrous magnesium sulfate. Remove the hexane by evaporation at 30–60 °C under reduced pressure (15–30 mm).
-
Product: The residue is 33–36 g of colorless this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 93–101% |
| Melting Point | 34–36 °C |
Method 2: Carboxylation of a Grignard Reagent
This classic method involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.[7]
Reaction Scheme:
1-Chloro-1-methylcyclohexane (B1295254) reacts with magnesium to form a Grignard reagent, which then reacts with carbon dioxide followed by an acidic workup to yield this compound.
Materials:
-
1-Chloro-1-methylcyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Dilute hydrochloric acid
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: (General protocol based on[7][8])
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 1-chloro-1-methylcyclohexane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.
-
The reaction is initiated when bubbling is observed. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully and slowly add crushed dry ice (an excess, e.g., 2-3 equivalents) to the stirred solution. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the magnesium salts dissolve and the solution is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether or hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation or recrystallization.
-
Visualizations
Reaction Pathway for Koch-Haaf Synthesis
Caption: Reaction pathway for the Koch-Haaf synthesis.
Experimental Workflow for Grignard Synthesis
Caption: Experimental workflow for Grignard synthesis.
References
- 1. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1123-25-7: this compound [cymitquimica.com]
- 3. 1-Methylcyclohexylcarboxylic acid [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Esterification of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the esterification of 1-methylcyclohexanecarboxylic acid, a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals. The primary method described is the Fischer-Speier esterification, a classic and effective acid-catalyzed reaction.
Introduction
This compound is a cyclic carboxylic acid that can be converted to its corresponding esters through various methods.[1] Esterification modifies the compound's physical and chemical properties, such as volatility, solubility, and biological activity, making it a crucial step in the development of new chemical entities. The most common and direct method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4] This reaction is an equilibrium process, and strategies to drive it towards the product ester are essential for achieving high yields.[2][5][6]
Key Reaction: Fischer-Speier Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][6][7]
General Reaction Scheme:
Where R = 1-methylcyclohexyl and R' = an alkyl group (e.g., methyl, ethyl)
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Methylcyclohexanecarboxylate using Sulfuric Acid Catalyst
This protocol details the synthesis of methyl 1-methylcyclohexanecarboxylate, a common ester derivative.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for higher yields)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, a significant excess of anhydrous methanol (which also acts as the solvent), and toluene. For example, use a 5 to 10-fold molar excess of methanol relative to the carboxylic acid.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed. This typically takes 2-6 hours. The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.[5][6][8]
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure using a rotary evaporator.
-
Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Add the bicarbonate solution slowly until gas evolution ceases.[8]
-
Separate the organic layer.
-
-
Extraction and Washing:
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Combine all organic layers and wash with brine to remove residual water-soluble components.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation.
-
Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain the final product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Fischer esterification of this compound. Actual results may vary based on specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Alcohol (e.g., Methanol) | 5-10 equivalents (or as solvent) | Using a large excess of the alcohol shifts the equilibrium to favor the product.[2] |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | 1-2 mol% | A common and effective catalyst.[2] |
| p-Toluenesulfonic Acid (TsOH) | 1-5 mol% | A solid catalyst that is easier to handle than sulfuric acid.[2] |
| Reaction Conditions | ||
| Temperature | Reflux temperature of the alcohol | Typically 65°C for methanol. |
| Reaction Time | 2-8 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Neutralizing Agent | Saturated NaHCO₃ solution | To remove the acid catalyst. |
| Purification Method | Fractional Distillation | To obtain a pure product. |
| Expected Yield | 70-90% | Yields can be improved by efficient removal of water. |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for Ester Synthesis
This diagram outlines the general laboratory workflow for the synthesis and purification of an ester from a carboxylic acid.
Caption: General Experimental Workflow.
References
- 1. CAS 1123-25-7: this compound [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Methylcyclohexanecarboxylic Acid as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds in complex matrices. In quantitative analysis, particularly in fields like therapeutic drug monitoring (TDM) and metabolomics, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
1-Methylcyclohexanecarboxylic acid is a suitable internal standard for the GC-MS analysis of various carboxylic acids, most notably for the therapeutic drug monitoring of valproic acid, an antiepileptic drug with a narrow therapeutic window.[1] Its structural similarity to valproic acid and other short-chain fatty acids ensures similar behavior during extraction and derivatization, while its distinct mass spectrum allows for clear identification and quantification.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte (exemplified by valproic acid) in a biological matrix such as plasma or serum. The protocol covers sample preparation, derivatization, GC-MS analysis, and data processing.
Properties of this compound
A thorough understanding of the physicochemical properties of the internal standard is essential for method development.
| Property | Value |
| Chemical Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| Melting Point | 36-39 °C[1] |
| Boiling Point | 234 °C[1] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[2] |
| CAS Number | 1123-25-7[1] |
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Target analyte standard (e.g., Valproic acid, ≥98% purity)
-
Biological matrix (e.g., drug-free human serum or plasma)
-
Solvents: Ethyl acetate (B1210297), Hexane, Methanol (HPLC grade)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Glassware: autosampler vials with inserts, centrifuge tubes, pipettes
Preparation of Standard and Internal Standard Stock Solutions
-
Analyte Stock Solution (e.g., Valproic Acid): Accurately weigh and dissolve the analyte standard in methanol to prepare a stock solution of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with methanol to cover the desired calibration range (e.g., 5-200 µg/mL). Prepare a working internal standard solution of 50 µg/mL by diluting the IS stock solution with methanol.
Sample Preparation and Derivatization
This protocol is designed for the analysis of a 100 µL plasma or serum sample.
-
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample (blank, calibrator, or unknown).
-
Internal Standard Addition: Add 20 µL of the 50 µg/mL internal standard working solution to each tube.
-
Acidification: Add 50 µL of 2M HCl to each tube to acidify the sample. Vortex for 10 seconds.
-
Extraction: Add 500 µL of ethyl acetate to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of pyridine.
-
Reaction: Tightly cap the tube and heat at 70°C for 30 minutes in a heating block.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Inlet Temperature | 250°C[3] |
| Injection Mode | Splitless[3] |
| Injection Volume | 1 µL[3] |
| Oven Temperature Program | |
| Initial Temperature | 70°C, hold for 2 minutes[3] |
| Ramp | 15°C/min to 280°C[3] |
| Final Hold | Hold at 280°C for 5 minutes[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230°C[3] |
| Transfer Line Temperature | 280°C[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Data Summary
The following tables provide representative data for a quantitative assay using this compound as an internal standard for the analysis of valproic acid.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Valproic Acid | TMS Ester | ~8.5 | 201 | 117 | 145 |
| This compound | TMS Ester | ~9.2 | 200 | 83 | 129 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions. Quantifier and qualifier ions for the TMS derivative of this compound are inferred from the mass spectrum of the TMS derivative of the structurally similar cyclohexanecarboxylic acid.[4]
Table 2: Representative Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 15,200 | 100,500 | 0.151 |
| 10 | 30,500 | 101,000 | 0.302 |
| 25 | 76,000 | 100,800 | 0.754 |
| 50 | 151,000 | 99,900 | 1.512 |
| 100 | 302,500 | 100,200 | 3.019 |
| 200 | 608,000 | 100,600 | 6.044 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation, derivatization, and GC-MS analysis.
Analyte-Internal Standard Relationship
Caption: Relationship between analyte, internal standard, and final concentration determination.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of carboxylic acids by GC-MS. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper method validation is essential to ensure the accuracy and precision required for applications such as therapeutic drug monitoring and metabolomic studies.
References
Application Notes and Protocols for the Quantification of 1-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Methylcyclohexanecarboxylic acid in various matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and selectivity.
Introduction
This compound is a saturated fatty acid that has applications as a building block in chemical synthesis and is structurally analogous to valproic acid. Its accurate quantification is crucial in various research and development settings, including pharmacokinetic studies and as an internal standard in the analysis of other compounds like valproic acid metabolites.[1][2] This document outlines detailed protocols for its quantification, including sample preparation, instrument parameters, and expected performance characteristics.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive method, particularly suitable for volatile and semi-volatile compounds. Derivatization is typically required to improve the volatility and chromatographic behavior of the carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique that can often analyze the compound directly without derivatization, offering high throughput and specificity, especially for complex biological matrices.
The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize the typical performance characteristics for the analytical methods described. It is important to note that while direct validation data for this compound is limited in publicly available literature, the data presented for structurally similar compounds provide a reliable estimate of expected performance.[3]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Typical Performance (for structurally similar cyclohexanecarboxylic acid) |
| Linearity Range | Up to 3.6 µg/L[4] |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L[4] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Accuracy (% Recovery) | Around 100%[4] |
| Precision (%RSD) | <10%[4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics
| Parameter | Typical Performance (for general carboxylic acids) |
| Linearity Range | 0.1 ng/mL - 10 µg/mL[5] |
| Limit of Detection (LOD) | As low as 0.01 ng/mL[5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Accuracy (% Recovery) | 90 - 105%[5] |
| Precision (%RSD) | ≤ 10%[5] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol describes the analysis of this compound using GC-MS following derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[3]
-
Load the sample (e.g., plasma, urine) onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).[3]
-
Add a catalyst, such as potassium carbonate, and incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of the carboxylic acid.[3] This step is crucial for improving the volatility of the analyte for GC analysis.[3]
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injection: Inject the derivatized sample in splitless mode for trace analysis.[3]
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.[3] Monitor characteristic ions of the derivatized this compound.
4. Quantification
Construct a calibration curve using standards of derivatized this compound at known concentrations. The peak area of a characteristic ion is plotted against the concentration to determine the concentration in unknown samples.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a direct analysis of this compound in biological fluids using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the sample (e.g., plasma, serum), add 300 µL of a cold organic solvent such as acetonitrile or methanol to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen or use directly for analysis.
-
Reconstitute the dried extract in the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the precursor ion and at least one product ion for this compound in Multiple Reaction Monitoring (MRM) mode.
3. Quantification
Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix (e.g., drug-free plasma). The peak area ratio of the analyte to an internal standard is plotted against the concentration.
Method Validation
A crucial aspect of quantitative analysis is method validation to ensure the reliability of the results. The following parameters should be assessed according to relevant guidelines (e.g., ICH, FDA).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive approaches for the quantification of this compound. Proper method validation is essential to ensure the generation of reliable and accurate data for research, development, and quality control purposes. The provided protocols and performance characteristics serve as a comprehensive guide for scientists and professionals in the field.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of 1-Methylcyclohexanecarboxylic Acid Using Pre-column Fluorescent Derivatization
Introduction
1-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid that, like many small carboxylic acids, lacks a strong chromophore, making its direct detection by HPLC with UV-Vis absorption challenging, especially at low concentrations.[1][2][3] To overcome this limitation and enable sensitive quantification in various matrices, a pre-column derivatization strategy is employed.[1][3] This application note details a robust protocol for the derivatization of this compound with 9-anthryldiazomethane (B78999) (ADAM), a fluorescent labeling reagent.[4][5] The reaction involves an esterification where ADAM covalently attaches a highly fluorescent anthryl group to the carboxylic acid, forming a stable 9-anthrylmethyl ester.[4] This derivatization significantly enhances the detectability of the analyte, allowing for quantification at picomole levels using HPLC with fluorescence detection (HPLC-FLD).[4]
Principle of the Method
The derivatization of this compound with ADAM proceeds through a straightforward esterification reaction. The acidic proton of the carboxylic acid is transferred to the diazomethane (B1218177) group of ADAM, creating a reactive 9-anthrylmethyldiazonium ion intermediate.[4] The resulting carboxylate anion then acts as a nucleophile, attacking the methylene (B1212753) carbon of the intermediate and displacing nitrogen gas (N₂), a very stable leaving group.[4] This reaction proceeds smoothly at room temperature and does not require a catalyst.[4] The resulting fluorescent derivative is then separated using reversed-phase HPLC and quantified with a fluorescence detector.
Experimental Protocols
Protocol 1: Derivatization of this compound with ADAM
This protocol outlines the procedure for the derivatization of this compound in a standard solution.
1. Materials and Reagents:
-
This compound standard
-
9-anthryldiazomethane (ADAM) solution (0.1% w/v in ethyl acetate)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with inserts
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
2. Equipment:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of working standard solutions of known concentrations (e.g., from 1 µg/mL to 50 µg/mL).
4. Derivatization Procedure:
-
In a clean autosampler vial, add 100 µL of the this compound standard solution.
-
Add 100 µL of the 0.1% ADAM reagent solution to the vial.
-
Cap the vial and vortex the mixture for 1 minute.
-
Allow the reaction mixture to stand at room temperature, protected from light, for at least 60 minutes to ensure complete derivatization.[6]
-
After incubation, filter the reaction mixture through a 0.22 µm syringe filter directly into an autosampler vial for HPLC analysis.
5. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
0-15 min: 80% A
-
15-17 min: 80% to 95% A
-
17-20 min: 95% A
-
20-22 min: 95% to 80% A
-
22-25 min: 80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 365 nm
-
Emission Wavelength (λem): 412 nm
-
Data Presentation
Table 1: Comparison of Common Fluorescent Labeling Reagents for Carboxylic Acids
| Derivatization Reagent | Excitation (λex) | Emission (λem) | Reaction Conditions | Advantages | Disadvantages |
| 9-anthryldiazomethane (ADAM) | 365 nm | 412 nm | Room temperature, 60 min | High sensitivity, no catalyst needed.[4] | Reagent can be unstable.[5] |
| 3-bromoacetyl coumarin | 350 nm | 450 nm | 60 °C, 30 min with catalyst | Good stability of derivatives.[7] | Requires heating and a catalyst. |
| 7-(Bromomethyl)naphthalen-2-amine | 290 nm | 450 nm | 60 °C, 30 min with catalyst | Forms stable, highly fluorescent esters.[2] | Requires heating and a catalyst.[2] |
| 1-Pyrenemethylamine | 340 nm | 395 nm | Varies | Used for various carboxylic acid metabolites.[8] |
Mandatory Visualization
Caption: Workflow for the derivatization and HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 1-Methylcyclohexanecarboxylic Acid Amides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of primary, secondary, and tertiary amides derived from 1-methylcyclohexanecarboxylic acid. The amide functional group is a critical component in a multitude of pharmaceutical agents and biologically active molecules. This guide outlines two primary synthetic strategies: the activation of the carboxylic acid to an acid chloride intermediate and the direct coupling with amines using common reagents. Detailed procedural steps, quantitative data, and reaction diagrams are presented to facilitate the efficient synthesis of a diverse range of 1-methylcyclohexanecarboxamides for applications in drug discovery and development.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The 1-methylcyclohexanecarboxamide (B3045709) scaffold is of particular interest in drug design due to its conformational rigidity and lipophilic nature, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of amides from this compound can be achieved through several reliable methods. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups within the reacting molecules. This note details the widely applicable acid chloride method and the use of common coupling reagents, providing researchers with a practical guide to accessing this important class of compounds.
Synthetic Pathways
Two principal pathways for the synthesis of this compound amides are described:
-
Via Acid Chloride Intermediate: This robust, two-step method involves the initial conversion of this compound to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting highly reactive 1-methylcyclohexanecarbonyl chloride is then reacted with a primary or secondary amine, or ammonia (B1221849), to furnish the desired amide. This method is often high-yielding and suitable for a wide range of amines.
-
Direct Amide Coupling: This approach involves the direct reaction of this compound with an amine in the presence of a coupling reagent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1] These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Direct coupling methods are valued for their mild reaction conditions and operational simplicity.
Caption: General synthetic routes to 1-methylcyclohexanecarboxamides.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various 1-methylcyclohexanecarboxamides.
| Amide Product | Starting Material | Amine | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Methylcyclohexanecarboxamide | This compound | Ammonia | Acid Chloride | 1. SOCl₂2. 33% NH₃ solution | Tetrahydrofuran | 0 | 3 (step 1) | ~100 |
| N-Alkyl-1-methylcyclohexanecarboxamide | This compound | Primary Amine | Coupling Reagent (EDC) | EDC, HOBt, DIEA | DMF | RT | 0.5 - 1 | 70-90 (general) |
| N-Aryl-1-methylcyclohexanecarboxamide | This compound | Aniline | Coupling Reagent (HATU) | HATU, DIEA | DMF | RT | 0.5 - 1 | High (general) |
| N,N-Dialkyl-1-methylcyclohexanecarboxamide | This compound | Secondary Amine | Acid Chloride | 1. SOCl₂2. R₂NH, Base (e.g., Pyridine) | Aprotic Solvent (e.g., DCM) | RT | 8 - 16 | High (general) |
Note: Yields for N-substituted amides are generalized based on the efficiency of the coupling methods with similar substrates and may vary depending on the specific amine used.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclohexanecarboxamide via the Acid Chloride Route[2]
This protocol describes the synthesis of the primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
33% Ammonia solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Formation of 1-Methylcyclohexanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, add 25.0 g of this compound to 200 ml of thionyl chloride.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
-
Amidation:
-
Dissolve the resulting crude 1-methylcyclohexanecarbonyl chloride in 200 ml of anhydrous tetrahydrofuran.
-
In a separate flask, cool 300 ml of a 33% ammonia solution in an ice bath.
-
Add the solution of the acid chloride dropwise to the cooled ammonia solution with stirring.
-
After the addition is complete, allow the reaction to proceed for a specified time (monitoring by TLC is recommended).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield 1-Methylcyclohexanecarboxamide.
-
Caption: Workflow for the synthesis of 1-methylcyclohexanecarboxamide.
Protocol 2: General Procedure for the Synthesis of N-Substituted-1-methylcyclohexanecarboxamides using EDC Coupling
This protocol provides a general method for the synthesis of secondary and tertiary amides.
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization and improve efficiency)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1-1.2 eq), HOBt (1.1 eq, if used), and DIEA (2-3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until completion as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
1-Methylcyclohexanecarboxylic Acid: A Versatile Building Block in Organic Synthesis
Introduction: 1-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid characterized by a cyclohexane (B81311) ring substituted with a methyl group and a carboxylic acid function at the same position. This structural motif imparts specific steric and electronic properties, making it a valuable building block for the synthesis of a diverse range of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its applications range from the synthesis of bioactive compounds to its use as a sterically hindered scaffold in drug design.
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including amide and ester formation, and reduction to the corresponding alcohol. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | White to yellow crystals or crystalline powder | [1] |
| Melting Point | 36-39 °C | |
| Boiling Point | 234 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [1] |
Application Notes and Protocols
Amide Bond Formation: Synthesis of N-Aryl-1-methylcyclohexanecarboxamides
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules. This compound can be readily converted to its corresponding amides by coupling with primary or secondary amines using a variety of activating agents. These N-substituted 1-methylcyclohexanecarboxamides can serve as scaffolds for further functionalization in drug discovery programs.
Logical Workflow for Amide Synthesis:
Figure 1: General workflow for the synthesis of N-substituted 1-methylcyclohexanecarboxamides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-methylcyclohexanecarboxamide (Representative Procedure)
This protocol is adapted from procedures for the synthesis of related N-aryl amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add 4-chloroaniline (1.0 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Yield |
| This compound | 4-Chloroaniline | SOCl₂/Et₃N | DCM | >80% (estimated) |
Fischer Esterification: Synthesis of Alkyl 1-Methylcyclohexanecarboxylates
Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. The resulting esters of this compound can be utilized as fragrances, solvents, or as intermediates for further chemical modifications.
Experimental Protocol: Synthesis of Methyl 1-Methylcyclohexanecarboxylate (Representative Procedure)
This protocol is based on general Fischer esterification procedures.[2][3]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
The product can be further purified by distillation.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |
| This compound | Methanol | H₂SO₄ | Methanol | 65-95% |
Reduction to 1-Methyl-1-cyclohexylmethanol
The reduction of the carboxylic acid group to a primary alcohol is a valuable transformation, providing access to a different class of building blocks. 1-Methyl-1-cyclohexylmethanol can be used in the synthesis of various compounds, including esters with different properties and as a precursor for other functional group transformations.
Experimental Protocol: Synthesis of 1-Methyl-1-cyclohexylmethanol [4]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
5% Acetic acid solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (119.2 g, 0.84 mol) in 100 mL of THF in a three-necked round-bottom flask equipped with a thermometer, magnetic stirrer, and an addition funnel, cool the mixture to 5 °C using an ice bath.
-
Addition of Reducing Agent: Add a 1.0 M solution of BH₃·THF (922 mL) dropwise over 25 minutes, maintaining the internal temperature between 5-15 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature under a nitrogen atmosphere.
-
Quenching: Cautiously add 150 mL of methanol to quench the excess borane.
-
Work-up: Concentrate the reaction mixture in vacuo. Treat the residue with 100 mL of 5% acetic acid and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract three times with diethyl ether.
-
Wash the combined ether extracts twice with saturated sodium bicarbonate solution and twice with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a clear oil (79.09 g).
-
The product can be purified by distillation. The final product, 1-methyl-1-cyclohexylmethanol, was obtained in a yield of 72.11 g.
Quantitative Data:
| Reactant | Reducing Agent | Solvent | Yield |
| This compound | BH₃·THF | THF | 72.11 g (from 119.2 g starting material) |
Reduction Pathway:
Figure 2: Synthetic pathway for the reduction of this compound.
Conclusion
This compound is a versatile and readily available building block in organic synthesis. The protocols provided herein for amide formation, esterification, and reduction demonstrate its utility in accessing a variety of functionalized molecules. The steric hindrance provided by the 1-methyl group can be strategically employed to influence the reactivity and properties of the resulting products, making it a valuable tool for chemists in academia and industry. Further exploration of its applications in the synthesis of complex natural products and novel therapeutic agents is warranted.
References
Application Notes and Protocols for the Synthesis of 1-Methylcyclohexanecarboxylic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and organic synthesis. The method described herein utilizes the Grignard reaction, a robust and widely applicable carbon-carbon bond-forming reaction. The protocol outlines the formation of a Grignard reagent from 1-chloro-1-methylcyclohexane (B1295254), followed by its carboxylation using carbon dioxide to yield the desired product. This application note includes a comprehensive experimental procedure, a summary of expected yields, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The Grignard reaction offers a reliable and efficient route to this compound. The synthesis involves two main stages: the formation of 1-methylcyclohexylmagnesium chloride and its subsequent reaction with carbon dioxide. This method is advantageous due to its relatively high yields and the ready availability of the starting materials.[1]
Data Presentation
The following table summarizes the typical quantitative data associated with the synthesis of this compound via the Grignard reaction, based on established procedures.
| Parameter | Value | Reference |
| Starting Material | 1-chloro-1-methylcyclohexane | Organic Syntheses[1] |
| Grignard Reagent | 1-methylcyclohexylmagnesium chloride | |
| Carboxylating Agent | Carbon Dioxide (solid, dry ice) | |
| Crude Product Yield | 93-101% | Organic Syntheses[1] |
| Yield after Distillation | 89-94% | Organic Syntheses[1] |
| Melting Point | 34-36 °C (crude), 38-39 °C (distilled) | Organic Syntheses[1] |
| Boiling Point | 132-140 °C at 19 mmHg | Organic Syntheses[1] |
Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-1-methylcyclohexane.
Materials:
-
1-chloro-1-methylcyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Carbon dioxide (dry ice)
-
Hydrochloric acid (12N)
-
Potassium hydroxide
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
Part 1: Formation of 1-Methylcyclohexylmagnesium Chloride (Grignard Reagent)
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Initiation: Place magnesium turnings in the flask along with a small crystal of iodine. Add a small amount of anhydrous diethyl ether or THF.
-
Addition of Alkyl Halide: Dissolve 1-chloro-1-methylcyclohexane in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Reaction: Once the reaction has started, add the remaining 1-chloro-1-methylcyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Part 2: Carboxylation of the Grignard Reagent
-
Reaction with CO2: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) in small portions to the stirred solution. An excess of dry ice should be used to ensure complete carboxylation.
-
Quenching: After the addition of dry ice is complete, allow the mixture to warm to room temperature. The reaction mixture will become a thick slurry.
-
Acidification: Slowly add 12N hydrochloric acid to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate.
Part 3: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane.
-
Base Wash: Combine the organic layers and extract with an aqueous solution of potassium hydroxide. This will deprotonate the carboxylic acid, transferring it to the aqueous layer.
-
Re-acidification and Isolation: Separate the aqueous layer and acidify it with 12N hydrochloric acid to a pH of 2. The this compound will precipitate as a white solid.
-
Final Extraction and Drying: Extract the liberated carboxylic acid with hexane. Wash the combined hexane layers with water and dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Evaporate the hexane to yield the crude product. The crude product can be purified by distillation.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1-Methylcyclohexanecarboxylic Acid from 1-Methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylcyclohexanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available tertiary alcohol, 1-methylcyclohexanol (B147175), presents a common challenge in organic chemistry due to the inherent resistance of tertiary alcohols to direct oxidation. This document provides detailed protocols for two effective methods to achieve this transformation: a one-pot carboxylation reaction and a two-step sequence involving dehydration followed by oxidative cleavage.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | One-Pot Carboxylation | Two-Step Dehydration-Oxidation |
| Starting Material | 1-Methylcyclohexanol (or isomeric methylcyclohexanols) | 1-Methylcyclohexanol |
| Key Reagents | Formic acid, Sulfuric acid | Sulfuric acid (or Phosphoric acid), Potassium permanganate (B83412) |
| Intermediate Isolation | Not required | 1-Methylcyclohexene |
| Reaction Conditions | Low temperature (15-20°C) | Dehydration: 80-100°C; Oxidation: Reflux |
| Reported Yield | 93-101% (from 2-methylcyclohexanol) | Dehydration: 75-90%; Oxidation: Variable |
| Advantages | High yield, one-pot procedure | Utilizes common lab reagents |
| Disadvantages | Requires strong acids, potential for rearrangement | Two distinct reaction steps, lower overall yield |
Experimental Protocols
Protocol 1: One-Pot Carboxylation of 1-Methylcyclohexanol
This protocol is adapted from a procedure in Organic Syntheses for the preparation of tertiary carboxylic acids. It involves the generation of a stable tertiary carbocation from 1-methylcyclohexanol in the presence of a strong acid, which is then carboxylated using formic acid.
Materials:
-
1-Methylcyclohexanol
-
96% Sulfuric acid
-
98-100% Formic acid
-
1.4 N Potassium hydroxide (B78521) solution
-
12 N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Equipment:
-
1 L three-necked flask
-
Mechanical stirrer
-
Dropping funnel with a gas by-pass
-
Thermometer
-
Cooling bath
-
4 L beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
-
Cool the stirred acid to 15-20°C using a cooling bath.
-
Slowly add 3 mL of 98-100% formic acid dropwise.
-
Prepare a solution of 28.5 g (0.25 mol) of 1-methylcyclohexanol in 46 g (1.00 mol) of 98-100% formic acid.
-
Add the 1-methylcyclohexanol solution to the stirred sulfuric acid dropwise over 1 hour, maintaining the temperature at 15-20°C. Foaming will occur.
-
After the addition is complete, stir the mixture for an additional hour at 15-20°C.
-
Pour the reaction mixture onto 1 kg of crushed ice in a 4 L beaker with stirring. The carboxylic acid will separate as a white solid.
-
Transfer the mixture to a separatory funnel and extract the product with 200 mL of hexane.
-
Separate the aqueous layer and extract it with two 150 mL portions of hexane.
-
Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4 N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities.
-
Acidify the aqueous solution to pH 2 with 12 N hydrochloric acid.
-
Extract the liberated carboxylic acid with 150 mL of hexane.
-
Separate the aqueous layer and extract with an additional 100 mL of hexane.
-
Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
-
Remove the hexane by rotary evaporation to yield this compound.
Protocol 2: Two-Step Synthesis via Dehydration and Oxidative Cleavage
This method involves the initial acid-catalyzed dehydration of 1-methylcyclohexanol to 1-methylcyclohexene, followed by oxidative cleavage of the alkene. Note that the oxidative cleavage of 1-methylcyclohexene with hot potassium permanganate is reported to yield 6-ketoheptanoic acid.[1] Achieving the target this compound would require alternative oxidative cleavage methods not detailed in the primary search results. The protocol for the formation of 6-ketoheptanoic acid is provided as a representative example of this synthetic strategy.
Step 1: Dehydration of 1-Methylcyclohexanol to 1-Methylcyclohexene [2]
Materials:
-
1-Methylcyclohexanol
-
Concentrated sulfuric acid (or 85% phosphoric acid)
Equipment:
-
250 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to 90°C for 3 hours.
-
After cooling, set up for distillation and distill the crude 1-methylcyclohexene.
-
The purity of the product can be assessed by gas chromatography.
Step 2: Oxidative Cleavage of 1-Methylcyclohexene to 6-Ketoheptanoic Acid [1]
Materials:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
10% Aqueous sulfuric acid solution
-
Sodium bisulfite
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Dropping funnel
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g of 1-methylcyclohexene and 150 mL of a 10% aqueous sulfuric acid solution.
-
In a separate beaker, dissolve 25 g of potassium permanganate in 150 mL of water, heating if necessary.
-
Slowly add the hot potassium permanganate solution to the stirred 1-methylcyclohexene mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Cool the reaction mixture to room temperature.
-
Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.
-
The product, 6-ketoheptanoic acid, can then be extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and purified by standard methods.
Visualizations
Caption: One-pot carboxylation of 1-methylcyclohexanol.
Caption: Workflow for the one-pot carboxylation protocol.
Caption: Two-step synthesis via dehydration and oxidative cleavage.
Caption: Workflow for the two-step synthesis protocol.
References
Application Notes and Protocols for the Preparation of 1-Methylcyclohexanecarboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1-Methylcyclohexanecarboxylic acid methyl ester, a valuable intermediate in organic synthesis and drug discovery. The protocols detailed below outline a reliable two-step synthetic route, commencing with the preparation of this compound, followed by its esterification to the desired methyl ester.
Introduction
This compound and its esters are important building blocks in the synthesis of a variety of organic molecules. The methyl ester, in particular, serves as a key intermediate for the development of pharmaceuticals and other specialty chemicals. The protocols provided herein are based on established and reliable chemical transformations, ensuring reproducibility and high yield.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials, intermediate, and final product to facilitate experimental planning and characterization.
| Property | 2-Methylcyclohexanol (B165396) | This compound | This compound Methyl Ester |
| Molecular Formula | C₇H₁₄O | C₈H₁₄O₂ | C₉H₁₆O₂ |
| Molecular Weight | 114.19 g/mol | 142.20 g/mol [1] | 156.22 g/mol [2][3] |
| Appearance | Colorless liquid | White to yellow crystals or crystalline powder[1] | Colorless liquid |
| Boiling Point | 163-165 °C | 234 °C[1] | Not available |
| Melting Point | -5 °C | 36-39 °C[1] | Not available |
| Density | 0.93 g/mL | 1.0037 g/cm³ (estimate)[1] | Not available |
| CAS Number | 583-59-5 | 1123-25-7[1] | 524785-5 |
| Typical Yield | N/A | 93-101%[4] | >90% (estimated for Fischer Esterification) |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses and describes the carboxylation of 2-methylcyclohexanol using formic acid and sulfuric acid.[4]
Materials:
-
2-Methylcyclohexanol
-
96% Sulfuric acid
-
98-100% Formic acid
-
1.4 N Potassium hydroxide (B78521) solution
-
12 N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Equipment:
-
1 L three-necked flask
-
Mechanical stirrer
-
Dropping funnel with a gas by-pass
-
Thermometer
-
Cooling bath
-
4 L beaker
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
-
Initial Cooling: Vigorously stir the sulfuric acid and cool it to 15-20 °C using a cooling bath.
-
Formic Acid Addition: Slowly add 3 mL of 98-100% formic acid dropwise to the cooled sulfuric acid, maintaining the temperature between 15-20 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98-100% formic acid. Add this solution dropwise to the reaction mixture over the course of 1 hour, ensuring the temperature is maintained at 15-20 °C. The reaction mixture will foam during this addition.
-
Reaction Time: After the addition is complete, continue stirring the light cream-colored mixture for an additional hour at 15-20 °C.
-
Workup - Quenching: Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4 L beaker. The this compound will precipitate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150 mL portions of hexane.
-
Base Wash: Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4 N potassium hydroxide solution and 50 g of crushed ice.
-
Acidification: Combine the two alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities. Acidify the aqueous solution to pH 2 with 12 N hydrochloric acid (approximately 35 mL).
-
Final Extraction and Drying: Extract the liberated carboxylic acid with 150 mL of hexane. Separate the layers and extract the aqueous layer with an additional 100 mL of hexane. Combine the organic extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.
-
Isolation: Remove the hexane by evaporation under reduced pressure (15-30 mm) at 30-60 °C to yield 33-36 g (93-101%) of colorless this compound.[4]
Part 2: Preparation of this compound Methyl Ester via Fischer Esterification
This protocol is a standard Fischer esterification procedure adapted for the esterification of this compound.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x the volume of the reaction mixture).[5]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound methyl ester.[5]
-
Purification: The crude ester can be purified by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound methyl ester.
Caption: Overall workflow for the two-step synthesis.
Caption: Mechanism of the Fischer Esterification step.
References
Application Notes and Protocols for 1-Methylcyclohexanecarboxylic Acid as a Potential Anticonvulsant
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of 1-Methylcyclohexanecarboxylic acid (MCCA) as a potential anticonvulsant agent. The information is compiled from studies on MCCA and structurally related compounds, offering a framework for further investigation.
Introduction
This compound is a structural analog of valproic acid (VPA), a widely used antiepileptic drug. Preclinical studies have suggested that MCCA possesses potent anticonvulsant activity, warranting further investigation into its efficacy and mechanism of action.[] These notes are intended to guide researchers in designing and executing experiments to characterize the anticonvulsant profile of MCCA.
Quantitative Data Summary
The following table summarizes key quantitative data from a comparative study of MCCA, cyclohexanecarboxylic acid (CCA), and valproic acid (VPA) in a rat model. This data is essential for dose-range finding and efficacy assessment.
| Compound | Anticonvulsant Potency (vs. PTZ-induced seizures) | Protective Index (Toxicity vs. Anticonvulsant Effect) |
| This compound (MCCA) | Highest Potency | Approximately twofold advantage over VPA |
| Cyclohexanecarboxylic acid (CCA) | - | Approximately twofold advantage over VPA |
| Valproic acid (VPA) | - | - |
Data derived from a study using a pentylenetetrazol (PTZ) infusion seizure model in rats.[]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established models for anticonvulsant drug screening.[2][3]
Protocol 1: Determination of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model
This model is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazol.[3]
Objective: To determine the median effective dose (ED₅₀) of MCCA required to protect against PTZ-induced seizures.
Materials:
-
This compound (MCCA)
-
Vehicle (e.g., saline, 30:70 DMSO:sesame oil)
-
Pentylenetetrazol (PTZ)
-
Male Swiss mice (20-25 g)
-
Standard laboratory equipment (syringes, needles, animal cages)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare various doses of MCCA in the chosen vehicle.
-
Administer the prepared doses of MCCA intraperitoneally (i.p.) to different groups of mice (n=8-10 per group).
-
Administer the vehicle alone to a control group.
-
-
PTZ Induction:
-
At the time of peak effect of MCCA (pre-determined in pharmacokinetic studies, or a standard 30-60 minutes post-injection), administer a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.).
-
-
Observation:
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures (characterized by clonus of the forelimbs and vibrissae twitching).
-
Record the number of animals in each group that are protected from seizures.
-
-
Data Analysis:
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
-
Protocol 2: Assessment of Neurotoxicity using the Rotarod Test
This test is used to evaluate motor impairment and neurotoxicity.
Objective: To determine the median toxic dose (TD₅₀) of MCCA that causes motor impairment.
Materials:
-
This compound (MCCA)
-
Vehicle
-
Rotarod apparatus
-
Male Swiss mice (20-25 g)
Procedure:
-
Animal Training: Train the mice to stay on the rotating rod of the rotarod apparatus for a set period (e.g., 60 seconds) for 2-3 consecutive days.
-
Drug Administration: Administer various doses of MCCA (i.p.) to different groups of trained mice. Administer the vehicle to a control group.
-
Testing: At the time of peak effect, place each mouse on the rotarod.
-
Observation: Record the time each animal remains on the rotating rod. An animal is considered to have failed the test if it falls off the rod within the set time.
-
Data Analysis: Calculate the TD₅₀, the dose at which 50% of the animals fail the test.
Protocol 3: Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][4]
Objective: To assess the ability of MCCA to prevent tonic hindlimb extension induced by maximal electroshock.
Materials:
-
This compound (MCCA)
-
Vehicle
-
Electroshock apparatus with corneal electrodes
-
Male Sprague-Dawley rats (100-150 g)
Procedure:
-
Drug Administration: Administer various doses of MCCA (orally or i.p.) to different groups of rats. Administer the vehicle to a control group.
-
MES Induction: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of tonic hindlimb extension.
-
Data Analysis: Determine the percentage of animals in each group protected from the tonic component of the seizure and calculate the ED₅₀.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
While the exact mechanism of action for MCCA is not fully elucidated, its structural similarity to valproic acid suggests potential interactions with the GABAergic system. Many anticonvulsant drugs act by enhancing GABA-mediated inhibition.[5] A proposed, yet to be verified, pathway is illustrated below.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical assessment of MCCA as an anticonvulsant candidate.
References
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
Application Notes and Protocols for the Quantification of 1-Methylcyclohexanecarboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexanecarboxylic acid is a cyclic carboxylic acid that may be encountered in biological systems as a metabolite of xenobiotics or as a structural analog of therapeutic compounds like valproic acid.[1][2] Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, toxicology assessments, and metabolic research. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Given the limited availability of published quantitative data for this compound in biological samples, the following tables are presented as templates. Researchers can populate these tables with their own experimental data upon method validation.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Human Plasma/Serum
| Analytical Method | Sample Pre-treatment | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS | LLE, Derivatization | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| LC-MS/MS | Protein Precipitation | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Table 2: Hypothetical Quantitative Data for this compound in Human Urine
| Analytical Method | Sample Pre-treatment | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS | SPE, Derivatization | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| LC-MS/MS | Dilute-and-Shoot | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS
This protocol describes a method for the analysis of this compound in plasma or serum using liquid-liquid extraction (LLE) followed by derivatization and GC-MS analysis. Carboxylic acids often require derivatization to increase their volatility for GC analysis.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma or serum in a glass tube, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).
-
Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 1M HCl to protonate the carboxylic acid.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture vigorously for 2 minutes to extract the analyte into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
Two common derivatization methods for carboxylic acids for GC-MS analysis are silylation and esterification.
-
Option A: Silylation with MSTFA [3]
-
To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
Option B: Esterification with BF3-Methanol [4]
-
To the dried extract, add 100 µL of 14% Boron Trifluoride in methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Add 500 µL of hexane (B92381) and vortex to extract the methyl ester derivative.
-
Analyze the upper hexane layer by GC-MS.
-
3. GC-MS Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
References
Application Notes and Protocols for the HPLC Separation of 1-Methylcyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of cis/trans and enantiomeric isomers of 1-methylcyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). Given the structural similarity of these isomers, their separation is critical for accurate quantification and characterization in various research and development settings. These protocols provide a strong starting point for method development and optimization.
Separation of Cis/Trans Isomers of this compound
The separation of the geometric isomers, cis-1-methylcyclohexanecarboxylic acid and trans-1-methylcyclohexanecarboxylic acid, can be achieved using reversed-phase HPLC. The subtle differences in the spatial arrangement of the methyl and carboxylic acid groups lead to slight variations in their polarity and interaction with the stationary phase, enabling their resolution.
Experimental Protocol: Reversed-Phase HPLC for Cis/Trans Isomer Separation
This protocol outlines a starting point for the separation of cis and trans isomers of this compound.
a. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile (B52724).
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter prior to injection.
b. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier. A typical starting point is Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid or phosphoric acid. The organic modifier percentage can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm. Carboxylic acids have a weak chromophore, so low UV wavelengths are necessary.
-
Injection Volume: 10 µL.
c. Data Analysis:
Identify the two peaks corresponding to the cis and trans isomers based on their retention times. The elution order may vary depending on the specific column and mobile phase conditions. Quantify the isomers by integrating the peak areas.
Quantitative Data Summary (Expected)
The following table summarizes the expected performance of the proposed HPLC method for separating cis/trans isomers of this compound. Note that these are typical values and will require optimization.
| Parameter | Expected Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Retention Time (Isomer 1) | ~ 5-7 min |
| Retention Time (Isomer 2) | ~ 6-8 min |
| Resolution (Rs) | > 1.5 |
| Theoretical Plates (N) | > 5000 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
Chiral Separation of this compound Enantiomers
The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for the resolution of chiral carboxylic acids.
Experimental Protocol: Chiral HPLC for Enantiomer Separation
This protocol provides a starting point for developing a chiral separation method for the enantiomers of this compound. A screening approach using different chiral columns and mobile phases is recommended for initial method development.
a. Sample Preparation:
-
Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in the mobile phase solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
b. HPLC System and Conditions (Screening Approach):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Columns (to screen):
-
Amylose-based CSP (e.g., Chiralpak® AD-H, Lux® Amylose-1)
-
Cellulose-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1)
-
-
Mobile Phases (Normal Phase Screening):
-
n-Hexane/2-Propanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
n-Hexane/Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
c. Method Optimization:
Once initial separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier in the mobile phase. A lower percentage of the alcohol will generally increase retention and may improve resolution. The concentration of the acidic modifier can also be adjusted to improve peak shape.
Quantitative Data Summary (Expected for a Successful Chiral Separation)
The following table outlines the expected performance parameters for a successful chiral separation of this compound enantiomers.
| Parameter | Expected Value |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) + 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | ~ 8-12 min |
| Retention Time (Enantiomer 2) | ~ 10-15 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
| Tailing Factor (Tf) | 0.9 - 1.6 |
Visualizing the HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for the separation of this compound isomers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-methylcyclohexanecarboxylic acid.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Low Yield in Carboxylation of 2-Methylcyclohexanol (B165396)
Q: My synthesis of this compound from 2-methylcyclohexanol using the formic acid/sulfuric acid method resulted in a low yield. What are the potential causes and how can I improve it?
A: The carboxylation of alcohols with formic acid in the presence of a strong acid like sulfuric acid is a robust method, often providing high yields of tertiary carboxylic acids.[1] However, several factors can lead to a decrease in yield. Here are common causes and their solutions:
-
Insufficient Stirring: The reaction mixture is heterogeneous. Vigorous stirring is crucial to ensure proper mixing and prevent localized high concentrations of reactants, which can lead to side reactions.[1]
-
Solution: Use a powerful mechanical stirrer to maintain a well-agitated reaction mixture throughout the addition and reaction time.
-
-
Poor Temperature Control: The reaction is exothermic. If the temperature rises above the recommended 15–20°C, it can promote the formation of byproducts.
-
Solution: Use an ice bath to maintain the temperature within the specified range during the addition of the formic acid solution.
-
-
Impure Reagents: The purity of the starting materials, particularly the 2-methylcyclohexanol and formic acid, is important.
-
Solution: Use high-purity reagents. If the formic acid concentration is lower than 98%, the amount of sulfuric acid may need to be adjusted to compensate for the additional water.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended one hour at 15–20°C after the addition of the reactants is complete.[1]
-
-
Losses During Workup: The product can be lost during the extraction and washing steps.
-
Solution: Perform the extractions with hexane (B92381) thoroughly. When acidifying the alkaline solution to precipitate the carboxylic acid, ensure the pH is lowered to 2 to maximize precipitation.
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Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound product contains significant impurities. What are the likely side products and how can I remove them?
A: The primary impurities are likely unreacted starting materials or isomeric carboxylic acids formed through rearrangement.
-
Potential Byproducts: Although the reaction generally proceeds with rearrangement to the tertiary carboxylic acid, other isomers could potentially form.[1]
-
Purification Strategy:
-
Alkaline Extraction: A thorough extraction with a potassium hydroxide (B78521) solution is effective at separating the acidic product from any neutral, unreacted starting material.[1]
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Acidification and Extraction: After separation of the alkaline solution, re-acidification will precipitate the carboxylic acid, which can then be extracted into an organic solvent like hexane.[1]
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Washing: Washing the final organic layer with water will help remove any remaining water-soluble impurities.[1]
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Recrystallization or Distillation: For very high purity, recrystallization from a suitable solvent or distillation can be employed.
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Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Starting Material(s) | Reagents | Reported Yield | Reference |
| Carboxylation | 2-Methylcyclohexanol | HCOOH, H₂SO₄ | 93–101% | [1] |
| Grignard Carbonation | 1-Chloro-1-methylcyclohexane | Mg, CO₂ | Not specified | [1] |
| Friedel-Crafts Condensation | 1-Chloro-1-methylcyclohexane, Methyl 2-furancarboxylate | AlCl₃ | Not specified | [1] |
| Diels-Alder Reaction | Butadiene, Methyl methacrylate | Heat, then H₂, Pd/C, and saponification | Not specified | [1] |
| Oxidation | 1-Methyl-1-acetylcyclohexane | HNO₃ or NaOBr | Not specified | [1] |
Experimental Protocols
High-Yield Synthesis of this compound via Carboxylation
This protocol is adapted from Organic Syntheses.[1]
Materials:
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96% Sulfuric acid
-
98–100% Formic acid
-
2-Methylcyclohexanol
-
Hexane
-
1.4N Potassium hydroxide solution
-
12N Hydrochloric acid
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Anhydrous magnesium sulfate
Equipment:
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1-L three-necked flask
-
Powerful mechanical stirrer
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Dropping funnel with a gas by-pass
-
Thermometer
-
Cooling bath
-
4-L beaker
-
Separatory funnel
Procedure:
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Reaction Setup: In a 1-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
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Initial Cooling: Cool the sulfuric acid to 15–20°C using a cooling bath and maintain vigorous stirring.
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Formic Acid Addition: Slowly add 3 mL of 98–100% formic acid dropwise.
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Reactant Addition: Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid. Add this solution dropwise over 1 hour, ensuring the temperature remains between 15–20°C. The reaction mixture will foam during this addition.
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Reaction Time: After the addition is complete, stir the mixture for an additional hour at 15–20°C.
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Quenching: Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-L beaker. The this compound will separate as a white solid.
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Extraction:
-
Transfer the mixture to a separatory funnel and extract the product into 200 mL of hexane.
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Separate the layers and extract the aqueous layer with two additional 150-mL portions of hexane.
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-
Alkaline Wash:
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Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
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Purification of Alkaline Solution: Combine the two alkaline solutions and extract with 100 mL of hexane to remove any neutral impurities.
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Acidification: Acidify the alkaline solution to a pH of 2 with approximately 35 mL of 12N hydrochloric acid. The carboxylic acid will precipitate.
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Final Extraction:
-
Extract the liberated carboxylic acid with 150 mL of hexane.
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Extract the aqueous layer with an additional 100 mL of hexane.
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-
Drying and Solvent Removal:
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Combine the final hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.
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Evaporate the hexane by warming the solution at 30–60°C under reduced pressure (15–30 mm).
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-
Product: The residue is 33–36 g (93–101%) of colorless this compound.
Mandatory Visualization
Caption: Synthesis Workflow for this compound.
References
Technical Support Center: Purification of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-methylcyclohexanecarboxylic acid from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield of this compound after extraction.
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Possible Cause 1: Incomplete Extraction. The product may not have been fully extracted from the aqueous layer into the organic solvent.
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Solution: Perform a minimum of three extractions with a suitable organic solvent like hexane (B92381).[1] Ensure thorough mixing during each extraction to maximize the partitioning of the carboxylic acid into the organic phase.
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-
Possible Cause 2: Incorrect pH during extraction. If the aqueous layer is not sufficiently acidic during the final extraction steps, the carboxylic acid will remain as its carboxylate salt in the aqueous layer.
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Solution: Ensure the aqueous layer is acidified to a pH of 2 using an acid like 12N HCl before extracting the final product into the organic solvent.[1] Use pH paper to verify the acidity.
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-
Possible Cause 3: Emulsion formation. A stable emulsion between the organic and aqueous layers can trap the product, leading to significant loss during separation.
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Solution: To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl). Alternatively, filtering the mixture through a pad of Celite may be effective. Gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation.
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Issue 2: The final product is a colored oil or solid.
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Possible Cause: Presence of colored byproducts or residual impurities. The reaction may have produced colored impurities, or residual starting materials or catalysts may be present.
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Solution 1: Activated Carbon Treatment. If the discoloration is minor, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can then be removed by filtration.
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Solution 2: Recrystallization. If the product is a solid at room temperature or slightly below, recrystallization from a suitable solvent system can be a highly effective method for removing colored impurities.
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Solution 3: Distillation. Distillation, particularly vacuum distillation, is an excellent method for separating the desired product from non-volatile or high-boiling colored impurities.[1]
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Issue 3: The purified product has a broad melting point range or is an oil when it should be a solid.
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Possible Cause: Presence of impurities. A broad melting point range is a classic indicator of an impure compound. The presence of solvent or other impurities can also depress the melting point, causing the product to be an oil.
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Solution 1: Drying. Ensure the product is thoroughly dried to remove any residual solvent. This can be achieved by using a rotary evaporator and then placing the sample under high vacuum.[1]
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Solution 2: Re-purification. If the product is still not pure, a second purification step may be necessary. For example, if you initially performed an extraction, you could follow it with distillation or recrystallization.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [2] |
| Appearance | Colorless to white solid or colorless to pale yellow liquid[3] |
| Boiling Point | 132-140 °C at 19 mmHg; 79-81 °C at 0.5 mmHg[1] |
| Melting Point | 38-39 °C[1] |
| CAS Number | 1123-25-7[2][3] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to separate this compound from a reaction mixture, particularly by removing neutral organic impurities and water-soluble components.
Materials:
-
Crude reaction mixture containing this compound
-
Hexane
-
1.4 N Potassium hydroxide (B78521) (KOH) solution
-
12 N Hydrochloric acid (HCl)
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Deionized water
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper
Procedure:
-
Dissolution and Initial Extraction:
-
Base Extraction:
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Extract the combined hexane solutions twice with a mixture of 175 ml of 1.4 N KOH solution and 50 g of crushed ice.[1] This will convert the carboxylic acid to its water-soluble potassium salt.
-
Combine the two aqueous (alkaline) extracts.
-
-
Removal of Neutral Impurities:
-
Wash the combined alkaline solution with 100 ml of hexane to remove any remaining neutral organic impurities.[1] Discard the hexane layer.
-
-
Acidification and Product Extraction:
-
Acidify the alkaline aqueous solution to pH 2 with 12 N HCl.[1] Monitor the pH with pH paper. The this compound will precipitate as a white solid or oil.
-
Extract the liberated carboxylic acid with 150 ml of hexane.[1]
-
Perform a second extraction of the aqueous layer with 100 ml of hexane.[1] Combine the two hexane extracts.
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-
Washing and Drying:
-
Solvent Removal:
-
Filter off the magnesium sulfate.
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Remove the hexane by warming the solution at 30-60 °C under reduced pressure (15-30 mmHg), for example, using a rotary evaporator.[1] The remaining residue is this compound.
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Protocol 2: Purification by Distillation
This protocol is suitable for further purifying the product obtained from extraction or for separating it from non-volatile impurities.
Materials:
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Crude this compound
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Distillation apparatus (e.g., Claisen flask)
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Heating mantle
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Vacuum source
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Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Set up a distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexanecarboxylic acid. The information provided addresses common impurities, offers detailed experimental protocols, and presents troubleshooting strategies to overcome typical challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound are the Koch-Haaf reaction of methylcyclohexanols or methylcyclohexenes and the carbonation of a Grignard reagent prepared from 1-chloro-1-methylcyclohexane (B1295254).
Q2: What are the primary impurities I should be aware of when using the Koch-Haaf reaction?
A2: The Koch-Haaf reaction is prone to carbocation rearrangements, which can lead to the formation of isomeric carboxylic acids, with 1-methylcyclopentanecarboxylic acid being a significant byproduct.[1] Other common impurities include unreacted 2-methylcyclohexanol (B165396) and dehydration products such as methylcyclohexenes.
Q3: What are the critical parameters to control during the Grignard synthesis to minimize impurities?
A3: The Grignard synthesis is highly sensitive to moisture and protic solvents. Strict anhydrous conditions are crucial to prevent the quenching of the Grignard reagent, which would form methylcyclohexane. Additionally, the temperature should be controlled during formation and carbonation to minimize side reactions, such as Wurtz-type coupling of the alkyl halide.
Q4: How can I effectively remove unreacted starting materials from my final product?
A4: Unreacted 2-methylcyclohexanol (a neutral oil) can be removed by extraction with a nonpolar solvent like hexane (B92381) from an alkaline solution of the product.[1] Unreacted 1-chloro-1-methylcyclohexane can also be separated during the aqueous workup and extraction. Purification by distillation or recrystallization is often necessary to achieve high purity.
Q5: Are there any specific safety precautions I should take during these syntheses?
A5: Yes. The Koch-Haaf reaction involves the use of strong acids like concentrated sulfuric acid and generates carbon monoxide, which is highly toxic. This reaction must be performed in a well-ventilated fume hood.[1] Grignard reagents are highly reactive and pyrophoric; therefore, they must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Koch-Haaf Reaction: Incomplete reaction or significant side reactions. | - Ensure the use of a high concentration of sulfuric acid (96% or higher).- Maintain the recommended reaction temperature (15-20°C) to balance the reaction rate and minimize side reactions.- Ensure vigorous stirring to promote the dissolution of carbon monoxide generated in situ from formic acid.[1] |
| Grignard Synthesis: Incomplete formation or premature quenching of the Grignard reagent. | - Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether or THF).- Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine).- Add the alkyl halide slowly to control the exothermic reaction.- Perform the reaction under a dry, inert atmosphere. |
| General: Loss of product during workup. | - Perform multiple extractions of the aqueous layer to ensure complete recovery of the carboxylic acid.- Carefully monitor the pH during acidification to ensure complete precipitation of the product. |
Issue 2: Presence of Isomeric Carboxylic Acid Impurities (Koch-Haaf Reaction)
| Possible Cause | Troubleshooting Steps |
| Carbocation rearrangement during the reaction. | - The formation of rearranged products like 1-methylcyclopentanecarboxylic acid is inherent to the Koch-Haaf reaction mechanism under certain conditions.- Slower stirring rates have been reported to favor the desired product over rearranged isomers.[1]- Purification by fractional distillation or recrystallization may be necessary to separate the isomers. |
Issue 3: Presence of Neutral Impurities (Unreacted Starting Material, Alkenes)
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction or side reactions (e.g., dehydration of alcohol). | - During the workup, after basifying the solution to dissolve the carboxylic acid, perform an extraction with a nonpolar solvent like hexane to remove neutral organic compounds.[1] |
Quantitative Data Summary
The following table summarizes the common impurities and their typical, albeit often qualitative, levels observed in the synthesis of this compound. Quantitative data in the literature is scarce and highly dependent on specific reaction conditions.
| Synthesis Method | Impurity | Typical Amount | Reference |
| Koch-Haaf Reaction | 1-Methylcyclopentanecarboxylic acid | Can be a major byproduct, with yields varying significantly with reaction conditions (e.g., stirring speed). | [1] |
| 2-Methylcyclohexanol | Trace to minor | [1] | |
| Methylcyclohexenes | Trace to minor | ||
| Grignard Synthesis | Methylcyclohexane | Trace to minor (dependent on moisture) | |
| 1-Chloro-1-methylcyclohexane | Trace to minor | ||
| Bicyclohexyl derivatives (coupling products) | Trace |
Experimental Protocols
Synthesis of this compound via Koch-Haaf Reaction
This protocol is adapted from Organic Syntheses.[1]
Materials:
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2-Methylcyclohexanol
-
96% Sulfuric acid
-
98-100% Formic acid
-
Hexane
-
Potassium hydroxide (B78521)
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a 1-L three-necked flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place 270 mL (497 g) of 96% sulfuric acid.
-
Maintain the temperature at 15-20°C using a cooling bath and stir vigorously.
-
Slowly add 3 mL of 98-100% formic acid.
-
Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98-100% formic acid, maintaining the temperature at 15-20°C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature.
-
Pour the reaction mixture onto 1 kg of crushed ice with stirring.
-
Extract the resulting solid carboxylic acid with 200 mL of hexane. Separate the layers and extract the aqueous layer with two 150-mL portions of hexane.
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Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities.
-
Acidify the alkaline solution to pH 2 with 12N hydrochloric acid.
-
Extract the liberated carboxylic acid with 150 mL of hexane, followed by another extraction of the aqueous layer with 100 mL of hexane.
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Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
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Evaporate the hexane to yield this compound. The product can be further purified by distillation.
Synthesis of this compound via Grignard Reagent
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or THF
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1-Chloro-1-methylcyclohexane
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (e.g., 6N)
Procedure:
-
Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-chloro-1-methylcyclohexane in anhydrous diethyl ether.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-chloro-1-methylcyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
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Cool the Grignard reagent solution in an ice bath.
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Crush dry ice into a powder and add it portion-wise to the vigorously stirred Grignard solution. A large amount of white precipitate will form.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.
-
Wash the organic layer with water and then extract the product into an aqueous sodium hydroxide solution.
-
Wash the basic aqueous layer with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration or extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. The product can be purified by recrystallization or distillation.
Visualizations
Caption: Synthesis of this compound via the Koch-Haaf reaction and potential impurity formation pathways.
Caption: Synthesis of this compound via the Grignard reaction and potential impurity formation pathways.
Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.
References
Technical Support Center: Optimizing Grignard Reaction for 1-Methylcyclohexanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Methylcyclohexanecarboxylic acid via Grignard reaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during the Grignard synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Presence of moisture: Grignard reagents are highly sensitive to protic sources like water, which will quench the reaction. 2. Passivated magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting. | 1. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). 2. Activate the magnesium: Briefly crush the magnesium turnings with a glass rod (without puncturing the flask). Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine color or evolution of ethene gas indicates activation. Gentle warming with a heat gun can also help initiate the reaction. |
| Low yield of this compound. | 1. Incomplete formation of the Grignard reagent. 2. Side reactions: Wurtz coupling of the alkyl halide can occur. 3. Inefficient carboxylation: Poor reaction between the Grignard reagent and carbon dioxide. | 1. Ensure complete Grignard formation: After the initial exothermic reaction subsides, continue stirring for an additional 1-2 hours to ensure all the alkyl halide has reacted. 2. Control reaction temperature: Add the alkyl halide dropwise to maintain a gentle reflux. Avoid excessive heating. 3. Optimize CO2 addition: Use freshly crushed dry ice or bubble dry CO2 gas through the solution at a low temperature (e.g., 0 °C to -20 °C) to ensure efficient trapping of the Grignard reagent. |
| Formation of 1,1'-dimethyl-1,1'-bicyclohexane as a major byproduct. | Wurtz coupling: This is a common side reaction where the Grignard reagent reacts with the starting alkyl halide. | Slow addition of alkyl halide: Add the 1-halo-1-methylcyclohexane solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Isolation of a significant amount of 1-methylcyclohexanol. | Reaction with residual water during workup or reaction with oxygen: The Grignard reagent is protonated by water or reacts with oxygen to form an alkoxide, which is then protonated to the alcohol. | Strict anhydrous conditions: Ensure all solvents and reagents are dry. Inert atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. Careful workup: Quench the reaction by pouring the Grignard solution onto a slurry of crushed dry ice, rather than adding dry ice to the solution. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for this synthesis: 1-chloro-1-methylcyclohexane (B1295254) or 1-bromo-1-methylcyclohexane (B3058953)?
A1: Generally, alkyl bromides are more reactive than alkyl chlorides in Grignard reagent formation.[1] Therefore, 1-bromo-1-methylcyclohexane is expected to initiate the reaction more readily and may give higher yields under standard conditions. However, 1-chloro-1-methylcyclohexane can also be used, sometimes requiring more vigorous initiation methods.[2]
Q2: What is the optimal solvent for this Grignard reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[3] THF is a better solvent for less reactive alkyl halides, such as chlorides, due to its higher boiling point and better solvating properties for the Grignard reagent.[4]
Q3: How can I be sure my Grignard reagent has formed?
A3: The initiation of the Grignard reaction is typically indicated by the disappearance of the magnesium turnings, a gentle reflux of the solvent without external heating, and the formation of a cloudy, grayish solution. For a quantitative assessment, a sample can be titrated (e.g., with a standard solution of a secondary alcohol in the presence of a colorimetric indicator like 1,10-phenanthroline).
Q4: What is the purpose of the acidic workup?
A4: The initial product of the reaction between the Grignard reagent and carbon dioxide is a magnesium carboxylate salt.[5] The addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) is necessary to protonate the carboxylate to form the final this compound and to dissolve the magnesium salts for easier extraction.[6]
Q5: Can I use carbon dioxide from a gas cylinder instead of dry ice?
A5: Yes, bubbling dry carbon dioxide gas through the Grignard solution is an effective method for carboxylation.[7] It is crucial to ensure the gas is anhydrous to prevent quenching the Grignard reagent. This method can offer better control over the addition of CO2.
Data Presentation
The following tables summarize expected yields and reaction parameters based on literature precedents for similar Grignard reactions.
Table 1: Comparison of Starting Halides for this compound Synthesis
| Starting Material | Relative Reactivity | Typical Yield Range | Notes |
| 1-bromo-1-methylcyclohexane | Higher | 75-90% | Reaction initiates more easily. |
| 1-chloro-1-methylcyclohexane | Lower | 60-80% | May require activation of magnesium (e.g., with iodine).[2] |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent | Diethyl Ether | Good | Standard solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | Potentially Higher | Better for less reactive chlorides and can improve solubility.[4] | |
| Temperature | 0 °C to reflux | Optimal | Grignard formation is exothermic; carboxylation is typically done at low temperatures (0 °C). |
| CO2 Source | Dry Ice (solid) | High | Provides a cold surface for the reaction and a high concentration of CO2. |
| CO2 (gas) | High | Allows for controlled addition but must be dry. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromo-1-methylcyclohexane
1. Preparation of the Grignard Reagent (1-methylcyclohexylmagnesium bromide):
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Prepare a solution of 1-bromo-1-methylcyclohexane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
2. Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice and cover it with a layer of anhydrous diethyl ether.
-
Slowly pour the Grignard solution onto the dry ice-ether slurry with vigorous stirring.
-
Continue stirring until the mixture comes to room temperature and all the excess dry ice has sublimed.
3. Workup and Purification:
-
Slowly add 1 M aqueous HCl to the reaction mixture until the aqueous layer is acidic and all the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by distillation under reduced pressure.
Visualizations
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Methylcyclohexylcarboxylic acid [webbook.nist.gov]
- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-methylcyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and reliable methods for the synthesis of this compound are:
-
Carboxylation of 2-methylcyclohexanol (B165396) with formic acid in the presence of a strong acid (Koch-Haaf reaction). This method is a rapid and simple way to produce tertiary carboxylic acids.[1]
-
Carbonation of a Grignard reagent prepared from 1-chloro-1-methylcyclohexane (B1295254).[1]
Q2: I am using the formic acid method and my yield of this compound is low, with a significant amount of an isomeric byproduct. What could be the cause?
A2: A common side reaction in the carboxylation of alcohols with formic acid is the rearrangement of the carbon skeleton.[1] In the case of 2-methylcyclohexanol, the intermediate carbocation can undergo a rearrangement to form a more stable carbocation, leading to the formation of isomeric carboxylic acids. For example, in a similar reaction with cyclohexanol, 1-methylcyclopentanecarboxylic acid was formed as a byproduct.[1] The extent of this rearrangement can be influenced by the reaction conditions, particularly the stirring speed.[1]
Q3: How can I minimize the formation of rearrangement byproducts in the formic acid synthesis?
A3: To minimize rearrangement byproducts, it is crucial to maintain a low concentration of the reactive intermediate, carbon monoxide, which is generated in situ from formic acid. This can be achieved through:
-
Vigorous stirring: Rapid stirring helps to quickly disperse the reactants and minimize local high concentrations of intermediates that can lead to rearrangement.[1] With slow stirring, a higher concentration of carbon monoxide can lead to more rearrangement.[1]
-
Controlled addition of reactants: Slow, dropwise addition of the alcohol/formic acid mixture to the strong acid at a controlled temperature (e.g., 15-20°C) is recommended.[1]
Q4: My Grignard reaction for the synthesis of this compound is not starting or is giving a very low yield. What are the possible reasons?
A4: The most common reasons for a failed or low-yielding Grignard reaction are:
-
Presence of moisture: Grignard reagents are highly reactive towards protic sources like water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Passivation of magnesium: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction from initiating. Activating the magnesium surface by crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane (B42909) can help start the reaction.
-
Impure starting materials: The 1-chloro-1-methylcyclohexane should be pure and free of any water or alcohol impurities.
Q5: I have observed the formation of a neutral byproduct in my Grignard synthesis. What could it be?
A5: A common neutral byproduct in Grignard reactions is a coupling product. In the synthesis of this compound from 1-chloro-1-methylcyclohexane, a potential side reaction is the Wurtz-type coupling of the Grignard reagent with the unreacted alkyl halide, which would lead to the formation of 1,1'-dimethyl-1,1'-bicyclohexane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound (Formic Acid Method) | Formation of rearrangement byproducts (e.g., isomeric cyclopentanecarboxylic acids). | Ensure vigorous and efficient stirring throughout the reaction.[1] Maintain a low reaction temperature (15-20°C) during the addition of reactants.[1] |
| Incomplete reaction. | Allow for a sufficient reaction time after the addition of reactants is complete (e.g., 1 hour).[1] Ensure the correct stoichiometry of reactants and the concentration of the sulfuric acid are used.[1] | |
| Low yield of this compound (Grignard Method) | The Grignard reagent did not form or was quenched. | Use oven-dried glassware and anhydrous solvents. Activate the magnesium turnings before adding the alkyl halide. |
| Incomplete carbonation. | Ensure that the carbon dioxide (dry ice) is in excess and that the Grignard solution is added slowly to the crushed dry ice with efficient stirring to ensure good mixing. | |
| Presence of neutral impurities in the final product | Unreacted starting material (2-methylcyclohexanol or 1-chloro-1-methylcyclohexane). | Ensure the reaction goes to completion. Purify the final product by recrystallization or distillation. |
| Formation of coupling byproducts (Grignard method). | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. | |
| Product is an oil instead of a solid | The presence of impurities is lowering the melting point. | Purify the product. The reported melting point of this compound is 34-36°C.[1] |
Experimental Protocols
Synthesis of this compound via Carboxylation of 2-Methylcyclohexanol
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 1-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
-
Initiation: Cool the sulfuric acid to 15-20°C and add 3 mL of 98-100% formic acid dropwise with vigorous stirring.
-
Reactant Addition: Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98-100% formic acid. Add this solution dropwise to the stirred sulfuric acid over 1 hour, maintaining the temperature at 15-20°C.
-
Reaction Completion: After the addition is complete, continue stirring for 1 hour at 15-20°C.
-
Workup: Pour the reaction mixture onto 1 kg of crushed ice. Extract the resulting mixture with hexane (B92381). Wash the combined hexane extracts with a potassium hydroxide (B78521) solution. Acidify the aqueous layer with hydrochloric acid and extract the liberated carboxylic acid with hexane.
-
Isolation: Dry the final hexane solution over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound.
Visualizations
Caption: Main reaction and side reaction in the synthesis via formic acid.
Caption: Main reaction and side reactions in the Grignard synthesis.
References
Technical Support Center: Esterification of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 1-methylcyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Ester Formation
Question: My esterification of this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Fischer esterification of this compound is a common challenge, primarily due to the equilibrium nature of the reaction and potential steric hindrance from the tertiary carboxylic acid structure.[1][2] Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[3] To shift the equilibrium towards the product, you can:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant can significantly drive the reaction forward according to Le Chatelier's principle.[1][4] In many lab-scale preparations, the alcohol can serve as the solvent.[5]
-
Water Removal: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[4] Efficient removal of water is crucial. This can be achieved by:
-
-
Insufficient Catalysis: An inadequate amount or an inappropriate type of acid catalyst can lead to slow reaction rates.[4]
-
Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[5][6]
-
Catalyst Choice: While strong mineral acids are effective, they can be corrosive and difficult to remove. For sensitive substrates or larger-scale reactions, consider solid acid catalysts like an ion-exchange resin (e.g., Amberlyst-15), which are easily filtered off.[4]
-
-
Steric Hindrance: this compound is a tertiary carboxylic acid, and the steric bulk around the carbonyl group can hinder the nucleophilic attack of the alcohol.
-
Reaction Time and Temperature: Reactions with sterically hindered acids may require longer reaction times and higher temperatures to proceed to completion. Ensure the reaction is heated to a gentle reflux.[4][6]
-
Alternative Methods: If Fischer esterification proves ineffective, consider alternative methods for ester synthesis that are less sensitive to steric hindrance, such as using a coupling reagent like DCC (Steglich esterification) or converting the carboxylic acid to a more reactive acyl chloride first.[11]
-
Issue 2: Formation of Colored Impurities
Question: My reaction mixture is turning dark, and the final product is colored. What is causing this, and how can I obtain a colorless product?
Answer:
The formation of colored impurities can be a result of side reactions, especially at elevated temperatures and in the presence of a strong acid catalyst.
Potential Causes and Solutions:
-
Dehydration and Elimination: Strong acids at high temperatures can promote dehydration of the alcohol or other side reactions, leading to the formation of unsaturated, colored byproducts.[4]
-
Purification: If colored impurities are present in the crude product, they can often be removed during the workup.
-
Activated Carbon: Treating the crude product with a small amount of activated charcoal can help adsorb colored impurities. This is followed by filtration.[12]
-
Column Chromatography: For more persistent color, purification by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) can effectively separate the non-polar ester from more polar, colored impurities.[12]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my ester product. It seems to be contaminated with the starting carboxylic acid or the alcohol.
Answer:
Effective purification is essential to obtain a high-purity ester. The most common impurities are unreacted starting materials.
Potential Causes and Solutions:
-
Residual Carboxylic Acid: The unreacted this compound needs to be completely removed.
-
Basic Wash: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution. This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[6][12]
-
-
Excess Alcohol: If a large excess of a low-boiling alcohol (like methanol (B129727) or ethanol) was used, it needs to be removed.
-
Aqueous Washes: Multiple washes with water will effectively remove water-soluble alcohols.[12]
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Distillation: The significant difference in boiling points between the alcohol and the ester allows for easy separation by distillation.[12]
-
Evaporation: Removal of the solvent and excess alcohol under reduced pressure using a rotary evaporator is a standard procedure.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of this compound?
A1: The Fischer esterification proceeds via a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[13] The alcohol then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate.[13] After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[11][13]
Q2: Can I use a different alcohol besides methanol or ethanol?
A2: Yes, the Fischer esterification is a versatile method. However, the reaction rate can be influenced by the steric hindrance of the alcohol. Primary alcohols react most readily, while secondary alcohols are slower, and tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the more polar carboxylic acid starting material.
-
Gas Chromatography (GC): To quantify the formation of the ester product and the consumption of the carboxylic acid.
Q4: Is it necessary to use a Dean-Stark apparatus?
A4: While not strictly necessary in all cases, a Dean-Stark apparatus is highly recommended, especially for larger-scale reactions or when using less of an excess of the alcohol.[6][8] It is a very effective method for removing water and driving the reaction to completion, thereby increasing the yield.[1][10]
Data Presentation
Table 1: Illustrative Effect of Alcohol Excess on Esterification Conversion
| Molar Ratio (this compound : Alcohol) | Illustrative Conversion (%) |
| 1 : 1 | ~60-70% |
| 1 : 5 | ~85-95% |
| 1 : 10 (or as solvent) | >95% |
Note: These are illustrative values for a typical Fischer esterification and actual results may vary based on specific reaction conditions such as temperature, catalyst, and reaction time.[1]
Table 2: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, low cost.[4] | Corrosive, difficult to separate from the product, potential for side reactions.[4] |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Solid, easier to handle than H₂SO₄.[6] | Similar separation and corrosion issues as H₂SO₄. |
| Amberlyst-15 (Ion-Exchange Resin) | Heterogeneous | Easily filtered and reused, less corrosive.[4] | Lower catalytic activity may require higher temperatures or longer reaction times.[4] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus
This protocol describes a general laboratory-scale procedure.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 5-10 molar equivalents)
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 molar equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add this compound, the alcohol, toluene, and the acid catalyst.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water, being denser than toluene, will separate to the bottom of the trap. Continue refluxing until no more water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by distillation if necessary.
Visualizations
Caption: Troubleshooting logic for low ester yield.
Caption: Experimental workflow for Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Inducing Neuroblastoma Cell Differentiation with 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-Methylcyclohexanecarboxylic acid (MCHA) to induce differentiation in neuroblastoma cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCHA) and how does it affect neuroblastoma cells?
A1: this compound (MCHA), also known as methyl-CCA, is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol .[1] In the context of neuroblastoma research, it has been identified as an inducer of morphological differentiation.[1] Studies have shown that MCHA can cause the maturation of murine neuroblastoma cells in vitro.[2] It has also been observed to affect cellular energetics and the cytoskeleton of neuroblastoma cells.[2]
Q2: What is the proposed mechanism of action for MCHA-induced neuroblastoma differentiation?
A2: The precise signaling cascade of MCHA in neuroblastoma differentiation is not fully elucidated. However, research indicates that MCHA's effects are linked to the regulation of oncogenes critical to the undifferentiated state of neuroblastoma. Specifically, MCHA has been shown to induce a decrease in the expression of the c-myc and N-myc genes in murine neuroblastoma cells.[3] Downregulation of N-myc, in particular, is associated with the early phases of terminal differentiation, while changes in c-myc expression are linked to the cessation of cell division and differentiation.[3]
Q3: Which neuroblastoma cell lines have been reported to respond to MCHA treatment?
A3: Murine neuroblastoma cell lines derived from the C1300 neuroblastoma, specifically the N1E-115 and N1A-103 clones, have been used in studies investigating the effects of MCHA.[3] The N1E-115 cell line, in particular, extends abundant neurites, a key feature of neuronal differentiation, in response to MCHA.[3]
Q4: What are the expected morphological changes in neuroblastoma cells upon successful differentiation with MCHA?
A4: Successful differentiation of neuroblastoma cells is primarily characterized by distinct morphological changes. These include the extension of neurites, which are long, thin protrusions from the cell body that form networks between cells.[4] Differentiated cells typically exhibit a more neuron-like phenotype, with a visible cell body and neuritic processes.[5]
Q5: How can I quantify the extent of neuroblastoma cell differentiation?
A5: The degree of differentiation can be quantified by measuring neurite outgrowth.[6][7][8][9][10] This can be done manually by measuring the length of neurites relative to the cell body diameter using microscopy images.[6] A common criterion for a differentiated cell is the presence of at least one neurite that is twice the length of the cell body.[6] Automated image analysis software can also be used for high-throughput quantification of parameters such as total neurite length, number of neurites per cell, and branching complexity.[7][9]
Troubleshooting Guides
Problem 1: No observable morphological changes or neurite outgrowth after MCHA treatment.
| Possible Cause | Suggested Solution |
| Suboptimal MCHA Concentration | The optimal concentration of MCHA may be cell line-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific neuroblastoma cell line. Start with a range of concentrations (e.g., 1 µM to 10 mM) based on general protocols for other differentiating agents like retinoic acid.[5] |
| Insufficient Treatment Duration | Differentiation is a time-dependent process. Extend the treatment duration, ensuring to replenish the media with fresh MCHA every 2-3 days to maintain its activity. Monitor the cells daily for morphological changes for up to 7-14 days. |
| Cell Line Resistance | Not all neuroblastoma cell lines may be responsive to MCHA. If possible, test the effect of MCHA on a known responsive cell line, such as N1E-115, as a positive control. |
| Incorrect Cell Seeding Density | Cell density can impact differentiation. If cells are too sparse, they may not survive the differentiation-inducing conditions. If they are too dense, they may not have adequate space to extend neurites. Optimize the seeding density for your specific cell line. |
| Degraded MCHA | Ensure the MCHA stock solution is properly stored and has not degraded. Prepare fresh stock solutions if in doubt. |
Problem 2: High levels of cell death observed after MCHA treatment.
| Possible Cause | Suggested Solution |
| MCHA Toxicity | High concentrations of MCHA may be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of MCHA for your cell line. Use a concentration that induces differentiation with minimal cell death. |
| Serum Deprivation Stress | Differentiation protocols often involve reducing the serum concentration in the culture medium, which can induce stress and cell death. Ensure that the basal medium contains the necessary supplements to support neuronal survival. |
| Low Cell Seeding Density | As mentioned previously, very low cell densities can lead to increased cell death. Ensure an optimal seeding density that promotes cell survival. |
Problem 3: Inconsistent or variable differentiation results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Passage Number | The differentiation potential of cell lines can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent MCHA Preparation | Ensure that the MCHA stock solution is prepared consistently and added to the culture medium at the same final concentration for each experiment. |
| Fluctuations in Culture Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cellular processes. |
| Subjectivity in Morphological Assessment | Manual assessment of neurite outgrowth can be subjective. Utilize quantitative image analysis software to obtain objective and reproducible measurements of differentiation.[7][9] |
Experimental Protocols
General Protocol for MCHA-Induced Neuroblastoma Cell Differentiation
This is a suggested starting protocol and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture your neuroblastoma cell line of choice in its recommended growth medium.
-
Trypsinize and seed the cells onto appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for adherence and subsequent neurite outgrowth without overcrowding. This may need to be determined empirically for your cell line.
-
Allow the cells to adhere for 24 hours.
-
-
MCHA Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The following day, replace the growth medium with a differentiation medium (e.g., reduced serum medium) containing the desired final concentration of MCHA. Include a vehicle control (medium with the same concentration of the solvent used for the MCHA stock).
-
Note: The optimal concentration of MCHA needs to be determined experimentally. A starting point could be based on concentrations used for other small molecule inducers of differentiation.
-
-
Incubation and Media Changes:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium with fresh MCHA-containing differentiation medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Monitor the cells daily for morphological changes using a phase-contrast microscope.
-
At desired time points (e.g., 3, 5, and 7 days), quantify neurite outgrowth. This can be done by capturing images and measuring the length of neurites relative to the cell body diameter.
-
For more detailed analysis, perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) or Western blotting to assess changes in protein expression (e.g., N-myc, c-myc).
-
Neurite Outgrowth Quantification
-
Image Acquisition:
-
Capture images of multiple random fields for each experimental condition using a microscope with a camera.
-
-
Manual Quantification:
-
Using image analysis software (e.g., ImageJ), manually trace the longest neurite for a predefined number of cells in each field.
-
Measure the diameter of the cell body for each of those cells.
-
A cell is considered differentiated if it possesses a neurite at least twice the length of its cell body.
-
Calculate the percentage of differentiated cells.
-
-
Automated Quantification:
-
Utilize specialized software modules for neurite outgrowth analysis. These programs can automatically identify cell bodies and trace neurites to provide quantitative data on various parameters, including:
-
Average neurite length per cell
-
Total neurite length
-
Number of neurites per cell
-
Number of branch points
-
-
Data Presentation
Table 1: Hypothetical Quantitative Data on MCHA-Induced Neuroblastoma Differentiation
| Treatment Group | MCHA Concentration | Percentage of Differentiated Cells (%) | Average Neurite Length (µm) | N-myc Expression (relative to control) |
| Control (Vehicle) | 0 µM | 5 ± 1.2 | 15 ± 3.5 | 1.0 |
| MCHA | 100 µM | 35 ± 4.5 | 45 ± 8.2 | 0.6 |
| MCHA | 500 µM | 62 ± 6.8 | 88 ± 12.1 | 0.3 |
| MCHA | 1 mM | 55 ± 5.9 | 75 ± 10.5 | 0.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiated neuroblastoma cells remain epigenetically poised for de-differentiation to an immature state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroblastoma: When Differentiation Goes Awry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Amplification of the N-myc cellular oncogene in neuroblastoma. Relation to other tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 10. Assay for neurite outgrowth quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Methylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylcyclohexanecarboxylic acid. The information provided is based on general principles of analytical chemistry and forced degradation studies for carboxylic acids, as specific degradation data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in analytical samples?
A1: Based on its structure as a saturated carboxylic acid, the primary stability concerns would be potential degradation under harsh pH and high-temperature conditions during sample preparation and analysis. While the cyclohexane (B81311) ring is generally stable, extreme oxidative conditions could potentially lead to ring-opening or hydroxylation.[1] It is also important to consider the stability in the chosen analytical solvent over the intended storage period.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: While specific degradation pathways are not well-documented, potential degradation mechanisms for a tertiary carboxylic acid like this could include:
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Thermal Stress: Decarboxylation at high temperatures, leading to the formation of 1-methylcyclohexane and carbon dioxide.[1]
-
Oxidative Stress: Oxidation of the cyclohexane ring, potentially leading to the formation of hydroxylated or keto-derivatives, or in extreme cases, ring-opening to form dicarboxylic acids.
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Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially catalyze dehydration or rearrangement, although this is less likely for a saturated ring structure.
Q3: What are the recommended storage conditions for analytical stock solutions of this compound?
A3: To ensure the stability of analytical stock solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C).
-
Protect from light to prevent any potential photodegradation.
-
Use amber vials or wrap vials in aluminum foil.
-
Prepare fresh working solutions from the stock solution for each analytical run.
-
If long-term storage is required, consider storage at -20 °C or below. For extended storage, it is advisable to perform periodic re-qualification of the standard.
Q4: How can I confirm if the degradation of my analyte is occurring during sample preparation or during the analytical run (e.g., in the HPLC or GC system)?
A4: To pinpoint the source of degradation, you can perform the following experiments:
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Sample Preparation Stability: Analyze a freshly prepared sample immediately. Then, let a prepared sample sit at room temperature for the typical duration of a sample preparation and analysis sequence before injecting it. A comparison of the chromatograms will indicate if degradation is occurring during this holding time.
-
In-Injector Stability: Inject a freshly prepared standard solution multiple times at the beginning and end of a long analytical sequence. A significant decrease in the main peak area or the appearance of new peaks over time could suggest on-instrument degradation. For GC analysis, thermal degradation in the injector port is a common issue.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of Analyte Response / Low Recovery | Degradation in Sample Matrix: The pH or components of the sample matrix may be causing degradation. | - Adjust the pH of the sample to a neutral range if possible.- Use a sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components. |
| Adsorption to Vials/Tubing: Carboxylic acids can adsorb to glass or metal surfaces. | - Use silanized glass vials or polypropylene (B1209903) vials.- Passivate the HPLC or GC system with a high-concentration standard. | |
| Thermal Degradation in GC Inlet: The analyte may be degrading at high injector temperatures. | - Lower the injector temperature in increments to find the optimal temperature that allows for good volatilization without degradation.- Use a more inert inlet liner. | |
| Appearance of Extra Peaks (Degradants) | Hydrolysis: If using aqueous mobile phases at extreme pH. | - Adjust the mobile phase pH to be within the stable range for the analyte (typically pH 3-7 for carboxylic acids on silica-based columns).[2] |
| Oxidation: Dissolved oxygen in the mobile phase or sample solvent. | - Degas the mobile phase thoroughly.- Prepare samples fresh and consider blanketing with an inert gas like nitrogen if sensitivity to oxidation is suspected. | |
| Photodegradation: Exposure of samples to light. | - Use amber vials and protect samples from direct light during preparation and in the autosampler. | |
| Peak Tailing or Poor Peak Shape | Secondary Interactions with Column: The carboxylic acid group can interact with active sites on the stationary phase. | - Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of the carboxylic acid group.[3]- Use a column with end-capping or a base-deactivated stationary phase. |
| Overloading of the Column: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a starting point for investigating the stability of this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
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Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep at room temperature for 24 hours, protected from light.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a 105 °C oven for 48 hours.
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Dissolve the stressed sample in the solvent to prepare a 0.1 mg/mL solution.
-
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Photodegradation:
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Expose a 0.1 mg/mL solution of the analyte in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
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Analyze the solution directly.
-
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Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).
Quantitative Data Summary
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 8.5 | 1 |
| 0.1 M NaOH | 8 hours | Room Temp. | 12.2 | 2 |
| 3% H₂O₂ | 24 hours | Room Temp. | 5.1 | 1 |
| Dry Heat | 48 hours | 105 °C | 15.7 | 1 (potential decarboxylation) |
| UV Light (254 nm) | 24 hours | Room Temp. | 3.4 | 1 |
Visualizations
References
stability of 1-Methylcyclohexanecarboxylic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylcyclohexanecarboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a saturated cycloaliphatic carboxylic acid and is generally expected to be a chemically stable compound under standard laboratory conditions (ambient temperature and light). However, its stability can be compromised under stressful experimental conditions such as high temperatures, extreme pH values, and in the presence of strong oxidizing agents.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, the primary potential degradation pathways under forced conditions include:
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Thermal Degradation: Possible decarboxylation at very high temperatures, leading to the formation of 1-methylcyclohexane and carbon dioxide.
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Oxidative Degradation: The cyclohexane (B81311) ring may undergo oxidation, leading to the formation of hydroxylated or ring-opened products.
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Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures may lead to minor degradation.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatogram During Analysis
Possible Cause: Degradation of this compound due to improper sample handling or storage.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the stock and sample solutions were stored according to the recommended guidelines (cool, dark, and tightly sealed).
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Check Solvent Compatibility: Ensure the solvent used for sample preparation is inert and does not promote degradation. Protic solvents are generally suitable.
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Minimize Exposure to Light: Prepare samples under subdued light if photostability is a concern.
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Control Temperature: Avoid exposing samples to high temperatures during preparation and analysis.
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Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed to intentionally degrade the sample and compare the chromatograms.
Issue 2: Inconsistent Assay Results
Possible Cause: Instability of this compound in the analytical method's mobile phase or diluent.
Troubleshooting Steps:
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Evaluate Mobile Phase/Diluent Stability: Prepare a sample of this compound in the mobile phase or diluent and analyze it at different time points (e.g., 0, 4, 8, 12, and 24 hours) to check for any degradation over time.
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Adjust pH of Mobile Phase: If hydrolytic degradation is suspected, adjust the pH of the mobile phase to a more neutral range if the chromatography allows.
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Use Freshly Prepared Solutions: Always use freshly prepared sample and standard solutions for analysis to minimize the risk of degradation.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound to assess its stability under various stress conditions, in accordance with ICH guidelines.[2]
Forced Degradation Stock Solution Preparation:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
Hydrolytic Degradation
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Acidic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
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Heat the solution at 80°C for 24 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
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Basic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
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Heat the solution at 80°C for 24 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
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Neutral Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of purified water.
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Heat the solution at 80°C for 24 hours.
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Cool the solution to room temperature.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
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Oxidative Degradation
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Thermal Degradation
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Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
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After the exposure period, allow the sample to cool to room temperature.
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Prepare a solution of the heat-treated solid at a concentration of 0.1 mg/mL in the mobile phase for analysis.
Photolytic Degradation
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Expose a solution of this compound (1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][3]
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A control sample should be wrapped in aluminum foil to protect it from light.
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After exposure, prepare a solution of the solid sample at a concentration of 0.1 mg/mL in the mobile phase for analysis. Dilute the solution sample to 0.1 mg/mL.
Analytical Method for Stability Samples:
A stability-indicating HPLC method should be used to analyze the stressed samples.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Data Presentation
The following tables summarize the expected outcomes from the forced degradation studies.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 80°C | Minimal to no degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 80°C | Minimal to no degradation |
| Neutral Hydrolysis | Water | 24 hours at 80°C | No degradation |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Potential for minor degradation |
| Thermal (Solid) | 105°C | 48 hours | Potential for minor degradation |
| Photolytic | ICH Q1B conditions | As per guideline | Minimal to no degradation |
Table 2: Hypothetical Quantitative Results of Forced Degradation Study
| Stress Condition | Assay of 1-MCCA (%) | % Degradation | Number of Degradants |
| Unstressed Control | 99.8 | 0.2 | 0 |
| Acid Hydrolysis | 98.5 | 1.5 | 1 |
| Base Hydrolysis | 98.2 | 1.8 | 1 |
| Neutral Hydrolysis | 99.7 | 0.3 | 0 |
| Oxidation | 95.3 | 4.7 | 2 |
| Thermal (Solid) | 96.1 | 3.9 | 1 |
| Photolytic | 99.5 | 0.5 | 0 |
Note: The data presented in Table 2 is hypothetical and serves as an example for reporting results.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
removing unreacted starting materials from 1-Methylcyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylcyclohexanecarboxylic acid. The focus is on the effective removal of unreacted starting materials after synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via the carboxylation of 2-methylcyclohexanol (B165396) with formic and sulfuric acids.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Purified Acid | - Incomplete extraction of the carboxylate salt into the aqueous layer. - Incomplete precipitation of the carboxylic acid upon acidification. - Emulsion formation during extraction leading to product loss. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the initial extraction to deprotonate the carboxylic acid fully. - Acidify the aqueous layer to a pH of < 2 to ensure complete protonation and precipitation of the carboxylic acid. - To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. In stubborn cases, filtration through a pad of celite may be necessary. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities, such as unreacted 2-methylcyclohexanol, are depressing the melting point. | - Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. - Re-purify the product using the acid-base extraction protocol. If the product is still oily, consider recrystallization from a suitable solvent system (e.g., hexane (B92381) or water). |
| Presence of a Sweet, Camphor-like Odor in the Final Product | - Contamination with unreacted 2-methylcyclohexanol. | - The standard acid-base extraction should effectively remove the neutral 2-methylcyclohexanol impurity. If the odor persists, perform a second extraction cycle. Purity can be checked by gas chromatography (GC).[1][2] |
| Final Product is Contaminated with a Water-Soluble Acid | - Incomplete removal of formic acid or sulfuric acid. | - During the workup, ensure the organic layer containing the product is thoroughly washed with water and then brine to remove any residual water-soluble acids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my this compound synthesis?
A1: When synthesizing this compound by the carboxylation of 2-methylcyclohexanol using formic acid and sulfuric acid, the most common impurities from starting materials are unreacted 2-methylcyclohexanol and excess formic acid.
Q2: How does acid-base extraction work to purify my carboxylic acid?
A2: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.[3] In this case, the crude product mixture is dissolved in an organic solvent. A basic aqueous solution (e.g., sodium hydroxide) is added, which deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while neutral impurities, like unreacted 2-methylcyclohexanol, remain in the organic layer. The layers are then separated. The aqueous layer containing the carboxylate salt is then acidified, which protonates the carboxylate to regenerate the water-insoluble carboxylic acid, allowing it to be extracted back into an organic solvent or collected by filtration if it precipitates.[4][5]
Q3: My NMR spectrum shows a peak corresponding to an alcohol. How can I remove this impurity?
A3: The presence of an alcohol peak in the NMR spectrum indicates contamination with unreacted 2-methylcyclohexanol. A thorough acid-base extraction is the most effective method for its removal. Ensure you perform multiple extractions with the basic solution to maximize the separation.
Q4: Can I use distillation to purify this compound?
A4: Yes, fractional distillation can be used to purify this compound, especially for removing impurities with significantly different boiling points.[4] However, for removing non-volatile impurities or for achieving very high purity, it is often used in conjunction with other methods like acid-base extraction.
Q5: What is the best way to confirm the purity of my final product?
A5: The purity of your this compound can be assessed using several analytical techniques. Gas chromatography (GC) is excellent for detecting volatile impurities like residual starting alcohol.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities. The melting point of the solid product can also be a good indicator of purity; a sharp melting point close to the literature value (36-39 °C) suggests high purity.
Quantitative Data Summary
The following table provides a qualitative comparison of common purification techniques for removing unreacted starting materials from this compound. Quantitative yields and purity are highly dependent on the initial reaction conversion and the careful execution of the purification protocol.
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Highly effective for removing neutral and basic impurities. Can be performed with standard laboratory glassware.[4][5] | Can be time-consuming and may involve the use of large volumes of solvents. Emulsion formation can be an issue. |
| Fractional Distillation | >98% (for volatile products) | Effective for separating compounds with different boiling points. Can yield very pure product.[4] | Requires specialized glassware and careful control of temperature. Not suitable for removing non-volatile impurities. |
| Recrystallization | >99% (if a suitable solvent is found) | Can yield highly pure crystalline product.[6] | Finding a suitable solvent can be challenging. Product loss can occur during the process. |
Experimental Protocols
Protocol for Purification of this compound via Acid-Base Extraction
This protocol describes the removal of unreacted 2-methylcyclohexanol from a crude mixture of this compound.
Materials:
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Crude this compound
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Diethyl ether (or other suitable organic solvent)
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1 M Sodium hydroxide (B78521) (NaOH) solution
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6 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper or pH meter
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Rotary evaporator
Procedure:
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Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 50 mL for every 5 g of crude product) in a separatory funnel.
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Basification and Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The top layer is the organic phase containing neutral impurities (2-methylcyclohexanol), and the bottom aqueous layer contains the sodium salt of this compound.
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Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
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Repeat Extraction: Add another portion of 1 M NaOH solution to the organic layer remaining in the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This ensures the complete transfer of the carboxylic acid to the aqueous phase. The organic layer can now be discarded.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution becomes strongly acidic (pH < 2), as confirmed by pH paper. This compound will precipitate as a white solid or oil.
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Product Extraction: Add a fresh portion of diethyl ether to the flask containing the acidified solution and precipitated product. Transfer the mixture back to the separatory funnel and shake to extract the purified carboxylic acid into the ether layer.
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Washing: Drain and discard the aqueous layer. Wash the organic layer with two portions of water and then one portion of brine to remove any remaining inorganic salts and water.
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Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
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Isolation: Filter the solution to remove the drying agent. The solvent can be removed from the filtrate using a rotary evaporator to yield the purified this compound.
-
Final Drying: Place the product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
optimizing temperature and reaction time for 1-Methylcyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylcyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q1: I am not getting the expected yield of this compound using the Grignard reagent method. What are the common causes?
A1: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent, which can be consumed by side reactions. Key factors include:
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Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
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Reaction with Atmospheric Carbon Dioxide: Premature exposure of the Grignard reagent to atmospheric CO₂ can lead to the formation of the carboxylate before the addition of the intended CO₂ source.
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Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer, a common side reaction that reduces the yield of the desired carboxylic acid. This can be minimized by the slow, dropwise addition of the alkyl halide during the Grignard reagent formation.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.
Q2: My yield is low when synthesizing this compound from 2-methylcyclohexanol (B165396) and formic acid. What could be the problem?
A2: This reaction, a variation of the Koch-Haaf reaction, is sensitive to reaction conditions that can favor the formation of byproducts.
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Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate. Under certain conditions, this carbocation can rearrange to a more stable form, leading to isomeric carboxylic acids. For instance, in a similar reaction with cyclohexanol, rapid stirring led to a higher yield of the rearranged product, 1-methylcyclopentanecarboxylic acid, while slower stirring favored the desired cyclohexanecarboxylic acid.[1] This is because stirring speed can affect the local concentration of carbon monoxide generated in situ from formic acid.
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Incomplete Dehydration and Carboxylation: The initial dehydration of the alcohol to form the alkene, followed by carboxylation, may not be efficient. Ensure the use of a strong acid catalyst like sulfuric acid and appropriate reaction temperatures.
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Formation of Alkenes: The intermediate alkene (1-methylcyclohexene and 3-methylcyclohexene) may not be fully carboxylated and could remain as an impurity.[2]
Issue 2: Presence of Impurities and Byproducts
Q3: I have isolated my product, but it is impure. What are the likely byproducts in the Grignard synthesis of this compound?
A3: Besides unreacted starting materials, the primary byproduct of concern is the Wurtz coupling product, 1,1'-dimethylbicyclohexyl, formed from the reaction of the Grignard reagent with the starting 1-chloro-1-methylcyclohexane. Careful control of the addition rate and temperature during Grignard formation is crucial to minimize this.
Q4: What are the potential impurities in the synthesis from 2-methylcyclohexanol and formic acid?
A4: The main impurities arise from side reactions of the carbocation intermediate.
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Isomeric Carboxylic Acids: As mentioned, carbocation rearrangements can lead to the formation of isomers such as 1-methylcyclopentanecarboxylic acid.
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Unreacted Alkenes: Incomplete carboxylation can leave residual 1-methylcyclohexene and 3-methylcyclohexene (B1581247) in the product mixture.[2]
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Polymerization Products: Under strongly acidic conditions, the intermediate alkene can undergo polymerization, leading to high-molecular-weight impurities.
Frequently Asked Questions (FAQs)
Q5: What is the optimal temperature for the synthesis of this compound via the Grignard method?
Q6: What is the recommended temperature and reaction time for the synthesis from 2-methylcyclohexanol and formic acid?
A6: A well-established procedure from Organic Syntheses recommends maintaining the reaction temperature at 15–20°C during the addition of the formic acid solution to the sulfuric acid. After the addition is complete, the mixture is stirred for 1 hour at the same temperature.[1] This procedure reports a high yield of 93–101% (the excess is likely due to residual solvent or minor impurities).[1]
Q7: How can I monitor the progress of the reaction?
A7: For both synthesis routes, thin-layer chromatography (TLC) can be a useful technique to monitor the disappearance of the starting material. For the Grignard synthesis, quenching a small aliquot of the reaction mixture and analyzing it by TLC can indicate the formation of the carboxylic acid. For the formic acid method, the consumption of 2-methylcyclohexanol can be tracked. Gas chromatography (GC) can also be used to monitor the reaction and quantify the formation of the product and byproducts.
Q8: What are the safety precautions I should take when performing these syntheses?
A8: Both synthesis methods involve hazardous materials and require appropriate safety measures.
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Grignard Synthesis: Grignard reagents are highly flammable and react violently with water. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are common solvents and are extremely flammable.
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Formic Acid Synthesis: This reaction uses concentrated sulfuric acid and formic acid, which are highly corrosive. The reaction also generates carbon monoxide, a toxic gas. Therefore, the experiment must be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound from 2-Methylcyclohexanol and Formic Acid
| Parameter | Value | Reference |
| Starting Material | 2-Methylcyclohexanol | [1] |
| Reagents | 98-100% Formic Acid, 96% Sulfuric Acid | [1] |
| Reaction Temperature | 15–20°C | [1] |
| Reaction Time | 1 hour (after addition) | [1] |
| Reported Yield | 93–101% | [1] |
Experimental Protocols
Synthesis of this compound from 2-Methylcyclohexanol and Formic Acid (Adapted from Organic Syntheses) [1]
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
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Cool the stirred sulfuric acid to 15–20°C using an ice bath.
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Slowly add 3 mL of 98–100% formic acid dropwise.
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Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid.
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Add the 2-methylcyclohexanol/formic acid solution dropwise to the sulfuric acid over 1 hour, maintaining the temperature at 15–20°C.
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After the addition is complete, continue stirring the mixture for 1 hour at 15–20°C.
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Pour the reaction mixture onto 1 kg of crushed ice with stirring.
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Extract the resulting white solid with hexane (B92381).
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Wash the combined hexane extracts with a potassium hydroxide (B78521) solution.
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Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
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Extract the product with hexane, wash with water, and dry over anhydrous magnesium sulfate.
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Evaporate the hexane to obtain this compound.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Scale-Up of 1-Methylcyclohexanecarboxylic Acid Production
Welcome to the technical support center for the production of 1-Methylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Grignard Reaction Route: Formation of 1-methylcyclohexylmagnesium halide and subsequent carboxylation
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent challenge, often due to the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, such as THF or diethyl ether, must be anhydrous as even trace amounts of water can quench the reaction.[1][2]
-
Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface.[2] Common activation methods include:
-
Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere before adding the solvent can help break the oxide layer.[1]
-
Chemical Activation:
-
-
Check Reagent Quality: Ensure the 1-halo-1-methylcyclohexane (chloride or bromide) is pure and dry.
Q2: I'm observing a significant amount of a high-boiling side product. What is it and how can I minimize its formation?
A2: A common high-boiling impurity is the Wurtz coupling product, 1,1'-dimethyl-1,1'-bicyclohexane, formed by the reaction of the Grignard reagent with the starting alkyl halide.[2][4]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the 1-halo-1-methylcyclohexane solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of the coupling reaction.[4]
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, the reaction is exothermic and may require cooling to maintain a gentle reflux. Higher temperatures can favor the coupling reaction.[2]
-
Efficient Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface.
-
Continuous Process: Shifting from a batch to a continuous production process has been shown to improve the selectivity of the Grignard reagent formation and reduce Wurtz coupling.[4]
Q3: The carboxylation step is giving low yields. What could be the issue?
A3: Low yields in the carboxylation step can be due to several factors related to the quality of the Grignard reagent and the reaction conditions.
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure the Grignard reagent was successfully formed in high yield before proceeding with carboxylation. Titration of an aliquot of the Grignard solution can determine its concentration.
-
Carbon Dioxide Addition:
-
Use dry ice (solid CO2) or high-purity CO2 gas. Ensure the CO2 is free of moisture.
-
For larger scale, bubbling CO2 gas through the solution can be inefficient. Pouring the Grignard solution onto an excess of crushed dry ice with vigorous stirring is a common lab-scale method. At an industrial scale, introducing liquid CO2 into the reaction mixture can provide better temperature control due to the heat of vaporization.
-
-
Temperature Control: The carboxylation reaction is exothermic. Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to the carbon dioxide to minimize side reactions.
-
Quenching: After the reaction is complete, the resulting magnesium carboxylate salt needs to be hydrolyzed with an aqueous acid (e.g., HCl) to liberate the carboxylic acid.[5] Ensure complete acidification of the mixture.
Q4: My reaction is turning very dark or black. Is this normal?
A4: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities.[3] If this occurs, it is advisable to stop the reaction, identify the cause, and optimize the reaction conditions.
Safety: Runaway Reactions
Q5: I am scaling up my Grignard reaction. What are the key safety concerns regarding runaway reactions?
A5: Grignard reactions are highly exothermic, and the risk of a runaway reaction increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which makes heat dissipation more challenging.[6][7]
Key Safety Considerations for Scale-Up:
-
Controlled Addition: The addition of the alkyl halide must be slow and controlled. The rate of addition should be tied to the cooling capacity of the reactor.[7]
-
Monitoring Reaction Initiation: It is crucial to confirm that the reaction has initiated before adding a large portion of the alkyl halide. An accumulation of unreacted alkyl halide followed by a sudden initiation can lead to a dangerous exotherm.[8] In-situ monitoring techniques like FTIR can be used to track the concentration of the alkyl halide.[8]
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to handle the heat generated by the reaction. An ice bath or a cryostat may be necessary.
-
Emergency Preparedness: Have a plan in place to quickly cool the reaction in case of an uncontrolled exotherm. This may involve an emergency cooling bath or the addition of a quenching agent.[7]
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Grignard Reaction with CO₂ | Carboxylation with Formic Acid |
| Starting Material | 1-chloro-1-methylcyclohexane (B1295254) or 1-bromo-1-methylcyclohexane | 2-methylcyclohexanol (B165396) |
| Key Reagents | Magnesium, CO₂, Acid (for workup) | Formic acid, Sulfuric acid |
| Typical Yield | Generally high, but can be variable depending on conditions | 93-101% (lab scale)[9] |
| Reaction Temperature | Grignard formation: Reflux; Carboxylation: Low temp. (e.g., 0°C) | 15-20°C[9] |
| Key Advantages | Utilizes readily available starting materials. | Rapid and simple procedure.[9] |
| Key Disadvantages | Sensitive to air and moisture, risk of Wurtz coupling, exothermic. | Use of concentrated sulfuric and formic acids, potential for rearrangement.[9] |
Table 2: Effect of Process Scale on Grignard Reagent Selectivity (Model System)
| Scale | Process Type | Selectivity (Grignard:Wurtz byproduct) | Reference |
| Lab Scale | Semi-batch | Lower selectivity | [4] |
| Lab Scale | Continuous | Higher selectivity | [4] |
| Pilot Scale | Continuous | Improved selectivity over semi-batch | [4][10] |
Note: This data is for a model Grignard reaction and illustrates the trend of improved selectivity with continuous processing. The exact values will vary for the synthesis of 1-methylcyclohexylmagnesium halide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Lab Scale)
Materials:
-
1-chloro-1-methylcyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 6M)
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add enough anhydrous solvent to cover the magnesium. Add a small portion of the 1-chloro-1-methylcyclohexane (1.0 equivalent) dissolved in anhydrous solvent to initiate the reaction. If the reaction does not start, use one of the activation methods described in FAQ Q1. Once initiated, add the remaining 1-chloro-1-methylcyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature, and the excess CO₂ to sublime. Slowly add 6M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound via Formic Acid (Lab Scale)
Adapted from Organic Syntheses.[9]
Materials:
-
2-methylcyclohexanol
-
98-100% Formic acid
-
96% Sulfuric acid
-
Potassium hydroxide (B78521) solution (1.4N)
-
12N Hydrochloric acid
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, place 96% sulfuric acid.
-
Reagent Addition: Stir the sulfuric acid vigorously and maintain the temperature at 15-20°C. Add a small amount of 98-100% formic acid dropwise. Then, add a solution of 2-methylcyclohexanol in 98-100% formic acid over the course of 1 hour, maintaining the temperature at 15-20°C.
-
Reaction: Stir the mixture for an additional hour at 15-20°C.
-
Quenching: Pour the reaction mixture onto crushed ice with stirring. The carboxylic acid will separate as a white solid.
-
Extraction: Extract the product into hexane. Wash the hexane solution with a potassium hydroxide solution.
-
Isolation: Separate the alkaline aqueous layer, wash it with hexane to remove any neutral impurities, and then acidify with 12N hydrochloric acid.
-
Purification: Extract the liberated carboxylic acid into hexane. Wash the hexane layer with water and dry over anhydrous magnesium sulfate. Evaporate the hexane to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
minimizing byproduct formation in 1-Methylcyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-methylcyclohexanecarboxylic acid, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the carboxylation of a Grignard reagent.[1][2] This process involves reacting 1-chloro-1-methylcyclohexane (B1295254) or 1-bromo-1-methylcyclohexane (B3058953) with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, 1-methylcyclohexylmagnesium halide.[3] This organometallic compound is then reacted with carbon dioxide (CO2), followed by an acidic workup to yield the final carboxylic acid.[4][5]
Q2: My overall yield is significantly lower than expected. What are the primary causes?
A2: Low yields in Grignard-based syntheses are most commonly due to the premature quenching of the Grignard reagent. Grignard reagents are extremely strong bases and will react with even weakly acidic protons from sources like water, alcohols, or atmospheric moisture.[3][4] This reaction produces the alkane (1-methylcyclohexane) instead of the desired carboxylic acid.[3] Another cause could be incomplete formation of the Grignard reagent itself, often due to inactive magnesium or impure alkyl halide.
Q3: I've identified 1-methylcyclohexane as a major byproduct. How can I prevent its formation?
A3: The presence of 1-methylcyclohexane is a direct result of the Grignard reagent reacting with water or other protic sources.[3] To prevent this, ensure all glassware is rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere), use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
Q4: Besides the target acid, my crude product contains a high-molecular-weight, non-acidic impurity. What is it likely to be?
A4: This is often a result of a Wurtz-type coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted starting alkyl halide (R-X) to form a dimer (R-R). In this case, the byproduct would be 1,1'-dimethyl-1,1'-bicyclohexane. This side reaction can be minimized by using dilute reaction conditions and adding the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide during Grignard formation.
Q5: Can the reaction temperature influence byproduct formation?
A5: Yes, temperature control is crucial. While the initiation of Grignard formation may require gentle warming, the reaction can be highly exothermic. Excessive temperatures can increase the rate of side reactions, including Wurtz coupling. For the carboxylation step, maintaining a low temperature (e.g., 0 °C to -78 °C) is often recommended to improve selectivity and minimize side reactions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard pathway.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | Grignard Reagent Quenching: Presence of moisture or other protic impurities.[3] | - Oven-dry all glassware and cool under an inert atmosphere. - Use freshly opened or distilled anhydrous solvents. - Ensure the starting alkyl halide is free of water and alcohol impurities. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Incomplete Grignard Formation: Magnesium surface is passivated with magnesium oxide; impure alkyl halide. | - Activate magnesium turnings before use (e.g., with a small crystal of iodine, 1,2-dibromoethane (B42909), or by mechanical stirring). - Purify the alkyl halide via distillation before use. | |
| Inefficient Carboxylation: Poor delivery of CO₂ or premature precipitation of the carboxylate salt. | - Use dry CO₂ gas (pass through a drying tube) or solid dry ice. - Ensure vigorous stirring to maximize the gas-liquid surface area. - Perform the reaction in a sufficiently large volume of solvent to keep the magnesium carboxylate salt suspended. | |
| High Level of 1-Methylcyclohexane Byproduct | Protic Contamination: Reaction of the Grignard reagent with water.[3] | - Implement the rigorous drying and inert atmosphere techniques described above.[6] |
| Formation of Ketone or Tertiary Alcohol Byproducts | Reaction with Carboxylate Intermediate: A second equivalent of the Grignard reagent attacks the initially formed magnesium carboxylate. | - Add the Grignard reagent solution slowly to a saturated solution of CO₂ (inverse addition). - Maintain a low reaction temperature during carboxylation to reduce the reactivity of the Grignard reagent.[6] |
| Reaction Fails to Initiate | Passivated Magnesium: The surface of the magnesium metal is coated with a layer of magnesium oxide, preventing reaction. | - Crush the magnesium turnings in a mortar and pestle just before use. - Add a small crystal of iodine to the flask; the color will disappear upon initiation. - Add a few drops of 1,2-dibromoethane as an initiator. |
Experimental Protocols
Key Experiment: Synthesis via Grignard Carboxylation
This protocol details the synthesis of this compound from 1-bromo-1-methylcyclohexane.
1. Preparation:
-
Assemble a three-necked, round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.
-
Place magnesium turnings (1.1 equivalents) and a small iodine crystal in the flask.
2. Grignard Reagent Formation:
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve 1-bromo-1-methylcyclohexane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a water bath.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-black solution for an additional 30-60 minutes to ensure complete reaction.
3. Carboxylation:
-
Cool the Grignard reagent solution in an ice-water or dry ice/acetone bath (-78 °C).
-
Bubble dry CO₂ gas through the vigorously stirred solution for 1-2 hours, or add crushed dry ice pellets portion-wise until the exothermic reaction ceases. The reaction mixture will become a thick, white precipitate.
4. Workup and Purification:
-
Slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (or sulfuric acid) with stirring.
-
Transfer the mixture to a separatory funnel. The layers should separate; the product will be in the ether layer.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Visualized Workflows and Mechanisms
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1-Methylcyclohexanecarboxylic Acid HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 1-Methylcyclohexanecarboxylic acid in High-Performance Liquid Chromatography (HPLC) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape distortion and can be caused by several factors.[1][2] For this compound, the primary causes are typically:
-
Secondary Interactions: The analyte can interact with unreacted, ionized silanol (B1196071) groups on the surface of silica-based HPLC columns.[2][3][4] These silanol groups are acidic and can lead to unwanted secondary retention mechanisms, causing the peak to tail.[1][5]
-
Incorrect Mobile Phase pH: this compound has a pKa of approximately 5.13.[6][7] If the mobile phase pH is close to this value, the acid will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent retention and results in a distorted, tailing peak.[3]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing or fronting.[3][8][9]
-
Trace Metal Contamination: The presence of trace metals like iron or aluminum in the silica (B1680970) packing can interact with the carboxylic acid group, causing tailing.[2]
Q2: What is the ideal mobile phase pH for analyzing this compound?
To achieve a sharp, symmetrical peak for an ionizable compound, the mobile phase pH should be controlled to ensure the analyte is in a single ionic state. For a carboxylic acid, this means keeping it fully protonated (neutral). A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10][11]
Given that the pKa of this compound is ~5.13[6][7], the mobile phase pH should be adjusted to pH ≤ 3.5 . At this low pH, the carboxylic acid is fully protonated, making it more hydrophobic and less likely to interact with residual silanols, resulting in improved retention and peak shape in reversed-phase chromatography.[1][11]
Q3: Which HPLC column is recommended for this analysis?
The choice of column is critical for good peak shape. Consider the following:
-
Stationary Phase: A standard C8 or C18 column is often suitable. C8 columns are less retentive than C18 and may provide faster analysis times with good peak shape.[12]
-
Column Quality: Use a modern, high-purity silica column that is well end-capped. End-capping neutralizes many of the residual silanol groups that cause peak tailing.[2][4] Columns designated as "Type B" silica are generally high-purity and have low silanol activity.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) will yield higher efficiency and sharper peaks, but also generate higher backpressure.[5]
Q4: How does my sample preparation affect the peak shape?
The solvent used to dissolve the sample and the sample's concentration are key factors.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase itself.[5] If a stronger solvent is used (e.g., 100% acetonitrile (B52724) or methanol), it can cause peak distortion, especially if a large volume is injected.[5][8]
-
Sample Concentration: High sample concentrations can lead to mass overload.[9] If you observe peak fronting or tailing that worsens with increased concentration, try diluting your sample by a factor of 10 and re-injecting.[1]
Q5: My peak is fronting instead of tailing. What is the cause?
Peak fronting is less common than tailing but is typically caused by:
-
Mass Overload: Injecting a highly concentrated sample is a primary cause of peak fronting.[3][9]
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to fronting.[2]
-
Column Collapse: This is a rare issue where the stationary phase structure is compromised.[2]
Section 2: Troubleshooting Guide
If you are experiencing poor peak shape, follow this logical troubleshooting workflow. The diagram below outlines the steps to diagnose and resolve the most common issues.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Section 3: Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Column Selection:
-
Use a high-purity, end-capped C18 or C8 column (e.g., Agilent ZORBAX Eclipse Plus, Waters Symmetry, Phenomenex Luna).
-
Dimensions: 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. This will yield a pH of approximately 2.7. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 50% A / 50% B. Adjust the ratio as needed to achieve a suitable retention time (typically a k' between 2 and 10).
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (50:50 Water/Acetonitrile with 0.1% Formic Acid).
-
Dilute to a working concentration of approximately 10-50 µg/mL.
-
Protocol 2: Mobile Phase Buffer Preparation and pH Adjustment
For more precise and robust pH control, a buffer is recommended.
-
Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH (e.g., phosphate (B84403) buffer for pH 2-3 or 6-8). Formate buffers are also excellent for low pH ranges and are MS-compatible.[13]
-
Preparation (Example: 20 mM Potassium Phosphate Buffer at pH 3.0):
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve in HPLC-grade water.
-
Place the solution on a calibrated pH meter.
-
Slowly add a dilute solution of phosphoric acid dropwise until the meter reads a stable pH of 3.0.
-
Bring the solution to its final volume with water.
-
-
Final Mobile Phase:
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile) to achieve the desired ratio. Note: Always add the organic solvent after adjusting the pH of the aqueous component, as organic solvents alter pH meter readings.[11]
-
Section 4: Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [6][14] |
| Molecular Weight | 142.20 g/mol | [6][14] |
| pKa (at 25°C) | 5.13 | [6][7] |
| Form | Solid | |
| Solubility | Soluble in methanol (B129727) and chloroform | [6][15] |
Table 2: Common Mobile Phase Additives for pH Control
| Additive / Buffer | pKa | Useful pH Range | Notes |
| Phosphoric Acid / Phosphate | 2.15, 7.20, 12.35 | 2.1 - 3.1, 6.2 - 8.2 | Not volatile, not suitable for MS.[8] |
| Formic Acid / Formate | 3.75 | 2.8 - 4.8 | Volatile, excellent for MS applications.[13][16] |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | Volatile, suitable for MS applications. |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Strong ion-pairing agent, can suppress MS signal. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. agilent.com [agilent.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, 99% | Fisher Scientific [fishersci.ca]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
enhancing sensitivity of 1-Methylcyclohexanecarboxylic acid detection in MS
Welcome to the technical support center for the mass spectrometry analysis of 1-Methylcyclohexanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance detection sensitivity and overcome common analytical challenges.
Troubleshooting Guide: Low Sensitivity in this compound Analysis
Low sensitivity is a frequent issue in the MS analysis of this compound. The following guide provides a structured approach to diagnosing and resolving this problem.
Is the issue related to the sample, the chromatography, or the mass spectrometer?
Validation & Comparative
A Comparative Guide to 1-Methylcyclohexanecarboxylic Acid and Cyclohexanecarboxylic Acid for Researchers
An objective analysis of the physicochemical and biological properties of 1-Methylcyclohexanecarboxylic acid and its parent compound, cyclohexanecarboxylic acid, for applications in research and drug development.
This guide provides a detailed comparison of this compound and cyclohexanecarboxylic acid, focusing on their key physicochemical properties and biological activities. The inclusion of a methyl group at the C1 position of the cyclohexane (B81311) ring introduces notable differences in their behavior, which are critical for consideration in scientific research and pharmaceutical development.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a methyl group to the cyclohexanecarboxylic acid structure results in measurable changes to its physical properties. These differences, summarized in the table below, can influence solubility, reactivity, and pharmacokinetic profiles.
| Property | This compound | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight | 142.20 g/mol [1][2] | 128.17 g/mol |
| Melting Point | 36-39 °C[1] | 30-32 °C |
| Boiling Point | 234 °C[1] | 232-233 °C |
| pKa | 5.13 (at 25°C)[1] | ~4.9 |
| Water Solubility | Moderately soluble[2] | Moderately soluble |
| Appearance | White to yellow crystals or crystalline powder[1] | White crystalline solid |
Biological Activity and Pharmacological Considerations
While both molecules share a core structure, their biological activities show divergence, largely influenced by the presence of the methyl group in this compound.
This compound has been identified as a structural analog of valproic acid, a well-known anticonvulsant drug.[1] Studies have demonstrated its own anticonvulsant properties and its ability to cause maturation of murine neuroblastoma cells in vitro.[1] Pharmacokinetic studies in rats have shown that this compound exhibits dose-dependent disposition and enterohepatic recirculation, similar to valproic acid.[] In a comparative study, it was found to have a higher potency as an anticonvulsant against pentylenetetrazol (PTZ)-induced seizures in rats when compared to cyclohexanecarboxylic acid.[]
Cyclohexanecarboxylic acid , on the other hand, is a known metabolite in microbial degradation pathways. In vivo, it can be aromatized and converted to hippuric acid in rat liver extracts. While not typically recognized for potent pharmacological activity on its own, its derivatives have been explored for various therapeutic applications.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. A common method for its determination is potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the carboxylic acid solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a pure compound.
Determination of Boiling Point
The boiling point provides information about the volatility of a liquid.
Methodology:
-
Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then heated in a controlled manner, often in a heating block or an oil bath, with a thermometer to monitor the temperature.
-
Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.
Determination of Solubility
Solubility testing helps to understand the behavior of a compound in different solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are used.
-
Procedure: A small, measured amount of the solute (the carboxylic acid) is added to a known volume of the solvent in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for determining physicochemical properties.
Caption: Potential signaling pathways for Valproic Acid and its analogs.
References
A Comparative Analysis of the Biological Activities of 1-Methylcyclohexanecarboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Methylcyclohexanecarboxylic acid (MCCA) and its structural analogues. The information presented is collated from preclinical studies to offer insights into their potential therapeutic applications, focusing on anticonvulsant, anti-inflammatory, and antimicrobial properties.
Anticonvulsant Activity
This compound is a structural analogue of the well-known anticonvulsant drug, valproic acid (VPA).[1][2] Pharmacokinetic and pharmacodynamic studies in rats have demonstrated that MCCA possesses anticonvulsant properties.[]
A key study utilized a pentylenetetrazol (PTZ) infusion seizure model to assess the anticonvulsant activity of MCCA and other VPA analogues.[] The increase in the dose of PTZ required to induce seizures was used as a measure of anticonvulsant effect. Among the tested compounds, MCCA showed the highest potency in antagonizing PTZ-induced seizures.[] Furthermore, when considering neurotoxicity, both cyclohexanecarboxylic acid (CCA) and MCCA exhibited an approximately twofold better protective index compared to VPA.[]
Table 1: Comparative Anticonvulsant and Neurotoxicity Profile of Valproic Acid Analogues []
| Compound | Anticonvulsant Potency (vs. PTZ-induced seizures) | Protective Index (Anticonvulsant Effect / Neurotoxicity) |
| Valproic Acid (VPA) | - | - |
| Octanoic Acid (OA) | Active | - |
| Cyclohexanecarboxylic Acid (CCA) | Active | ~2x greater than VPA |
| This compound (MCCA) | Highest Potency | ~2x greater than VPA |
Anti-inflammatory and Cytokine Modulation Activity
Recent research has explored the anti-inflammatory potential of derivatives of cyclohex-1-ene-1-carboxylic acid. A study on newly synthesized amidrazone derivatives (compounds 2a-2f ) investigated their effects on cytokine production in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[4]
Compound 2f demonstrated strong inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion, with a reduction of approximately 66-81% across all tested concentrations (10, 50, and 100 µg/mL).[4] Derivative 2b significantly reduced the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at a high dose, showing a 92-99% reduction.[4]
Another study on a methyl cyclohexanecarboxylate (B1212342) derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), showed in-vivo anti-inflammatory effects in a carrageenan-induced paw edema model in mice.[5] This activity is suggested to be mediated through the modulation of key inflammatory mediators such as TNF-α, IL-1β, Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[5]
Table 2: Anti-inflammatory Activity of a Methyl Cyclohexanecarboxylate Derivative (MBTTB) [5]
| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| MBTTB | 100 mg/kg | 1 hour | 16.7 |
| MBTTB | 100 mg/kg | 3 hours | 23.2 |
| MBTTB | 100 mg/kg | 5 hours | 26.2 |
| Standard Drug | - | 1 hour | 12.8 |
| Standard Drug | - | 3 hours | 14.5 |
| Standard Drug | - | 5 hours | 15.4 |
Antimicrobial Activity
The antimicrobial properties of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives have been evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for these compounds.[4]
Compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[4] Derivative 2b was found to selectively inhibit the growth of Yersinia enterocolytica with an MIC of 64 µg/mL.[4]
Table 3: Minimum Inhibitory Concentration (MIC) of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [4][5]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Mycobacterium smegmatis (MIC, µg/mL) | Yersinia enterocolytica (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) |
| 2b | - | - | 64 | 256 | - |
| 2c | Active | Active | - | - | - |
Experimental Protocols
Pentylenetetrazol (PTZ) Infusion Seizure Model[5]
This in vivo model is used to assess the anticonvulsant activity of test compounds.
-
Animal Model: Female Sprague-Dawley rats are used.
-
Drug Administration: The test compounds (VPA, OA, CCA, MCCA) are administered to the rats.
-
PTZ Infusion: A solution of pentylenetetrazol (PTZ), a convulsant agent, is infused intravenously at a constant rate.
-
Endpoint: The dose of PTZ required to induce the first myoclonic jerk (a measure of seizure threshold) is determined.
-
Data Analysis: An increase in the PTZ threshold dose after administration of the test compound indicates anticonvulsant activity.
Carrageenan-Induced Paw Edema Assay[7]
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Albino mice are used.
-
Compound Administration: The test compound (e.g., MBTTB) is administered to the mice.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema.
-
Measurement: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema in the treated group is calculated by comparing it with the control group (which received only carrageenan).
Minimum Inhibitory Concentration (MIC) Assay[7]
This in vitro method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Proposed Inhibitory Mechanism on the NF-κB Signaling Pathway
The anti-inflammatory effects of certain methyl cyclohexanecarboxylate derivatives are proposed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.
References
A Comparative Analysis of 1-Methylcyclohexanecarboxylic Acid and Valproic Acid for Neurological Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Methylcyclohexanecarboxylic acid (MCCA) and the established anticonvulsant, Valproic acid (VPA). This document synthesizes available experimental data to highlight their respective chemical properties, pharmacokinetic profiles, and pharmacodynamic effects, offering a foundation for informed decisions in preclinical and clinical research.
Executive Summary
Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis. Its mechanism of action, while not fully elucidated, is believed to involve multiple pathways, including the enhancement of GABAergic neurotransmission and inhibition of histone deacetylases.[1][] this compound (MCCA), a structural analog of VPA, has also demonstrated anticonvulsant properties. This guide presents a comparative overview of these two compounds, focusing on their chemical structures, physicochemical properties, and reported efficacy and toxicity in preclinical models. The available data suggests that while both compounds exhibit anticonvulsant activity, MCCA may possess a higher potency, albeit with a potential for increased neurotoxicity.[3][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and Valproic acid, facilitating a direct comparison of their fundamental properties.
Table 1: Physicochemical Properties
| Property | This compound | Valproic Acid |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [5] | 144.21 g/mol [6] |
| Appearance | Solid[5] | Colorless liquid[6] |
| Melting Point | 36-39 °C[5] | Not Applicable |
| Boiling Point | 234 °C[5] | 222 °C[6] |
| pKa | ~4-5 (estimated) | 4.7 |
| LogP | 2.2 (estimated) | 2.75 |
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | This compound (MCCA) | Valproic Acid (VPA) |
| Dose | 0.52 mmol/kg | 0.52 mmol/kg (equivalent to 75 mg/kg)[7] |
| Elimination Half-life (t½) | Data not readily available | 1.0 ± 0.3 hr (at 200 mg/kg) to 2.3 ± 0.7 hr (at 600 mg/kg)[8] |
| Clearance (Cl) | Dose-dependent decrease observed[9] | 7-12 mL/h/kg (in adults not on inducing drugs)[10] |
| Volume of Distribution (Vd) | Dose-dependent[9] | 0.15-0.2 L/kg[10] |
| Protein Binding | Likely, but specific data not available | 90-95% (saturable)[10] |
| Metabolism | Excreted as base-labile conjugates (presumed glucuronides)[9] | Primarily hepatic via glucuronidation and β-oxidation[11] |
| Enterohepatic Recirculation | Observed[9] | Observed[12] |
Table 3: Pharmacodynamic Comparison in Rats
| Parameter | This compound (MCCA) | Valproic Acid (VPA) |
| Anticonvulsant Potency (vs. PTZ) | Higher than VPA[3] | Established anticonvulsant[3] |
| Neurotoxicity | Increased potential compared to VPA[4] | Dose-dependent neurotoxicity |
| Protective Index | Approximately twofold advantage over VPA[3] | Lower than MCCA[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in the comparative analysis of MCCA and VPA.
Determination of Serum Concentrations by Gas Chromatography (GC)
This method is utilized for the quantitative analysis of VPA and its analogs in serum samples.
-
Sample Preparation:
-
To 200 µL of serum, add 50 µL of an internal standard (e.g., n-caproic acid, 20 µg/mL) and 200 µL of 1N HCl.[13]
-
Vortex the mixture for 5 seconds.[13]
-
Extract the compounds with an appropriate organic solvent (e.g., dichloromethane).[14]
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[13]
-
Reconstitute the residue in 50 µL of methanol (B129727) for injection into the GC system.[13]
-
-
GC Conditions:
-
Instrument: Agilent 6890N GC System or equivalent.[13]
-
Detector: Flame Ionization Detector (FID).[14]
-
Column: HP-1 column (30 m x 0.53 mm) or Gs-BP 100% dimethylpolysiloxane capillary column (10 m x 0.53 mm ID, 2.65 µm film thickness).[13][14]
-
Carrier Gas: Nitrogen at a flow rate of 15 mL/min.[13]
-
Temperatures:
-
Injection Volume: 20 µL[13]
-
Determination of Serum Concentrations by High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for the quantification of these carboxylic acids.
-
Sample Preparation:
-
Precipitate serum proteins by adding an equal volume of acetonitrile (B52724) to the plasma sample (e.g., 0.25 mL plasma + 0.25 mL acetonitrile).[15] An internal standard such as diazepam can be included in the acetonitrile.[1]
-
Centrifuge the mixture.
-
Inject the supernatant directly into the HPLC system.[15]
-
-
HPLC Conditions:
Pentylenetetrazol (PTZ) Infusion Seizure Model in Rats
This model is used to assess the anticonvulsant activity of the compounds.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Implant an indwelling catheter into the jugular vein for PTZ infusion.[17]
-
-
Procedure:
-
Administer the test compound (MCCA or VPA) or vehicle at a predetermined time before PTZ infusion.
-
Infuse a solution of pentylenetetrazol (PTZ) intravenously at a constant rate.[17]
-
Observe the animal for the onset of clonic convulsions.
-
Record the time to the first convulsion to calculate the threshold dose of PTZ required to induce a seizure.[17]
-
The anticonvulsant effect is determined by the increase in the PTZ seizure threshold after drug administration compared to the baseline threshold.[17] A two-step regimen of 50 mg/kg followed by 30 mg/kg of PTZ has been identified as an effective strategy for inducing generalized tonic-clonic seizures with minimal mortality.[18]
-
Rotarod Assay for Neurotoxicity in Rats
This assay evaluates motor coordination and can indicate potential neurotoxic effects of a compound.
-
Apparatus:
-
An automated rotarod apparatus with a rotating rod.
-
-
Procedure:
-
Training: Acclimate the rats to the rotarod by placing them on the rotating rod at a low speed for a set period on consecutive days before the test day.[19]
-
Testing:
-
Administer the test compound or vehicle.
-
At a specified time after administration, place the rat on the rotarod.
-
The rod rotates at a progressively increasing speed.[19]
-
Record the latency to fall from the rod. A shorter latency compared to the control group suggests impaired motor coordination and potential neurotoxicity.[19]
-
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this comparative study.
References
- 1. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. III. Pharmacokinetics of valproic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid in the bile-exteriorized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic Acid | Basicmedical Key [basicmedicalkey.com]
- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition and Pharmacokinetics of Valproic Acid in Rats [jstage.jst.go.jp]
- 13. brieflands.com [brieflands.com]
- 14. scispace.com [scispace.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biomed-easy.com [biomed-easy.com]
Structure-Activity Relationship of 1-Methylcyclohexanecarboxylic Acid Analogs in Inflammation and Proliferation
The structure-activity relationship (SAR) of 1-methylcyclohexanecarboxylic acid and its derivatives is a critical area of investigation for the development of new therapeutic agents, particularly in the fields of inflammation and oncology. While SAR studies on the parent compound are limited, research into its analogs, specifically amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, provides significant insights into the molecular features governing their biological activity. These studies offer a comparative analysis against related structures, including those with a saturated cyclohexane (B81311) ring, highlighting the importance of specific chemical modifications.
Comparative Biological Activity of Amidrazone Derivatives
A key study synthesized a series of six new acyl derivatives (2a-2f) from amidrazones and 3,4,5,6-tetrahydrophthalic anhydride (B1165640). These compounds, containing a cyclohex-1-ene-1-carboxylic acid moiety, were evaluated for their antiproliferative and anti-inflammatory activities and compared to ibuprofen (B1674241) as a reference drug.[1][2]
Key Findings:
-
Antiproliferative Activity: All synthesized compounds demonstrated antiproliferative effects. Notably, derivatives 2a , 2d , and 2f at a concentration of 100 µg/mL were more effective than ibuprofen in inhibiting the proliferation of mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1][2] The presence of a double bond in the cyclohex-1-ene ring was found to enhance this antiproliferative activity.[1] Furthermore, a 2-pyridyl substituent at the R¹ position was identified as crucial for this activity, with 4-nitrophenyl or 4-methylphenyl groups at the R² position further increasing efficacy.[1]
-
Anti-inflammatory Activity: The derivatives exhibited significant anti-inflammatory properties by modulating cytokine secretion. Compound 2f strongly inhibited the secretion of TNF-α by approximately 66–81% at all tested concentrations (10, 50, and 100 µg/mL).[1][2] Derivative 2b showed a profound dose-dependent reduction in the release of TNF-α, IL-6, and IL-10, with inhibition reaching 92–99% at a high dose.[1][2] The presence of two pyridyl substituents at the R¹ and R² positions was most effective for cytokine inhibition.[1]
-
Antimicrobial Activity: Some derivatives also displayed antimicrobial properties. Compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, while derivative 2b selectively inhibited the growth of Yersinia enterocolitica.[1][2]
-
Toxicity: The toxicity of the compounds was evaluated in human PBMCs. Compound 2b showed strong dose-dependent toxicity, leading to a significant increase in apoptotic and necrotic cells at 100 µg/mL. In contrast, derivatives 2d and 2f exhibited moderate toxicity.[1]
Core Compound: this compound
This compound serves as a foundational structure for these more complex derivatives. It is a known anticonvulsant and a structural analog of valproic acid.[3] It has also been shown to induce the maturation of murine neuroblastoma cells in vitro and is used in the synthesis of p38 MAP kinase inhibitors.[3]
Data Summary
Table 1: Antiproliferative and Anti-inflammatory Activity of Amidrazone Derivatives (2a-2f)
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity (vs. Ibuprofen at 100 µg/mL) | TNF-α Inhibition (at 100 µg/mL) | IL-6 Inhibition (at 100 µg/mL) | IL-10 Inhibition (at 100 µg/mL) |
| 2a | 2-pyridyl | 4-methylphenyl | More effective | Significant | Moderate | Moderate |
| 2b | 2-pyridyl | 2-pyridyl | Less effective | ~92-99% | ~92-99% | ~92-99% |
| 2c | 4-methylphenyl | 4-nitrophenyl | Less effective | Moderate | Low | Low |
| 2d | 2-pyridyl | 4-nitrophenyl | More effective | Moderate | Moderate | Moderate |
| 2f | 2-pyridyl | Phenyl | More effective | ~66-81% | Significant | Significant |
Data synthesized from the findings presented in the cited research.[1][2]
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Target Microorganism | Activity | MIC (µg/mL) |
| 2b | Yersinia enterocolitica | Inhibitory | 64 |
| 2c | Staphylococcus aureus | Bacteriostatic | Not specified |
| 2c | Mycobacterium smegmatis | Bacteriostatic | Not specified |
Data from the cited study.[1][2]
Experimental Protocols
Synthesis of Amidrazone Derivatives (2a-2f)
The synthesis of the target compounds was achieved through the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether. The resulting acyl derivatives were purified and their structures confirmed using spectroscopic methods.[1]
Cell Viability and Proliferation Assay
Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats of healthy donors. For toxicity assessment, PBMCs were incubated with the test compounds (10, 50, and 100 µg/mL) for 24 hours. Cell viability was determined using flow cytometry with Annexin V and propidium (B1200493) iodide staining to identify viable, early apoptotic, late apoptotic, and necrotic cells. For the antiproliferation assay, PBMCs were stimulated with phytohemagglutinin (PHA) in the presence of the test compounds for 24 hours. Proliferation was measured as a percentage of the positive control (PHA-stimulated cells).[2]
Cytokine Production Assay
PBMCs were stimulated with lipopolysaccharide (LPS) for 72 hours in the presence of the test compounds (10, 50, and 100 µg/mL). The concentrations of TNF-α, IL-6, and IL-10 in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]
Antimicrobial Activity Assay
The minimal inhibitory concentration (MIC) of the compounds was determined against a panel of bacterial and fungal strains, including Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans. The specific method for MIC determination was not detailed in the provided summary but typically involves broth microdilution or agar (B569324) dilution methods.[1][2]
Visualizations
General Synthesis Workflow
References
A Comparative Guide to the Validation of Analytical Methods for 1-Methylcyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 1-Methylcyclohexanecarboxylic acid is crucial. This guide provides a comparative overview of the primary analytical methodologies for its determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited availability of direct comparative studies for this compound, this guide incorporates data from structurally similar carboxylic acids to provide a robust framework for method selection and validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of short-chain carboxylic acids, which can be considered representative for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.995[1] | > 0.99[2] |
| Accuracy (% Recovery) | Typically 85-115%[2] | Generally 80-120%[2] |
| Precision (%RSD) | < 5%[2] | < 15%[2] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[2] | pg/mL to ng/mL range[2] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[2] | pg/mL to ng/mL range[2] |
| Selectivity | Moderate to High (detector dependent)[2] | High[2] |
| Derivatization | Not typically required[2] | Often required for volatility[1][2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC and GC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for the direct analysis of non-volatile compounds like carboxylic acids.[1]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is appropriate.
-
A reverse-phase C18 column is commonly used.
2. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2] For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[3]
-
Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids.[4]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For biological samples, protein precipitation using a solvent such as acetonitrile is a common first step.[4]
4. Validation Parameters:
-
Linearity: A minimum of five concentrations should be analyzed, and the resulting peak areas plotted against their corresponding concentrations. A correlation coefficient (r²) of > 0.995 is generally considered acceptable.[1]
-
Accuracy and Precision: These are determined by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices. However, it often requires a derivatization step to increase the volatility of carboxylic acids.[1]
1. Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer is used.
-
A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically employed.[2]
2. Derivatization:
-
To enhance volatility, this compound needs to be converted into a more volatile ester or silyl (B83357) derivative.[1]
-
Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF3/methanol.[2]
3. Chromatographic Conditions:
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to ensure the elution of the derivatized analyte.
-
Carrier Gas: Helium is a commonly used carrier gas.
4. Mass Spectrometry Detection:
-
The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound.
References
Cross-Reactivity Profile of Cyclohexanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecules is intrinsically linked to their target selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of derivatives of 1-methylcyclohexanecarboxylic acid and structurally related cycloalkanecarboxylic acids. While direct and comprehensive cross-reactivity data for this compound itself is limited in publicly available literature, this guide summarizes key findings for analogous compounds, offering valuable insights into the potential for off-target binding within this chemical class.
Phenylcycloalkanecarboxylic Acid Derivatives: Sigma and Muscarinic Receptor Selectivity
A study focused on 1-phenylcycloalkanecarboxylic acid derivatives, originally developed as antitussive and anticonvulsant agents, revealed their potent and selective interaction with sigma (σ) receptors over muscarinic and PCP receptors.[1] This highlights a potential for cross-reactivity between these distinct receptor families.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of selected 1-phenylcycloalkanecarboxylic acid derivatives for σ1, σ2, muscarinic (m1 and m2), and PCP receptors.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Muscarinic m1 Ki (nM) | Muscarinic m2 Ki (nM) | PCP Ki (nM) |
| 34 | 1.8 | 117 | 65-fold | >10,000 | >10,000 | >10,000 |
| 35 | 1.5 | 117 | 78-fold | >10,000 | >10,000 | >10,000 |
| 39 | 2.3 | 117 | 51-fold | >10,000 | >10,000 | >10,000 |
Data extracted from Abreu et al.[1]
These results demonstrate a significant selectivity of these compounds for the σ1 receptor over other tested receptors, indicating a low cross-reactivity with muscarinic and PCP binding sites.
Experimental Protocols
Radioligand Binding Assays:
-
Target Receptors: σ1, σ2, muscarinic m1, muscarinic m2, and PCP receptors.
-
Tissue Preparation: Guinea pig brain membranes were used for σ and PCP receptor binding assays. Rat cerebral cortex membranes were used for muscarinic receptor binding.
-
Radioligands:
-
σ1 and σ2 sites: (+)-[³H]pentazocine.
-
Muscarinic m1 and m2 sites: [³H]pirenzepine and [³H]AF-DX 384, respectively.
-
PCP sites: [³H]TCP.
-
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The radioactivity bound to the membranes was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Experimental Workflow
Caption: Workflow for Radioligand Binding Assay to Determine Receptor Cross-Reactivity.
Amino-Phenylcyclohexane Carboxylic Acid Derivatives: Melanocortin Receptor Selectivity
Derivatives of 1-amino-4-phenylcyclohexane-1-carboxylic acid have been investigated as agonists for the human melanocortin receptors (hMCRs), which are implicated in various physiological processes. These studies have revealed a notable selectivity for the hMC4R subtype.[2]
Comparative Agonist Activity
The following table presents the agonist activity (EC50, nM) of a linear pentapeptide containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) at different human melanocortin receptors.
| Compound | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) |
| Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2 | >1000 | >1000 | 1.2 | >1000 |
Data extracted from Singh et al.[2]
The data clearly indicates a high degree of selectivity for hMC4R, with minimal to no agonist activity at other tested melanocortin receptor subtypes.
Experimental Protocols
Cell-Based Functional Assays:
-
Cell Lines: HEK293 cells stably expressing the human MC1, MC3, MC4, or MC5 receptors.
-
Assay Principle: Measurement of cyclic AMP (cAMP) production upon receptor activation.
-
Procedure: Cells were incubated with various concentrations of the test compounds. Following incubation, cells were lysed, and the intracellular cAMP levels were quantified using a competitive binding assay (e.g., LANCE cAMP assay).
-
Data Analysis: EC50 values were determined from dose-response curves.
Signaling Pathway
Caption: Melanocortin Receptor Signaling Pathway.
Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid: Anti-inflammatory Activity
A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antiproliferative properties.[3][4] Their activity was assessed by measuring the inhibition of pro-inflammatory cytokine secretion.
Comparative Anti-inflammatory Activity
The table below shows the percentage inhibition of TNF-α and IL-6 secretion by selected amidrazone derivatives in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2a | 100 | ~50 | ~45 |
| 2b | 100 | ~99 | ~92 |
| 2f | 100 | ~81 | ~70 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3][4]
These findings suggest that certain derivatives possess potent anti-inflammatory activity by modulating cytokine production.
Experimental Protocols
Cytokine Secretion Assay:
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Phytohaemagglutinin (PHA) to induce cytokine production.
-
Treatment: PBMCs were treated with the test compounds at various concentrations.
-
Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine secretion was calculated relative to the stimulated control.
Conclusion
The available evidence suggests that the cross-reactivity profile of cyclohexanecarboxylic acid derivatives is highly dependent on the specific substitutions on the cyclohexane ring and the nature of the appended functional groups. While direct data on this compound is scarce, the analysis of structurally related compounds provides a valuable framework for predicting potential off-target interactions. Phenylcycloalkanecarboxylic acids show selectivity for sigma receptors, amino-phenylcyclohexane derivatives exhibit high selectivity for the melanocortin-4 receptor, and amidrazone derivatives of cyclohexene (B86901) carboxylic acid demonstrate potent anti-inflammatory effects through cytokine modulation.
Researchers and drug development professionals should consider these findings when designing new molecules based on the cyclohexanecarboxylic acid scaffold. A thorough in vitro cross-reactivity screening against a broad panel of receptors and enzymes is crucial to fully characterize the selectivity profile and anticipate potential off-target effects of novel derivatives.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Efficacy of 1-Methylcyclohexanecarboxylic Acid and Other Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of 1-Methylcyclohexanecarboxylic acid against a panel of established antiepileptic drugs (AEDs), including valproic acid, carbamazepine (B1668303), phenytoin, and ethosuximide. The comparison is based on experimental data from two standard preclinical models of epilepsy: the maximal electroshock (MES) seizure test and the pentylenetetrazol (PTZ)-induced seizure test. Detailed experimental protocols and proposed mechanisms of action are also presented to provide a comprehensive overview for drug development professionals.
Quantitative Efficacy Data
The anticonvulsant efficacy of a compound is commonly quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following tables summarize the ED50 values for this compound's structural analog, 1-Adamantane carboxylic acid, and other AEDs in the MES and PTZ seizure models in mice. A lower ED50 value indicates higher potency.
Table 1: Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| 1-Adamantane carboxylic acid | Intraperitoneal (i.p.) | Ineffective | [1][2][3] |
| Valproic Acid | Intraperitoneal (i.p.) | 355.2 | [4] |
| Carbamazepine | Intraperitoneal (i.p.) | ~8 | [5] |
| Phenytoin | Intraperitoneal (i.p.) | 6.48 | [6] |
Table 2: Anticonvulsant Potency in the Pentylenetetrazol (PTZ)-Induced Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| 1-Adamantane carboxylic acid | Intraperitoneal (i.p.) | 256.3 | [1][2][3] |
| Sodium Valproate | Intraperitoneal (i.p.) | 177.83 | [7] |
| Ethosuximide | Intraperitoneal (i.p.) | 150 | [8] |
| Carbamazepine | Intraperitoneal (i.p.) | Not effective | [5] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Workflow of the Maximal Electroshock (MES) Test
Caption: Workflow of the Maximal Electroshock (MES) Test.
Procedure:
-
Animals: Adult male albino Swiss mice weighing 22–26 g are used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.).
-
Pre-treatment Time: A specific pre-treatment time is allowed for the drug to reach its peak effect (e.g., 30 minutes).
-
Stimulation: A corneal electrode is placed on the eyes of the animal, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered to induce a seizure.
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each dose group, and the ED50 value is calculated using a probit analysis method.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that increase the seizure threshold.
Workflow of the Pentylenetetrazol (PTZ) Test
Caption: Workflow of the Pentylenetetrazol (PTZ) Test.
Procedure:
-
Animals: Adult male mice are used.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Pre-treatment Time: A specific pre-treatment time is allowed before the injection of PTZ.
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED50 value is calculated.
Mechanisms of Action & Signaling Pathways
This compound and Analogs
The anticonvulsant mechanism of this compound and its structural analogs is believed to involve the modulation of the GABAergic system. Specifically, these compounds may act on the GABAA receptor complex, a key player in inhibitory neurotransmission.
Proposed Mechanism of this compound
Caption: Proposed GABAergic Mechanism of this compound.
Studies on related cyclohexanone (B45756) derivatives suggest that they act at the picrotoxin (B1677862) receptor site of the GABAA receptor complex to either increase or decrease neuronal activity[9]. As a positive allosteric modulator, this compound would enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and consequently, reduced neuronal excitability.
Valproic Acid
Valproic acid has a broad spectrum of anticonvulsant activity, and its mechanism of action is multifaceted.
Caption: Sodium Channel Blockade by Carbamazepine.
By binding to and stabilizing the inactivated state of voltage-gated sodium channels, carbamazepine prolongs the refractory period of neurons. This action selectively inhibits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity, thereby preventing the spread of seizures.
Conclusion
This guide provides a comparative overview of the anticonvulsant efficacy of this compound's structural analog and established AEDs. While direct quantitative data for this compound in standard mouse models is limited, the available information suggests it is a potent anticonvulsant, particularly in models of clonic seizures, likely acting through the GABAergic system. The provided experimental protocols and mechanistic insights offer a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic therapies. Further studies are warranted to fully elucidate the efficacy and mechanism of action of this compound.
References
- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 2. Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE [aesnet.org]
- 9. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Substituted Cyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The deliberate modification of molecular structure to fine-tune physicochemical properties is a cornerstone of modern drug discovery and development. Cyclohexanecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, offering a three-dimensional framework that can be tailored to optimize parameters such as acidity, lipophilicity, and solubility. A comprehensive understanding of how substituents on the cyclohexane (B81311) ring impact these properties is crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
This guide provides a comparative analysis of key physicochemical properties of various substituted cyclohexanecarboxylic acids, supported by experimental data. It further outlines the detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers engaged in the design and optimization of new chemical entities.
Physicochemical Property Data
The following table summarizes the experimental data for the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and melting point for cyclohexanecarboxylic acid and a selection of its 4-substituted derivatives.
| Compound | Substituent (Position 4) | pKa | logP | Aqueous Solubility | Melting Point (°C) |
| Cyclohexanecarboxylic acid | -H | 4.9[1] | 1.96[2] | 2.01 g/L (at 15°C)[3] | 29-32[2] |
| cis-4-Hydroxycyclohexanecarboxylic acid | cis-OH | 4.84 (at 25°C)[4][5] | N/A | Soluble in water[6] | 148-152[7] |
| trans-4-Hydroxycyclohexanecarboxylic acid | trans-OH | 4.69 (at 25°C)[8] | N/A | Soluble in DMSO (28 mg/mL)[3][9] | 145-150[8][10] |
| cis-4-Methylcyclohexanecarboxylic acid | cis-CH₃ | N/A | N/A | N/A | N/A |
| trans-4-Methylcyclohexanecarboxylic acid | trans-CH₃ | 4.89 (at 25°C) | N/A | Soluble in Methanol | 109-111[11] |
| cis-4-tert-Butylcyclohexanecarboxylic acid | cis-t-butyl | 5.03 (Predicted)[12] | N/A | N/A | N/A |
| trans-4-tert-Butylcyclohexanecarboxylic acid | trans-t-butyl | 4.92 (Predicted)[13] | 2.92[13] | N/A | 170-175[13][14] |
| cis-4-Aminocyclohexanecarboxylic acid | cis-NH₂ | N/A | N/A | Soluble in water | 299-301 |
| trans-4-Aminocyclohexanecarboxylic acid | trans-NH₂ | N/A | 0.59 | Soluble in water[2][15] | >300 (decomposes) |
| 4-Oxocyclohexanecarboxylic acid | =O | 4.43 (Predicted)[16] | -0.25[17] | N/A | 67-71 |
N/A: Data not available in the searched resources.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the physicochemical profiling of a novel substituted cyclohexanecarboxylic acid.
References
- 1. cis-4-methylcyclohexanecarboxylic acid CAS#: 934-67-8 [m.chemicalbook.com]
- 2. CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid [cymitquimica.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. CAS 3685-22-1: cis-4-hydroxycyclohexanecarboxylic acid [cymitquimica.com]
- 7. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]
- 8. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-26-5 [m.chemicalbook.com]
- 9. trans-4-Hydroxycyclohexanecarboxylic Acid | TargetMol [targetmol.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 4-Methylcyclohexanecarboxylic acid | 4331-54-8 [chemicalbook.com]
- 12. CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID CAS#: 943-28-2 [m.chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. chembk.com [chembk.com]
- 15. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID CAS#: 3685-25-4 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc [chemsrc.com]
comparative efficacy of 1-Methylcyclohexanecarboxylic acid in neuroblastoma differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents a significant clinical challenge. One therapeutic strategy involves inducing differentiation of the malignant neuroblasts into a more mature, less proliferative state. While various compounds have been investigated for this purpose, a direct quantitative comparison of their efficacy is often lacking in readily accessible formats. This guide provides a comparative analysis of the neuroblastoma differentiation potential of 1-Methylcyclohexanecarboxylic acid and other well-characterized inducing agents, with a focus on experimental data and protocols.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Valproic Acid and selected Retinoids in inducing neuroblastoma differentiation in vitro.
Table 1: Effect of Differentiation Agents on Neuroblastoma Cell Viability and Proliferation
| Compound | Cell Line(s) | Concentration Range | Treatment Duration | Effect on Viability/Proliferation | Citation(s) |
| Valproic Acid (VPA) | UKF-NB-2, UKF-NB-3 | 0.5 - 2 mM | Not specified | Growth arrest without significant effects on viability. | [3] |
| SH-SY5Y, SK-N-BE(2) | Not specified | Not specified | Decreased number of viable cells with increasing concentration. | [4] | |
| 6-Methyl-UAB30 | SH-EP, SK-N-AS, WAC(2), SK-N-BE(2) | 0 - 100 µM | 72 hours | Significant decrease in proliferation and viability starting at 10 µM. | |
| Retinoic Acid (RA) | Adrenergic (ADRN) neuroblastoma cell lines | Not specified | Not specified | Strongly impaired viability. |
Table 2: Effect of Differentiation Agents on Neurite Outgrowth and Neuronal Marker Expression
| Compound | Cell Line(s) | Concentration(s) | Treatment Duration | Key Differentiation Outcomes | Citation(s) |
| Valproic Acid (VPA) | UKF-NB-2, UKF-NB-3 | 0.5 - 2 mM | Not specified | - Extension of cellular processes- Decreased N-myc expression- Increased neural cell adhesion molecule (NCAM) expression | [3] |
| SH-SY5Y, SK-N-BE(2) | Not specified | Not specified | - Neurite extension- Upregulation of Neuropeptide Y (NPY) and GAP-43 | [4] | |
| 6-Methyl-UAB30 | SH-EP, SK-N-AS, WAC(2), SK-N-BE(2) | 10 µM, 25 µM | 72 hours | - Significant increase in neurite outgrowth. | |
| 9-cis-UAB30 | SH-SY5Y, SK-N-AS, SK-N-BE(2), SH-EP, WAC(2), IMR-32 | 10 µM | Not specified | - 100% to 400% increase in neurite outgrowth across different cell lines. | |
| Retinoic Acid (RA) | Neuroblastoma cell lines | Not specified | Not specified | - Induces neurite formation and outgrowth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess neuroblastoma differentiation.
Neurite Outgrowth Assay
-
Cell Seeding: Neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) are seeded in multi-well plates (e.g., 24- or 96-well) at a density that allows for individual cell morphology assessment after treatment. The plates are often coated with substrates like poly-L-lysine or laminin (B1169045) to promote cell attachment and neurite extension.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing the test compound (e.g., Valproic Acid, 6-Methyl-UAB30) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours) to allow for differentiation and neurite outgrowth.
-
Fixation and Staining: The cells are fixed with 4% paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and stained to visualize the cell body and neurites. Common stains include a neuronal-specific marker like β-III tubulin antibody conjugated to a fluorescent dye and a nuclear counterstain like DAPI.
-
Imaging and Analysis: Images are captured using a high-content imaging system or a fluorescence microscope. Neurite length, number of neurites per cell, and the percentage of neurite-bearing cells are quantified using automated image analysis software. A common metric is the ratio of the total neurite length to the cell body diameter.
Western Blotting for Neuronal Marker Expression
-
Cell Lysis: Following treatment with the differentiation agents, neuroblastoma cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against specific neuronal markers (e.g., β-III tubulin, NeuN, Synaptophysin, NCAM) and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative expression levels of the neuronal markers.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Assessing Neuroblastoma Differentiation
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-1-cyclohexanecarboxylic acid 99 1123-25-7 [sigmaaldrich.com]
- 3. Antitumor activity of sodium valproate in cultures of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the histone deacetylase inhibitor valproic acid on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Activity of Valproic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA) remains a cornerstone in the treatment of epilepsy, but its clinical use is hampered by potential side effects, including teratogenicity and hepatotoxicity.[1] This has spurred extensive research into the development of structural analogs with improved efficacy and safety profiles. This guide provides an objective comparison of the anticonvulsant activity of valproic acid and several of its key structural analogs, supported by experimental data from preclinical screening models.
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, the median toxic dose (TD50) from the rotorod test for neurotoxicity, and the calculated protective index (PI = TD50/ED50) for valproic acid and a selection of its analogs. A higher protective index indicates a more favorable safety margin.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| Valproic Acid (VPA) | 200-300 | 150-300 | 450 | 1.5 - 2.25 |
| Valpromide (VPD) | More potent than VPA | More potent than VPA | Data not consistently reported | Data not consistently reported |
| Valnoctamide (VCD) | ~15-30 | ~13-25 | ~150-200 | ~5-15 |
| (2S,3S)-VCD | ~20 | ~15 | >258 | >12.9 |
| (2R,3S)-VCD | ~25 | ~17 | >258 | >10.3 |
| 2-ene-VPA | Potency similar to VPA | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| 4-ene-VPA | Potency similar to VPA | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Cyclooctylideneacetic acid | More potent than VPA | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| 2-n-propyl-4-hexynoic acid | Data not consistently reported | Active at 1.0 mmol/kg | Showed no sedation at max anticonvulsant dose | Higher than VPA |
| 4-methyl-2-n-propyl-4-pentenoic acid | Data not consistently reported | Active at 1.0 mmol/kg | Showed no sedation at max anticonvulsant dose | Higher than VPA |
Experimental Protocols
The data presented in this guide are primarily derived from the following standardized preclinical models for assessing anticonvulsant activity and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animals (typically mice or rats) are acclimated to the laboratory environment.[3]
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneally or orally).[4]
-
At the time of predicted peak effect of the compound, a drop of anesthetic ophthalmic solution is applied to the animal's corneas.[3]
-
Corneal electrodes are placed on the eyes, and a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[2][4]
-
The animal is observed for the presence or absence of a tonic hindlimb extension.[3]
-
Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[2]
-
The ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.[2]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.[5]
Apparatus: Standard animal observation cages.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg for CF-1 mice).[5]
-
Animals are placed in individual observation cages.[5]
-
They are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[5]
-
The absence of clonic seizures is indicative of anticonvulsant activity.[5]
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.[5]
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance to evaluate the potential neurological side effects of a compound.[6]
Apparatus: A rotating rod apparatus (rotarod).
Procedure:
-
Animals are trained to walk on the rotating rod at a constant or accelerating speed.[6]
-
On the test day, the compound or vehicle is administered.
-
At the time of peak effect, the animal is placed on the rotarod.[4]
-
The latency to fall from the rotating rod is recorded.[7]
-
A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. google.com [google.com]
A Comparative Guide to the Pharmacokinetics of 1-Methylcyclohexanecarboxylic Acid and Valproic Acid
This guide provides a detailed comparison of the pharmacokinetic profiles of 1-Methylcyclohexanecarboxylic acid (MCCA) and the widely used antiepileptic drug, valproic acid (VPA). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for both compounds. It is important to note that the data for this compound is derived from preclinical studies in rats, while the data for valproic acid is based on extensive human clinical data.
| Pharmacokinetic Parameter | This compound (in rats) | Valproic Acid (in humans) |
| Bioavailability | Data not available | ~100% for most oral formulations[1] |
| Protein Binding | Dose-dependent, suggesting saturable binding[2][] | 80-95% (concentration-dependent and saturable)[4][5][6][7] |
| Volume of Distribution (Vd) | Dose-dependent[2][] | 0.1-0.4 L/kg[1] |
| Metabolism | Primarily through glucuronidation[2][] | Primarily hepatic via glucuronidation (~50%), beta-oxidation (~40%), and CYP-mediated oxidation (~10%)[8][9][10] |
| Major Metabolites | Glucuronide conjugates[2][] | Valproate glucuronide, 2-ene-VPA, 4-ene-VPA[11][12][13] |
| Elimination Half-life (t½) | Data not available | 9-20 hours in adults[1][4][14] |
| Clearance (CL) | Dose-dependent decrease, suggesting saturable elimination[2][] | 6-20 mL/h/kg[10] |
| Excretion | Primarily in urine as glucuronide conjugates; significant biliary excretion of conjugates[2][][15] | Primarily renal as metabolites; <5% excreted unchanged in urine[4][16] |
| Special Features | Enterohepatic recirculation[2][] | Nonlinear pharmacokinetics due to saturable protein binding[4][8] |
Experimental Protocols
Pharmacokinetic Studies of this compound in Rats
The pharmacokinetic data for this compound is primarily derived from studies conducted in female Sprague-Dawley rats. A typical experimental protocol involves the following steps:
-
Animal Model: Female Sprague-Dawley rats are used for the experiments.[2][15]
-
Drug Administration: A specific dose of this compound (e.g., 0.52 mmol/kg) is administered as an intravenous bolus.[15]
-
Sample Collection: Blood, bile, and urine samples are collected at various time points post-administration. For biliary excretion studies, bile-exteriorized rats are utilized.[15]
-
Sample Analysis: The concentrations of the parent compound and its metabolites in the collected biological samples are determined using gas chromatography (GC). To quantify glucuronide conjugates, samples are incubated with sodium hydroxide (B78521) to hydrolyze the base-labile conjugates before GC analysis.[15]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. The dose-dependent nature of the pharmacokinetics is assessed by administering different dose levels.[2]
Pharmacokinetic Studies of Valproic Acid in Humans
The pharmacokinetic profile of valproic acid has been extensively studied in humans. A standard protocol for a clinical pharmacokinetic study is as follows:
-
Study Population: Healthy volunteers or patients with epilepsy are recruited for the study.
-
Drug Administration: A single or multiple doses of a specific formulation of valproic acid (e.g., oral solution, enteric-coated tablets, or intravenous infusion) are administered.
-
Sample Collection: Blood samples are collected at predetermined time intervals before and after drug administration. Urine samples may also be collected over a specified period.
-
Sample Analysis: Plasma or serum is separated from the blood samples, and the concentrations of valproic acid and its major metabolites are quantified using validated analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters like absorption rate constant (Ka), peak plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Visualization of Metabolic Pathways
The metabolic pathways of both this compound and valproic acid share a common major route: glucuronidation. The following diagram illustrates this key metabolic step for both compounds.
Caption: Glucuronidation pathway for this compound and Valproic acid.
Comparative Analysis
Both this compound and valproic acid are low molecular weight carboxylic acids that exhibit dose-dependent pharmacokinetic properties.[2] A key similarity in their metabolism is the significant role of glucuronidation, leading to the formation of water-soluble conjugates that are readily excreted.[2][] Both compounds also appear to undergo enterohepatic recirculation, a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver.[2][]
However, a critical difference lies in the extent of metabolic pathways. While glucuronidation is the primary metabolic route reported for this compound in rats, valproic acid metabolism in humans is more complex, involving significant contributions from beta-oxidation and cytochrome P450-mediated oxidation.[8][9][10] This metabolic diversity for valproic acid leads to a larger number of metabolites, some of which may have pharmacological activity or contribute to adverse effects.[13]
Furthermore, the protein binding of valproic acid is well-characterized as being concentration-dependent and saturable within the therapeutic range, leading to its nonlinear pharmacokinetics.[4][6] While this compound also shows dose-dependent disposition, suggesting saturable processes, the specific details of its protein binding are not as well-defined.[2][]
References
- 1. Clinical pharmacokinetics of valproic acid--1988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid | Basicmedical Key [basicmedicalkey.com]
- 5. Valproate - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. III. Pharmacokinetics of valproic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid in the bile-exteriorized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary excretion of valproate and some metabolites in chronically treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxicity of 1-Methylcyclohexanecarboxylic acid (MCCA) and its related compounds, primarily focusing on its structural analog, Cyclohexanecarboxylic acid (CCA). The information is synthesized from available toxicological data and studies on their anticonvulsant properties, which often provides insights into their neurological effects. Due to the limited availability of direct comparative neurotoxicity studies for all related methylated analogs, this guide draws parallels with the well-studied compound, valproic acid (VPA), a known anticonvulsant with established neurotoxic potential.
Executive Summary
This compound (MCCA) and Cyclohexanecarboxylic acid (CCA) are recognized as structural analogs of the anticonvulsant drug valproic acid (VPA). While being investigated for their therapeutic anticonvulsant effects, their potential for neurotoxicity is a critical aspect of their overall safety profile. The primary available comparative data suggests that both MCCA and CCA may possess a more favorable safety profile concerning neurotoxicity when compared to VPA, as indicated by a better protective index in preclinical studies. However, detailed quantitative data on the neurotoxicity of a wider range of methylated cyclohexanecarboxylic acids is currently scarce in publicly accessible literature.
Comparative Neurotoxicity Data
| Compound | Chemical Structure | Relative Anticonvulsant Potency | Protective Index (Neurotoxicity) | Key Findings |
| This compound (MCCA) | CH₃(C₆H₁₀)COOH | Highest among the compared analogs | Approximately 2-fold better than VPA | Showed the most potent anticonvulsant activity.[1] |
| Cyclohexanecarboxylic acid (CCA) | C₆H₁₁COOH | Less potent than MCCA | Approximately 2-fold better than VPA | Exhibited a favorable protective index compared to VPA.[1] |
| Valproic acid (VPA) | (CH₃CH₂CH₂)₂CHCOOH | Baseline for comparison | - | A well-established anticonvulsant with known neurotoxicity. |
| Octanoic acid (OA) | CH₃(CH₂)₆COOH | Compared in the same study | - | Data on protective index not specified in available abstracts. |
| 3-Methylcyclohexanecarboxylic acid | CH₃(C₆H₁₀)COOH | Not Available | Not Available | GHS hazards indicate potential for irritation, but no specific neurotoxicity data found. |
| 4-Methylcyclohexanecarboxylic acid | CH₃(C₆H₁₀)COOH | Not Available | Not Available | GHS hazards indicate potential for irritation, but no specific neurotoxicity data found. |
Note: The protective index data is based on a rotorod assay for neurotoxicity in rats as described in the study by Liu et al. (1994). The higher protective index for MCCA and CCA suggests that a larger dose is required to induce neurotoxic effects relative to their anticonvulsant effects, as compared to VPA.
Potential Mechanisms of Neurotoxicity
The precise mechanisms of neurotoxicity for MCCA and its related compounds are not well-elucidated in the available literature. However, given their structural similarity to valproic acid, it is plausible that they may share similar mechanistic pathways. The neurotoxicity of VPA is complex and thought to involve multiple mechanisms:
-
GABAergic System Modulation: VPA is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. While this is central to its anticonvulsant effect, excessive GABAergic activity can lead to sedation, ataxia, and other signs of central nervous system depression.
-
Ion Channel Modulation: VPA can affect voltage-gated sodium and calcium channels, which are crucial for neuronal excitability. Disruption of normal ion channel function can lead to neurotoxic effects.
-
Histone Deacetylase (HDAC) Inhibition: VPA is an inhibitor of HDACs, which can alter gene expression and has been linked to both therapeutic and teratogenic/neurotoxic effects.
-
Mitochondrial Dysfunction: VPA has been shown to cause mitochondrial dysfunction, leading to oxidative stress and cellular damage in the nervous system.
The following diagram illustrates a potential, generalized signaling pathway for the neurotoxic effects of VPA and, by extension, its analogs.
Experimental Protocols
Detailed experimental protocols for assessing the neurotoxicity of this compound and its specific analogs are not extensively published. However, standard in vivo and in vitro neurotoxicity testing methods can be applied.
In Vivo Neurotoxicity Assessment: The Rotorod Test
The rotorod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodents, and is a sensitive indicator of neurotoxicity.
Objective: To assess the effect of a test compound on motor coordination and balance.
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes to allow for the testing of multiple animals simultaneously. The speed of rotation can be constant or accelerating.
Procedure:
-
Acclimation and Training: Animals (typically rats or mice) are acclimated to the testing room. They are then trained on the rotorod for a set number of trials over several days to establish a baseline performance. This involves placing the animal on the stationary or slowly rotating rod and gradually increasing the speed.
-
Dosing: Animals are administered the test compound (e.g., MCCA, CCA) or a vehicle control at various doses.
-
Testing: At a specified time after dosing, the animals are placed on the rotorod. The latency to fall off the rotating rod is recorded. The test can be performed at a fixed speed or with an accelerating speed.
-
Data Analysis: The latency to fall for the treated groups is compared to the control group. A significant decrease in the latency to fall is indicative of motor impairment and neurotoxicity. The dose at which 50% of the animals show a toxic effect (TD50) can be calculated.
In Vitro Neurotoxicity Screening
In vitro assays provide a high-throughput and mechanistic approach to assess neurotoxicity.
Objective: To evaluate the cytotoxic and neurotoxic effects of a compound on cultured neuronal cells.
Cell Models:
-
Primary Neuronal Cultures: Derived from rodent or human brain tissue.
-
Neuronal Cell Lines: e.g., SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Offer a human-relevant model.
Common Assays:
-
Neuronal Viability Assays:
-
MTT/XTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
-
Neurite Outgrowth Assay:
-
Cells are treated with the test compound, and changes in the length and branching of neurites (axons and dendrites) are quantified using high-content imaging. Inhibition of neurite outgrowth is a sensitive marker of neurotoxicity.
-
-
Synaptotoxicity Assays:
-
Evaluate the effects of the compound on the formation and function of synapses, often by measuring the expression of synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Electrophysiological Assays (e.g., Microelectrode Arrays - MEAs):
-
Neurons cultured on MEAs allow for the non-invasive recording of spontaneous and evoked electrical activity. Changes in firing rate, burst patterns, and network synchrony can indicate neurotoxic effects.
-
Conclusion
The available evidence suggests that this compound and Cyclohexanecarboxylic acid may have a lower neurotoxic potential compared to the structurally related anticonvulsant, valproic acid. This is supported by a more favorable protective index observed in preclinical studies. However, a significant data gap exists regarding the quantitative neurotoxicity of these compounds and their methylated analogs. Further research, including detailed dose-response studies and mechanistic investigations, is crucial to fully characterize their neurotoxic profiles. The experimental protocols outlined in this guide provide a framework for conducting such future investigations. For drug development professionals, while the initial data is promising, a thorough neurotoxicity assessment using both in vivo and in vitro models is essential before these compounds can be considered for further clinical development.
References
A Comparative Guide to the GC-MS Method Validation for 1-Methylcyclohexanecarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Methylcyclohexanecarboxylic acid against alternative analytical techniques. It includes detailed experimental protocols and supporting data to assist in method selection and validation for research and quality control purposes.
Introduction to this compound Analysis
This compound (1-MCHCA) is a saturated fatty acid with a molecular weight of 142.20 g/mol .[1][2] Its analysis is crucial in various applications, including its use as an internal standard in the determination of valproic acid metabolites.[3] Accurate and reliable quantification of 1-MCHCA is paramount. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-MCHCA, offering high separation efficiency and definitive identification.[4] However, like other carboxylic acids, 1-MCHCA requires derivatization to improve its volatility for GC analysis.[5][6]
Performance Comparison of Analytical Methods
While specific validated performance data for this compound is not extensively published, the following table provides a comparison of typical performance characteristics for GC-MS analysis of structurally similar carboxylic acids against High-Performance Liquid Chromatography (HPLC), a common alternative. The data for GC-MS is extrapolated from the analysis of cyclohexanecarboxylic acid and other organic acids.[4][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 10% | < 5% (Intra-day), < 10% (Inter-day) |
| Limit of Detection (LOD) | ng/L to low µg/L range | ng/mL to pg/mL range (highly dependent on detector) |
| Limit of Quantitation (LOQ) | Low µg/L range | ng/mL range |
| Specificity | High (mass spectral data provides definitive identification) | Moderate to High (dependent on detector and chromatographic resolution) |
| Sample Throughput | Moderate | High |
| Derivatization | Required | Not typically required |
Experimental Protocols
A validated and reliable analytical method is essential for accurate quantification.[4] The following sections detail the key steps in the GC-MS analysis of this compound.
Sample Preparation and Derivatization
Proper sample preparation is critical for accurate and reproducible results.[4] Since carboxylic acids are not sufficiently volatile for direct GC-MS analysis, a derivatization step is necessary.[5][6]
-
Extraction: If 1-MCHCA is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) should be performed to isolate the analyte.
-
Derivatization: A common and effective method is esterification to form a more volatile derivative.
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of methanolic HCl.[5][8]
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
-
-
Final Preparation: After derivatization, the sample is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volatile solvent like ethyl acetate (B1210297) or hexane.[4]
GC-MS Instrumentation and Conditions
The following table outlines a typical set of GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4] |
| Inlet Temperature | 250 °C[4] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[4] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[4] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 40-400[4] |
| Ion Source Temperature | 230 °C[4] |
| Transfer Line Temperature | 280 °C[4] |
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[9] Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS 1123-25-7: this compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. impactfactor.org [impactfactor.org]
inter-laboratory comparison of 1-Methylcyclohexanecarboxylic acid quantification
An Inter-Laboratory Comparison Guide to the Quantification of 1-Methylcyclohexanecarboxylic Acid
This guide provides a comprehensive overview of analytical methodologies for the quantitative determination of this compound (1-MCCA). It is intended for researchers, scientists, and drug development professionals engaged in studies requiring precise and reproducible quantification of this molecule. Given the absence of publicly available, direct inter-laboratory comparison studies for 1-MCCA, this document presents a hypothetical comparison based on established analytical techniques and performance data for structurally similar compounds. The guide details experimental protocols for common analytical methods and outlines a framework for conducting an inter-laboratory comparison to ensure data reliability and comparability across different laboratories.
Introduction to this compound
This compound (CAS: 1123-25-7) is a carboxylic acid with a molecular weight of 142.20 g/mol and the chemical formula C₈H₁₄O₂.[1][2] It is a structural analog of valproic acid and has been utilized as an internal standard in the determination of valproic acid metabolites.[1][3] Accurate quantification of 1-MCCA is crucial for its application in various research contexts.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of cyclic carboxylic acids. The data is extrapolated from methodologies used for structurally similar compounds and represents expected performance benchmarks for 1-MCCA analysis.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity | Good linearity is expected over a relevant concentration range, similar to other carboxylic acids after derivatization. | Typically demonstrates high linearity over a wide concentration range (e.g., 0.05 - 100 µg/mL).[4] |
| Accuracy (% Recovery) | Expected to be around 100%.[4] | Generally high, often within 98-102%.[4] |
| Precision (%RSD) | Expected to be <15%. | Typically <5% for intra-day and <10% for inter-day precision.[4] |
| Limit of Detection (LOD) | Method-dependent, can achieve ng/L to pg/mL range, especially with selected ion monitoring (SIM). | Method-dependent; can range from ng/mL to pg/mL, especially with MS detection.[4] |
| Limit of Quantitation (LOQ) | Dependent on the derivatization efficiency and instrument sensitivity. | Typically in the low ng/mL range. |
| Sample Throughput | Lower, due to the requirement for a derivatization step. | Higher, as derivatization is often not required. |
| Selectivity | High, especially with mass spectrometric detection. | Good with UV detection, very high with MS detection. |
Experimental Protocols
Detailed methodologies for the quantification of 1-MCCA using GC-MS and HPLC are provided below. These protocols are based on established methods for similar analytes and should be validated for specific laboratory conditions.[4]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires a derivatization step to increase the volatility of 1-MCCA.
1. Sample Preparation (Derivatization):
-
Matrix: Biological fluid (e.g., plasma, urine) or environmental sample.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution for forming pentafluorobenzyl esters.
-
Incubate the mixture at a specified temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
2. GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[4]
-
Injection: Inject the derivatized sample in splitless mode.[4]
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode for structural confirmation or selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized 1-MCCA.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This method often does not require derivatization, offering a more direct analysis.
1. Sample Preparation:
-
Matrix: Biological fluid or other aqueous samples.
-
Pre-treatment: For biological samples, perform protein precipitation with a solvent like acetonitrile (B52724) or methanol.[4] Centrifuge and collect the supernatant.
-
Dilution: Dilute the supernatant with the mobile phase to a suitable concentration.
2. HPLC Analysis:
-
HPLC Column: Use a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[4]
-
Detection:
-
UV Detection: Suitable for higher concentrations, with detection at a low wavelength (e.g., 210 nm).[4]
-
Mass Spectrometry (LC-MS): Recommended for higher sensitivity and specificity. Operate the mass spectrometer in electrospray ionization (ESI) negative mode.
-
-
Quantitation: Create a calibration curve using certified reference standards of 1-MCCA.
Inter-Laboratory Comparison (ILC) Framework
An ILC is essential for establishing the reproducibility and comparability of analytical results among different laboratories. A typical workflow for an ILC is depicted below.
References
A Comparative Guide to the In Vitro Biological Effects of 1-Methylcyclohexanecarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known in vitro biological effects of 1-Methylcyclohexanecarboxylic acid and its isomers. Despite a thorough review of current scientific literature, it is important to note a significant lack of direct comparative studies for these specific compounds. Most available research focuses on more complex derivatives of cyclohexanecarboxylic acid rather than a systematic comparison of the parent isomers (e.g., cis- vs. trans-4-methylcyclohexanecarboxylic acid). Consequently, this guide synthesizes the limited available data and provides context through related compounds and general methodologies.
Overview of this compound and Its Isomers
This compound (1-MCCA) is a saturated monocarboxylic acid. Its isomers include positional isomers where the methyl group is at the 2, 3, or 4 position on the cyclohexane (B81311) ring. These positional isomers can also exist as geometric (cis/trans) and optical (enantiomeric) isomers. The spatial arrangement of the methyl and carboxylic acid groups can significantly influence the molecule's interaction with biological targets. However, quantitative in vitro data directly comparing these isomers is sparse.
While direct comparative data is unavailable, some biological activities have been noted for the parent compound and its derivatives. For instance, 1-Methyl-1-cyclohexanecarboxylic acid has been mentioned as an anticonvulsant and is known to induce maturation of murine neuroblastoma cells in vitro[1]. Derivatives of cyclohexanecarboxylic acid have been investigated for various therapeutic applications, including their potential as antifertility agents, anti-inflammatory compounds, and DGAT1 inhibitors for the treatment of obesity[2][3].
Comparative Data on Biological Effects
A direct, quantitative comparison of the in vitro biological effects of 1-MCCA and its isomers is not available in the current body of scientific literature. The following table is presented as a template for future research, as no data could be found to populate it based on existing studies.
| Compound | Isomer | In Vitro Assay | Endpoint | Result (e.g., IC50, EC50) | Reference |
| This compound | - | Cytotoxicity (e.g., MTT assay) | Cell Viability | Data not available | - |
| 2-Methylcyclohexanecarboxylic acid | cis | Anti-inflammatory (e.g., COX-2 inhibition) | Enzyme Activity | Data not available | - |
| 2-Methylcyclohexanecarboxylic acid | trans | Anti-inflammatory (e.g., COX-2 inhibition) | Enzyme Activity | Data not available | - |
| 4-Methylcyclohexanecarboxylic acid | cis | Cytotoxicity (e.g., on MCF-7 cells) | IC50 | Data not available | - |
| 4-Methylcyclohexanecarboxylic acid | trans | Cytotoxicity (e.g., on MCF-7 cells) | IC50 | Data not available | - |
Experimental Protocols
While specific data for 1-MCCA isomers is lacking, the following are detailed methodologies for key experiments typically used to assess the in vitro biological effects of small molecules like these.
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-MCCA and its isomers) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay typically measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the substrate, COX-2 produces prostaglandin (B15479496) G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This reaction can be monitored using a colorimetric or fluorometric probe.
Protocol:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and a chromogenic or fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the COX-2 enzyme, and the probe. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of increase in the signal is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
Visualizations
The following diagram illustrates a general workflow for the in vitro screening of compounds like 1-MCCA and its isomers.
Caption: General workflow for in vitro screening of chemical compounds.
Conclusion
The in vitro biological effects of this compound and its isomers remain a largely unexplored area of research. While methodologies for assessing cytotoxicity and anti-inflammatory activity are well-established, there is a clear need for studies that systematically compare the different positional and geometric isomers of 1-MCCA. Such research would provide valuable insights into the structure-activity relationships of this class of compounds and could guide the development of new therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for investigating the biological potential of these molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas" by Mavis Korankye [openprairie.sdstate.edu]
Safety Operating Guide
Proper Disposal of 1-Methylcyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-methylcyclohexanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary steps for its responsible disposal.
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing eye shields or safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental contact, rinse the affected area immediately and thoroughly with water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[1] If swallowed, do not induce vomiting and seek immediate medical assistance.[1]
Disposal Procedure
The standard and required method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant or a licensed hazardous waste management service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Key Logistical Steps:
-
Containerization: Keep the waste chemical in its original container if possible. If not, use a compatible, leak-proof container that is in good condition.[5] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4] Ensure the container is tightly sealed at all times, except when adding waste.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[4] The label should also include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the location of origin (e.g., department, room number).[4] Abbreviations or chemical formulas are not permissible.[4]
-
Segregation: Store the container of this compound waste separately from incompatible materials, such as oxidizing agents.[1]
-
Accumulation: Follow your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated in a satellite area and the time limits for storage.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste program to schedule a pickup.[4][6] Do not transport the hazardous waste yourself.[6]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, available in the provided search results. The primary directive is to dispose of the chemical through a certified hazardous waste facility, which will handle the material according to regulatory standards.
| Physical and Chemical Properties | Value |
| Appearance | Off-white powder solid |
| Melting Point/Range | 36 - 39 °C / 96.8 - 102.2 °F |
| Boiling Point/Range | 131 - 133 °C / 267.8 - 271.4 °F @ 0.5 mmHg |
| Flash Point | 100 °C / 212 °F |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
Note: The data in this table is sourced from Fisher Scientific and PubChem.[1][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. vumc.org [vumc.org]
- 7. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 1-Methylcyclohexanecarboxylic Acid
Essential safety protocols and logistical plans for the handling and disposal of 1-Methylcyclohexanecarboxylic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards, including skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] It may also be harmful if swallowed.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact which can lead to irritation.[1][2] Always inspect gloves for integrity before use and change them frequently. |
| Respiratory Protection | NIOSH-approved N95 (US) or equivalent dust respirator.[5] | Required when handling the solid form to prevent inhalation of dust particles, which may cause respiratory irritation.[1][4] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[3][4] | Minimizes the risk of skin contact. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3][4] Do not breathe in dust.[4]
-
Grounding: When transferring the substance, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge, especially if in a powdered form that can create dust clouds.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Container: Keep the container tightly closed in a dry and cool place.[3]
-
Incompatibilities: Store away from oxidizing agents and bases.[3][6]
-
Temperature: Store at room temperature.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in compliance with all federal, state, and local environmental regulations.
Waste Disposal Steps
-
Segregation: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams.
-
Consult Professionals: Arrange for disposal through a licensed professional waste disposal service.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned empty containers as you would the product itself.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
